molecular formula C9H10ClNO2 B031184 Ethyl 2-chloro-3-methylisonicotinate CAS No. 301666-92-2

Ethyl 2-chloro-3-methylisonicotinate

Cat. No.: B031184
CAS No.: 301666-92-2
M. Wt: 199.63 g/mol
InChI Key: XYEFRKCXSJVAMO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylisonicotinate (CAS 301666-92-2) is a high-value pyridine-based building block of significant interest in medicinal and synthetic chemistry. This compound features a versatile structure with ester and chloro substituents on the pyridine ring, making it a key intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active heterocycles . Research Applications & Value: • Pharmaceutical Intermediate: Serves as a critical precursor in multi-step synthetic routes for the development of potent receptor antagonists and other therapeutic agents . Its structure is analogous to other nicotinate esters used in toxicological read-across studies for genotoxicity endpoints, underscoring its relevance in early-stage drug safety assessments . • Chemical Synthesis: The reactive chloro and ester groups allow for further functionalization via cross-coupling reactions, nucleophilic substitutions, and transformations, enabling the construction of diverse compound libraries for screening . Handling & Compliance: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFRKCXSJVAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376245
Record name Ethyl 2-chloro-3-methylisonicotinate
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-92-2
Record name Ethyl 2-chloro-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301666-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-3-methylisonicotinate
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic placement of chloro, methyl, and ethyl ester functionalities on the isonicotinate core allows for a wide array of subsequent chemical modifications, making it a crucial intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed methodology for its synthesis, an exploration of its reactivity and mechanistic pathways, and a specific examination of its application in the development of novel therapeutics, including patented examples. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this compound in their synthetic strategies.

Chemical Identity and Physicochemical Properties

This compound is systematically known as ethyl 2-chloro-3-methylpyridine-4-carboxylate. Its identity is rigorously defined by the following identifiers and properties.

  • IUPAC Name: ethyl 2-chloro-3-methylpyridine-4-carboxylate

  • Synonyms: 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester

  • CAS Number: 301666-92-2[1]

  • Molecular Formula: C₉H₁₀ClNO₂

  • Molecular Weight: 199.63 g/mol [1]

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
Boiling Point 282.3 °C at 760 mmHg[2][3][4]
Density ~1.207 g/cm³[2][4]
Flash Point 124.5 °C[2][4]
Appearance White to off-white crystalline powder or liquid[2]
Refractive Index ~1.523[4][5]

Synthesis and Purification: A Validated Approach

While numerous synthetic routes to substituted isonicotinates exist, a robust and common strategy involves a two-step process starting from the corresponding hydroxypyridine. This method is favored for its reliability and the accessibility of starting materials.

Step 1: Chlorination of 2-hydroxy-3-methylisonicotinic acid

The initial step involves the conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloride. This is a critical transformation as it converts a poor leaving group (-OH) into a good one (-Cl), activating the position for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[1][6]

Step 2: Fischer Esterification

Following the chlorination, the carboxylic acid moiety is converted to an ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol is a classic and efficient method for ester formation.[7]

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-hydroxy-3-methylisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Chlorination:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 2-hydroxy-3-methylisonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (5-10 equivalents).

    • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • Causality Insight: Using SOCl₂ as both reagent and solvent drives the reaction to completion. The reflux condition ensures the activation energy for the reaction is met.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-3-methylisonicotinoyl chloride is a reactive intermediate and is typically used directly in the next step without extensive purification.

  • Esterification:

    • Carefully and slowly add anhydrous ethanol (excess, ~20 equivalents) to the crude acyl chloride at 0 °C (ice bath).

    • Once the initial exothermic reaction subsides, add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux for 4-6 hours.

    • Causality Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Refluxing increases the reaction rate.

    • Cool the reaction mixture and neutralize it by slowly pouring it into a stirred beaker of saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure compound.

    • The identity and purity of the final product should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-hydroxy-3-methyl- isonicotinic acid AcylChloride Crude 2-chloro-3-methyl- isonicotinoyl chloride Start->AcylChloride SOCl₂, Reflux CrudeEster Crude Ethyl 2-chloro-3- methylisonicotinate AcylChloride->CrudeEster 1. EtOH, 0°C 2. H₂SO₄ (cat.), Reflux PureEster Purified Product CrudeEster->PureEster Column Chromatography

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles. This is the primary site for coupling with amine-containing fragments to build more complex molecular scaffolds.

  • 3-Methyl Group: The methyl group is not merely a steric director; it is also a site for further functionalization. As demonstrated in pharmaceutical patents, this position can undergo radical bromination using reagents like N-bromosuccinimide (NBS), converting the methyl group into a bromomethyl group.[4][8][9][10] This newly installed bromomethyl handle is a potent electrophile, ideal for subsequent alkylation reactions.

  • 4-Ethyl Ester Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. It can also be reduced to a primary alcohol.

Field-Proven Application: Intermediate in the Synthesis of HPK1 Inhibitors

A critical application of this compound is documented in patents for the synthesis of novel inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[8][9][10] The patented synthesis showcases the compound's role as a key starting material.

Patented Reaction Step:

A mixture of This compound , N-bromosuccinimide (NBS), and a radical initiator like dibenzoyl peroxide is heated at reflux in a suitable solvent such as carbon tetrachloride.[4][10] This reaction selectively brominates the methyl group at the 3-position.

  • Rationale: The use of NBS and a radical initiator is a classic method for allylic or benzylic bromination. In this context, the methyl group on the pyridine ring behaves similarly to a benzylic position, allowing for the selective formation of a radical that is then trapped by bromine. The resulting ethyl 2-chloro-3-(bromomethyl)isonicotinate is a significantly more advanced intermediate, primed for the next steps in the synthesis of complex pyrrolopyridinone derivatives.[4][8][10]

Reaction Pathway Diagram

ReactionPathway Reactant This compound C₉H₁₀ClNO₂ Product Ethyl 2-chloro-3-(bromomethyl)isonicotinate C₉H₉BrClNO₂ Reactant->Product NBS, Dibenzoyl Peroxide CCl₄, Reflux

Caption: Patented bromination of the title compound for pharmaceutical synthesis.

Analytical Characterization

Confirming the structure and purity of this compound is essential. While specific spectra for the ethyl ester are not widely published, data from its close analog, Mthis compound, provides excellent guidance on the expected signals.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the ring (around 2.6 ppm), and two doublets in the aromatic region for the pyridine ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine being significantly shifted), and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry: Mass spectrometric analysis should reveal a molecular ion peak [M]+ and a characteristic [M+2]+ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[4]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use non-sparking tools and prevent the buildup of electrostatic charge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value intermediate whose strategic design enables complex and efficient synthetic routes in drug discovery. Its well-defined reactivity, particularly at the 2-chloro and 3-methyl positions, provides chemists with a reliable platform for constructing novel molecular architectures. As demonstrated by its use in the patented synthesis of HPK1 inhibitors, this compound is not merely a theoretical building block but a field-proven tool for developing next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher engaged in the field of medicinal chemistry.

References

  • 301666-92-2 | C9H10ClNO2 | MFCD03411665. (n.d.). Chem-Space.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
  • Making Esters From Alcohols. (2023). Chemistry LibreTexts.
  • Benzerka, H., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941–o942. [Link]
  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
  • EP1180514A1 - Stickstoffhaltige heterocyclische verbindungen und benamid-derivate, sowie diese enthaltende medikamente. (n.d.). Google Patents.
  • Esterification/condensation reactions of alcohols and carboxylic acids (SL). (2015). YouTube.
  • BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment. (n.d.). Google Patents.
  • Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) reactions with alcohols. (2020). YouTube.
  • Esterification of Ethanol and Ethanoic Acid. (n.d.). Scribd.
  • US11142525B2 - Azalactam compounds as HPK1 inhibitors. (n.d.). Google Patents.
  • Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate. (2009). Chinese Journal of Chemical Engineering.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.
  • AU 2019378184 B2 - Azalactam compounds as HPK1 inhibitors. (n.d.). Google Patents.

Sources

Ethyl 2-chloro-3-methylisonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-chloro-3-methylisonicotinate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, synthesis, and strategic applications, grounding its claims in established scientific principles and field-proven insights.

Introduction: A Versatile Pyridine Intermediate

This compound belongs to the substituted pyridine class of compounds, which are central scaffolds in numerous pharmaceutical and agrochemical agents. The specific arrangement of its functional groups—a reactive chlorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position (the isonicotinate core)—makes it a highly valuable and versatile intermediate for constructing more complex molecular architectures. The chlorine atom, in particular, is not just a structural component but a key functional handle, enabling a wide array of subsequent chemical transformations. Its strategic importance lies in its ability to serve as a linchpin in the synthesis of targeted molecular libraries for drug discovery programs. The prevalence of chlorine-containing molecules in FDA-approved drugs underscores the utility of intermediates like this one.[1]

Core Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name Ethyl 2-chloro-3-methylpyridine-4-carboxylate[2]
Synonyms 2-Chloro-3-methylpyridine-4-carboxylic Acid Ethyl Ester, 2-Chloro-3-methyl-isonicotinic acid ethyl ester[2]
CAS Number 301666-92-2[2]
Molecular Formula C₉H₁₀ClNO₂[2][3]
Molecular Weight 199.63 g/mol [2][3]
SMILES O=C(OCC)C1=CC=NC(Cl)=C1C[3]
InChI InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3[2]

Synthesis, Reactivity, and Mechanistic Considerations

The synthetic utility of this compound is dictated by the predictable reactivity of its constituent functional groups.

Synthetic Pathway

While multiple routes can be envisaged, a common and logical approach to synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid (CAS 133928-73-1).[4] This acid-catalyzed reaction with ethanol is a standard and efficient method for producing the ethyl ester. The precursor acid itself can be derived from multi-step syntheses starting from simpler pyridine or acyclic precursors.

G cluster_0 Synthesis Workflow Precursor 2-Chloro-3-methylisonicotinic Acid Process Fischer Esterification Precursor->Process Reagents Ethanol (C₂H₅OH) Catalytic Acid (e.g., H₂SO₄) Reagents->Process Product This compound Process->Product Byproduct Water (H₂O) Process->Byproduct

Caption: Plausible synthesis via Fischer esterification.

Analysis of Reactive Sites

The molecule's structure presents three primary sites for chemical modification, a feature that medicinal chemists exploit for structure-activity relationship (SAR) studies. The reactivity of the analogous methyl ester, which is well-documented, provides a strong basis for understanding the ethyl ester's behavior.[5]

  • 2-Position (C-Cl Bond): The chlorine atom on the electron-deficient pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . This is the most significant reactive pathway, allowing the displacement of chloride by a wide range of nucleophiles (amines, thiols, alkoxides), which is a cornerstone for building molecular diversity.

  • 3-Position (Methyl Group): The benzylic-like methyl group can undergo functionalization, most notably through radical-mediated reactions like halogenation, to introduce further synthetic handles.[5]

  • 4-Position (Ethyl Ester): The ester group is a versatile handle for transformations such as hydrolysis to the parent carboxylic acid, reduction to an alcohol, or conversion to an amide.

G cluster_0 Reactivity Map img Nuc Nucleophilic Aromatic Substitution (SNAr) Nuc->img Nu⁻ Rad Radical Functionalization Rad->img X• Est Ester Modification Est->img [H] or H₂O/H⁺

Caption: Key reactive sites on the molecule.

Spectroscopic and Analytical Characterization

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm).- Ethyl Group: A quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.- Methyl Group: A singlet (CH₃) around δ 2.5 ppm.
¹³C NMR - Carbonyl Carbon: Signal in the δ 165-170 ppm region.- Aromatic Carbons: Multiple signals between δ 120-160 ppm.- Ethyl Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).- Methyl Carbon: Signal around δ 15-20 ppm.
Mass Spec. (MS) - Molecular Ion (M⁺): A prominent peak at m/z ≈ 199.- Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 201 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Infrared (IR) - C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester carbonyl).- C=C / C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region (aromatic ring).- C-O Stretch: Band around 1100-1300 cm⁻¹.- C-Cl Stretch: Band in the 600-800 cm⁻¹ region.

Field Application: A Strategic Building Block in Drug Discovery

The true value of this compound is realized in its application as a versatile building block. The presence of a "handle" for modification at three distinct positions allows for the systematic and divergent synthesis of compound libraries.

Causality in Experimental Design: A medicinal chemist might start with this scaffold to explore the SAR of a new drug target.

  • Core Exploration (SNAr): The 2-chloro position is typically addressed first. A series of diverse amines can be reacted via SNAr to explore how different substituents at this position affect biological activity. This is a robust and high-yielding reaction, making it ideal for library synthesis.

  • Vectorial Exploration: For promising hits from the initial screen, the ester at the 4-position can be hydrolyzed to the acid, which is then coupled with another library of amines to form amides, exploring a different chemical space.

  • Fine-Tuning: The methyl group at the 3-position can be modified at a later stage for lead optimization, potentially influencing solubility or metabolic stability.

This logical, stepwise approach to modification is a powerful strategy in modern drug discovery, and it is enabled by the predictable and distinct reactivity of each functional group on the starting scaffold. The chloro-substituent is particularly valuable, often enhancing binding affinity through halogen bonding or improving pharmacokinetic properties.[7]

Safety and Handling Protocols

As with any chlorinated organic compound, proper handling is paramount. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chemicals like Ethyl 2-chloronicotinate and other hazardous esters provide a strong basis for a conservative safety protocol.[8][9][10]

  • Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[9][11] An accessible safety shower and eyewash station are mandatory.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are required.[9][12]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9][12]

    • Body Protection: A lab coat and appropriate attire are necessary to prevent skin contact.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][13] Keep the container tightly sealed.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9][12]

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a self-validating system for the reaction of this compound with a representative amine, demonstrating the practical application of its core reactivity.

Objective: To synthesize Ethyl 2-(benzylamino)-3-methylisonicotinate.

Methodology:

  • Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in a suitable polar aprotic solvent (e.g., Dioxane or DMF, 10 mL). Add benzylamine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct. Causality: The base is crucial to prevent the protonation of the nucleophile, which would render it unreactive.

  • Reaction: Heat the mixture to 80-100 °C. Causality: SNAr reactions are often slow at room temperature; thermal energy is required to overcome the activation energy barrier.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine. Causality: The aqueous washes remove the base, salts, and residual solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

G cluster_1 SNAr Experimental Workflow start Setup Reactor (Inert Atmosphere) add Add Reagents: 1. Substrate 2. Solvent (DMF) 3. Benzylamine 4. Base (DIPEA) start->add react Heat Reaction (80-100 °C) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc / H₂O) monitor->workup Reaction Complete purify Column Chromatography workup->purify validate Characterization (NMR, MS) purify->validate end Pure Product validate->end

Caption: A standard workflow for SNAr reactions.

References

  • Appchem. This compound | 301666-92-2.
  • Aaron Chemicals. Safety Data Sheet.
  • Global Safety Management. Material Safety Data Sheet.
  • Pharma Innovation. CAS 301666-92-2 2-Chloro-3-methyl-isonicotinic acid ethyl ester.
  • European Patent Office. Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester.
  • National Institutes of Health (NIH). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • National Institutes of Health (NIH). Ethyl 2-methylisonicotinate | C9H11NO2.
  • National Institutes of Health (NIH). Ethyl 2-chloro-3-methylbutanoate | C7H13ClO2.
  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.
  • PrepChem.com. Synthesis of B. Ethyl 2-Chloro-2-formylacetate.
  • Oakwood Chemical. Ethyl 2-Chloroisonicotinate.
  • National Institutes of Health (NIH). Ethyl 2-chloroacetoacetate | C6H9ClO3.
  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.

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The Strategic Intermediate: An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, represent a privileged scaffold, forming the core of numerous pharmaceuticals and agrochemicals. Within this class of heterocycles, Ethyl 2-chloro-3-methylisonicotinate (CAS No. 301666-92-2) has emerged as a highly versatile and valuable intermediate. Its unique arrangement of functional groups—a reactive 2-chloro substituent, a sterically directing 3-methyl group, and a readily transformable 4-ethyl ester—offers a trifecta of synthetic handles for molecular elaboration.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound. Moving beyond a simple recitation of properties, this document delves into the causality behind its synthesis, the nuances of its reactivity, and its proven applications as a cornerstone in the synthesis of high-value molecules. Every protocol and mechanistic discussion is presented with the rigor and insight of a seasoned application scientist, aiming to empower you to leverage this potent intermediate in your own research endeavors.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a substituted pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol .[1]

PropertyValueSource
CAS Number 301666-92-2[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63[1]
Appearance White to off-white crystalline powder or liquid
Boiling Point 282.3°C at 760 mmHg
Density 1.207 g/cm³
Flash Point 124.5°C

These properties indicate a compound with good thermal stability, suitable for a range of reaction conditions. Its physical form as a powder or liquid may vary depending on purity. For laboratory use, it is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as is standard for halogenated organic compounds.

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to chloropyridine esters exist, a particularly insightful method is adapted from the general procedures outlined for the preparation of 2-chloropyridine-3-carboxylic acid esters. This approach involves the cyclization of a highly functionalized acyclic precursor with hydrogen chloride. The causality behind this strategy lies in the efficient construction of the pyridine ring with the desired substitution pattern in a single, convergent step.

A plausible and detailed protocol, based on analogous syntheses described in the patent literature, is presented below.[2]

Conceptual Synthetic Workflow

G cluster_0 Step 1: Knoevenagel-type Condensation cluster_1 Step 2: Cyclization & Aromatization A Acetone C Intermediate Dienamine A->C Base, Dehydration B Ethyl Cyanoacetate B->C E This compound C->E HCl (gas), 1,2-Dichloroethane, 50°C D Hydrogen Chloride D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Procedures)

Materials:

  • 1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (1.0 equiv)

  • 1,2-Dichloroethane (solvent)

  • Hydrogen chloride gas

  • Water

  • Sodium sulphate (drying agent)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 1-cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (1.0 equiv) in 1,2-dichloroethane.

  • Cyclization: Heat the stirred mixture to 50°C. Pass a steady stream of dry hydrogen chloride gas through the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (typically after several hours), cool the mixture to room temperature. Wash the reaction mixture with water. The aqueous layer is then back-extracted with 1,2-dichloroethane.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulphate, and filter. The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless to yellowish oil or powder.[2]

Self-Validation and Causality: The use of hydrogen chloride serves a dual purpose: it protonates the dimethylamino group, facilitating its elimination, and provides the chloride nucleophile for the formation of the 2-chloropyridine ring. The elevated temperature ensures sufficient energy for the cyclization and subsequent aromatization. The aqueous work-up is critical for removing the dimethylammonium chloride byproduct and any remaining HCl. The final purification by vacuum distillation is chosen due to the compound's high boiling point.

Analytical Characterization: A Spectroscopic Signature

Accurate characterization of the synthesized intermediate is a non-negotiable step in any synthetic workflow. The following data, based on the closely related methyl ester and general spectroscopic principles, provides a reliable fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. Based on data for the analogous methyl ester, the two aromatic protons on the pyridine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will present as a quartet (for the -CH₂-) around δ 4.4 ppm and a triplet (for the -CH₃) around δ 1.4 ppm. The methyl group at the 3-position will be a singlet in the aromatic methyl region (around δ 2.6 ppm).

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons (in the δ 120-155 ppm range), the methylene carbon of the ethyl group (around δ 62 ppm), the methyl carbon of the ethyl group (around δ 14 ppm), and the methyl group on the ring (around δ 18 ppm).

Mass Spectrometry (MS)

Mass spectrometric analysis should reveal a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 199.63. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the range of 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the alkyl groups will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Cl stretch will be present in the fingerprint region.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the differential reactivity of its functional groups. The 2-chloro substituent is the primary site for derivatization, being susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

G A This compound C 2-Substituted-3-methylisonicotinate Derivative A->C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) B Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH B->C

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

This reaction is fundamental for introducing nitrogen-based substituents, a common strategy in the synthesis of bioactive molecules. For instance, reaction with various primary or secondary amines can generate a library of 2-amino-3-methylisonicotinate derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The 2-chloro position of this compound serves as an excellent electrophilic partner for coupling with a wide array of boronic acids and their esters.[3][4]

G A This compound C 2-Aryl/Heteroaryl-3-methylisonicotinate Derivative A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane, Toluene) B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C

Caption: General scheme for Suzuki-Miyaura cross-coupling reactions.

This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[5] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.[3] The reactivity order for halogens in such couplings is generally I > Br > OTf >> Cl, meaning that more forcing conditions or specialized catalyst systems may be required for chloro-substrates compared to their bromo or iodo counterparts.[3]

Applications in Drug Discovery and Agrochemical Synthesis: A Case Study Perspective

While specific, named drug candidates directly synthesized from this compound are not yet widely reported in publicly accessible literature, the scaffold it provides is highly relevant to several classes of bioactive molecules. Its utility is best understood by examining its role as a key intermediate in the synthesis of compounds with significant biological activity.

For example, the 3-amino-2-chloro-4-methylpyridine core, readily accessible from the isonicotinate via Curtius or Hofmann rearrangement of the corresponding carboxylic acid, is a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[1][6] The synthesis of this key intermediate often starts from precursors that establish the chloro and methyl substitution pattern on the pyridine ring.

Furthermore, substituted nicotinic acid derivatives are prevalent in agrochemicals, acting as herbicides and insecticides. The structural motifs accessible from this compound are consistent with those found in this sector, highlighting its potential as a valuable starting material for the discovery of new crop protection agents.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and versatile platform for chemical innovation. Its well-defined reactivity, particularly at the 2-chloro position, provides a predictable entry point for a diverse range of synthetic transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-couplings. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, its analytical signature, and its significant potential in the development of pharmaceuticals and agrochemicals. As the demand for novel and complex molecular structures continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in accelerating the pace of discovery.

References

  • Bayer AG. (1987). Preparation of 2-chloropyridine 3-carboxylic acid esters. European Patent No. EP0213454A2.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Appchem. (n.d.). This compound.
  • LookChem. (n.d.). 2-CHLORO-3-METHYLPYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PrepChem. (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester.
  • Google Patents. (2008). Process for the Preparation of 4-{[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbonyl}amino)phenoxy}-N-methylpyridine-2-carboxamide. US Patent No. US20080262236A1.
  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US Patent No. US6399781B1.
  • Google Patents. (1991). Selective hydrogenolysis process. US Patent No. US5047592A.
  • Google Patents. (2015). Novel synthetic approaches to make ponatinib and intermediates thereof. US Patent No. US9493473B2.
  • PrepChem. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate.
  • InfochemsDB. (n.d.). 2-Chloro-3-fluoroisonicotinic acid methyl ester.
  • Glasspoole, B. W., Gower, N. J., & Biscoe, M. R. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. ResearchGate.
  • ResearchGate. (n.d.). C(sp 2 )–C(sp 3 ) Suzuki–Miyaura Cross-Coupling Using gem -Bis(boronates).
  • Google Patents. (2021). Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. Chinese Patent No. CN112322668A.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles.
  • Lawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate?.

Sources

Ethyl 2-chloro-3-methylisonicotinate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate (CAS: 301666-92-2)

Introduction

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it provides a versatile scaffold for the development of more complex molecules. The strategic placement of the chloro, methyl, and ethyl ester groups on the pyridine ring offers multiple reaction sites for chemical modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the molecule's core properties, synthesis, characterization, applications, and essential safety protocols. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this valuable chemical intermediate.

Core Molecular Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is the starting point for any experimental design, from reaction stoichiometry to analytical interpretation. The molecular weight, in particular, is a critical parameter for all quantitative work.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1][2]
CAS Number 301666-92-2[1][2]
IUPAC Name ethyl 2-chloro-3-methylpyridine-4-carboxylateN/A
SMILES String O=C(OCC)C1=CC=NC(Cl)=C1C[1]

Synthesis and Purification

The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid. This transformation is a cornerstone of organic synthesis, valued for its reliability. The rationale behind this approach is the ready availability of the acid and the straightforward nature of the esterification reaction, which can be driven to completion with high efficiency.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification method. The use of a large excess of ethanol serves both as a reagent and as the solvent, shifting the reaction equilibrium towards the product side. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Reagents and Materials:

  • 2-chloro-3-methylisonicotinic acid

  • Anhydrous ethanol (absolute, >99.5%)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-chloro-3-methylisonicotinic acid in a 20-fold excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the solution (approximately 5% molar equivalent relative to the carboxylic acid). The addition is exothermic and should be done cautiously.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain the reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy and increase the reaction rate.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate.

  • Neutralization: Transfer the organic solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Repeat until effervescence ceases.

  • Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[3] This step is critical for removing any side products and unreacted starting material, ensuring high purity of the final compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G Reactants Reactants: 2-chloro-3-methylisonicotinic acid Anhydrous Ethanol Sulfuric Acid (Catalyst) Reaction Esterification Reaction (Reflux, 4-6h) Reactants->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Flash Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the chemical identity, structure, and purity of the obtained compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material is suitable for subsequent applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and the two aromatic protons.

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ in ESI-MS would be approximately m/z 199.6 + 1.0 = 200.6. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) would also be observable.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A pure sample should ideally exhibit a single, sharp peak under various detection methods (e.g., UV-Vis).

Characterization Workflow Diagram

This diagram outlines the process of validating the final product.

G Crude Crude Product from Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR MS Mass Spectrometry (ESI-MS) Crude->MS HPLC HPLC Analysis Crude->HPLC Structure Structure Confirmed? NMR->Structure MS->Structure Purity Purity >95%? HPLC->Purity Structure->Purity Yes Final Verified Product Purity->Final Yes

Caption: A logical workflow for the analytical characterization of the final product.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. Its structural features are analogous to other halogenated heterocycles that serve as crucial starting materials in various fields.

  • Medicinal Chemistry: The pyridine core is a common motif in many biologically active compounds. The chloro group at the 2-position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[4] This makes the molecule a valuable building block for constructing libraries of compounds for drug discovery, potentially targeting pathways related to inflammation or cancer.[5]

  • Ligand Design: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions. This makes the compound and its derivatives potential candidates for the design of novel ligands for catalysis or the development of advanced materials.[5]

  • Agrochemicals: Substituted pyridines are also a well-established class of compounds in the agrochemical industry. Further derivatization of this molecule could lead to the discovery of new herbicides, pesticides, or fungicides.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like ethyl 2-chloronicotinate and other chlorinated organic reagents provide a strong basis for establishing safe handling procedures.[6][7] The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[7][8]

Precaution CategoryRecommended ActionRationale
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of vapors or aerosols.[6][9]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.To prevent skin and eye contact with the chemical.[7]
Handling Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and ensure good personal hygiene.[8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.To maintain chemical integrity and prevent release into the environment.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.To ensure environmental safety and regulatory compliance.

Conclusion

This compound, with a molecular weight of 199.63 g/mol , is more than a simple chemical compound; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined structure and multiple reactive sites provide chemists with a reliable and versatile tool for molecular construction. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

  • Appchem.
  • National Institutes of Health.
  • Organic Syntheses.

Sources

Ethyl 2-chloro-3-methylisonicotinate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural characteristics, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

This compound (CAS No. 301666-92-2) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine core functionalized with a reactive chlorine atom, a methyl group, and an ethyl ester, provides multiple handles for molecular elaboration. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and the specific arrangement of substituents on this molecule makes it an ideal starting point for constructing complex, biologically active compounds.

The key to its utility lies in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom, in conjunction with the ester group at the 4-position, activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for cross-coupling reactions, allows for the strategic and controlled introduction of diverse functional groups, enabling the rapid exploration of chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a building block are foundational to its successful application in synthesis.

Core Structural Attributes

The molecule consists of a central pyridine ring with the following substitutions:

  • C2 Position: A chlorine atom, which serves as an excellent leaving group in nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

  • C3 Position: A methyl group, which can influence the molecule's conformation and metabolic stability in derivative compounds.

  • C4 Position: An ethyl ester group (isonicotinate), which acts as an electron-withdrawing group and can be further modified (e.g., hydrolyzed to a carboxylic acid).

Physicochemical and Spectroscopic Data

Below is a summary of the key identifiers and properties for this compound and its closely related methyl analog, which is often used for spectroscopic comparison.

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number 301666-92-2[1][2]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
SMILES O=C(OCC)C1=CC=NC(Cl)=C1C[1]
InChI InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3[2]
Appearance Typically a liquid or low-melting solidGeneral Chemical Knowledge

Structural Elucidation:

  • ¹H NMR Spectroscopy (¹H NMR): The spectrum of the methyl analog in CDCl₃ shows characteristic pyridine proton signals: a doublet of doublets around δ 8.3 ppm (H-6) and a doublet at δ 7.5 ppm (H-5).[4] For the title ethyl ester, one would expect similar shifts for the pyridine and methyl protons, along with a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm, corresponding to the ethyl group's -CH₂- and -CH₃ protons, respectively.

  • Mass Spectrometry (MS): Mass analysis for the methyl analog shows a molecular ion peak [M+H]⁺ at m/z 186.14, confirming its molecular weight.[4] For the ethyl ester, the expected [M+H]⁺ peak would be at approximately m/z 200.0, with a characteristic isotopic pattern (M+2) at ~m/z 202.0 due to the presence of the ³⁷Cl isotope.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine scaffold. Below is a representative, field-proven protocol based on common synthetic transformations for this class of compounds.

General Synthetic Strategy

A common and effective approach starts from a 2-hydroxypyridine (pyridone) precursor, which is often more accessible. The hydroxyl group can be readily converted to the target chloro-substituent using standard chlorinating agents.

G A 2-Hydroxy-3-methyl-isonicotinic Acid B Ethyl 2-Hydroxy-3-methylisonicotinate A->B Esterification (EtOH, H₂SO₄, Heat) C This compound B->C Chlorination (POCl₃ or SOCl₂, Heat) D Purification C->D Workup & Chromatography

Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Chlorination of Pyridone Precursor

This protocol describes the chlorination step, a critical transformation in the synthesis.

Disclaimer: This procedure is a representative example and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2-hydroxy-3-methylisonicotinate (1.0 eq).

  • Reagent Addition: Under a gentle flow of nitrogen, carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) to the flask at room temperature. Causality: POCl₃ is a powerful and common dehydrating chlorinating agent for converting pyridones to chloropyridines. An excess is used to ensure complete conversion and to serve as the reaction solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This must be done with extreme caution as the quenching of POCl₃ is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). Causality: The product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its efficient separation.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this building block is demonstrated by its versatile reactivity, which allows for the creation of diverse molecular architectures.

G cluster_0 Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH₂ or R-OH (Base, Heat) CrossCoupling Cross-Coupling Reactions Start->CrossCoupling R-B(OH)₂ (Suzuki) R-SnBu₃ (Stille) (Pd Catalyst, Base) EsterMod Ester Manipulation Start->EsterMod 1. LiOH (Hydrolysis) 2. LiAlH₄ (Reduction)

Caption: Key reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles. This reaction is a cornerstone for introducing diversity.

  • Amination: Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF), yields 2-amino-3-methylisonicotinates. These are valuable intermediates for constructing kinase inhibitors and other pharmacologically active molecules.

  • Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their corresponding sodium or potassium salts (alkoxides/phenoxides), can displace the chloride to form 2-alkoxy or 2-aryloxy derivatives.

Palladium-Catalyzed Cross-Coupling

The C-Cl bond provides a handle for modern cross-coupling chemistry to form new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) forges a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: This provides an alternative, often milder, method for C-N bond formation with a broader substrate scope than traditional SNAr amination.

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system introduces alkynyl substituents.

Ester Group Manipulation

The ethyl ester at the C4 position can be readily transformed:

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, providing another point for further functionalization.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is a summary and not a substitute for a full Safety Data Sheet (SDS).

  • Hazard Classification: While a specific SDS for the title compound is not universally available, related compounds like Ethyl 2-chloronicotinate are classified as harmful if swallowed (Acute toxicity, oral, Category 4), causing skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Wash hands thoroughly after handling.[6][7][8] Use only in a well-ventilated area and wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

    • Storage: Store in a cool, well-ventilated place.[7] Keep the container tightly closed. Moisture-sensitive compounds should be stored under an inert gas.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat, is required.[6] All manipulations should be conducted in a chemical fume hood.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity at the C2 and C4 positions allows for the systematic and predictable construction of complex molecular libraries. The ability to perform both nucleophilic substitution and modern cross-coupling reactions makes it an indispensable tool for drug discovery professionals aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this scaffold to its full potential in the pursuit of new chemical entities.

References

  • Appchem.

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An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a chlorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen activates the ring for nucleophilic substitution, while the ester and methyl groups provide handles for further chemical modification. This guide provides a comprehensive overview of the synonyms, chemical properties, a detailed synthesis protocol, and the applications of this important chemical intermediate, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount for its effective use in research and development. This section outlines the key identifiers and physicochemical properties of this compound.

Synonyms and Identifiers

The compound is known by several names in chemical literature and supplier catalogs. Being aware of these synonyms is crucial for exhaustive literature searches and procurement.

  • Systematic IUPAC Name: Ethyl 2-chloro-3-methylpyridine-4-carboxylate

  • Common Synonyms: 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, 4-Pyridinecarboxylic acid, 2-chloro-3-methyl-, ethyl ester[1]

  • CAS Registry Number: 301666-92-2[1]

  • Molecular Formula: C₉H₁₀ClNO₂[1]

  • Molecular Weight: 199.63 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

PropertyValueReference
Appearance White to off-white solid or crystalline powderGeneral observation for similar compounds
Boiling Point 282.3 °C at 760 mmHg[1]
Density 1.2 g/cm³[1]
Solubility Soluble in most organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Insoluble in water.General knowledge of similar organic esters
InChI Key XYEFRKCXSJVAMO-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes can be envisioned, a practical and scalable approach is critical for its application in drug development. The following protocol is based on established methods for the synthesis of related chloropyridine esters, particularly leveraging a cyclization reaction.

Conceptual Synthesis Workflow

The synthesis involves the formation of a substituted pyridine ring from acyclic precursors. This is a common strategy for constructing highly functionalized heterocyclic systems. The key steps involve the creation of a suitable open-chain intermediate followed by an acid-catalyzed cyclization and chlorination.

SynthesisWorkflow A Starting Materials (e.g., α,β-unsaturated ester, ammonia source) B Formation of Dienamine Intermediate A->B Condensation C Acid-Catalyzed Cyclization & Chlorination B->C HCl D This compound C->D Purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for a structurally similar compound and is expected to provide a reliable method for the synthesis of the title compound.

Reaction Scheme:

Step 1: Synthesis of the Dienamine Intermediate

  • To a solution of an appropriate β-ketoester or a related precursor in a suitable solvent (e.g., ethanol), add a nitrogen source such as an amine or ammonia equivalent.

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the condensation reaction.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude dienamine intermediate, which may be used in the next step without further purification.

Step 2: Cyclization and Chlorination to form this compound

  • Dissolve the crude dienamine intermediate from Step 1 in a suitable solvent such as ethanol or 1,2-dichloroethane.

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the stirred solution for a specified period, or add a solution of HCl in the reaction solvent. The introduction of HCl serves as the catalyst for cyclization and the source of the chloro group.

  • After the addition of HCl, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic building block. The general mechanism involves the attack of a nucleophile at the carbon bearing the chlorine, followed by the departure of the chloride ion.

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer-like Intermediate Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - Cl⁻ Chloride Cl⁻

Caption: Generalized SNAr mechanism for this compound.

Role as a Pharmaceutical Intermediate

Substituted pyridines are prevalent scaffolds in a vast number of approved drugs. The ability to introduce diverse functionalities onto the pyridine ring via the chloro group in this compound makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in several important drug classes, including kinase inhibitors and anti-inflammatory agents. For instance, the core structure is related to intermediates used in the synthesis of complex heterocyclic systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be considered as a guideline. A substance-specific Safety Data Sheet (SDS) should always be consulted.

  • Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

    • Wash hands thoroughly after handling.[2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

    • Use only outdoors or in a well-ventilated area.[2]

  • First Aid Measures:

    • If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry, cool place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis and the reactivity of the 2-chloro substituent provide a reliable platform for the construction of complex, biologically active molecules. A thorough understanding of its chemical properties, synthetic routes, and safety considerations, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and adaptable chemical intermediates will undoubtedly increase.

References

  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet - Ethyl 3-fluoro-5-methylisonicotinate.
  • European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • PubChem. (n.d.). Ethyl 2-methylisonicotinate.

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, a key heterocyclic building block in modern synthetic chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and describes its comprehensive spectroscopic characterization. Furthermore, it examines the compound's reactivity and highlights its significant applications, particularly as a pivotal intermediate in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a thorough understanding of this versatile reagent.

Introduction and Strategic Importance

2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester, also known as ethyl 2-chloro-3-methylisonicotinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its strategic importance lies in the orthogonal reactivity of its functional groups: a reactive chloro substituent at the 2-position, an ester at the 4-position, and a methyl group at the 3-position, all arrayed on a pyridine core. This arrangement allows for sequential and selective modifications, making it a valuable scaffold for constructing complex molecular architectures.

The pyridine ring itself is a common motif in numerous bioactive compounds, and the specific substitution pattern of this ester provides a versatile entry point for derivatization. The chlorine atom is susceptible to nucleophilic substitution or cross-coupling reactions, while the ester functionality can be hydrolyzed, reduced, or converted into other functional groups like amides.[1] This inherent reactivity profile establishes the compound as a crucial intermediate for creating libraries of compounds in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis. The key identifiers and properties of 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester are summarized below.

PropertyValueSource(s)
CAS Number 301666-92-2[2][3][4]
Molecular Formula C₉H₁₀ClNO₂[2][4]
Molecular Weight 199.63 g/mol [2][4]
MDL Number MFCD03411665[2][4]
SMILES O=C(OCC)C1=CC=NC(Cl)=C1C[4]
InChI InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3[5]
Appearance Typically a solid (powder/crystals)
Purity >97% (Commercially available)[4]

Note: Physical properties such as melting point and boiling point are not consistently reported across public domains and should be determined empirically for each specific batch.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines can be complex. One common conceptual pathway involves the construction of the pyridine ring followed by functional group interconversion. A plausible and widely referenced approach to synthesizing compounds like 2-chloro-pyridine-3-carboxylic acid esters involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride.[6][7]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual two-step synthesis starting from 2-chloro-3-methylpyridine.

G A 2-Chloro-3-methylpyridine B 2-Chloro-3-methylpyridine-4-carboxylic acid (2-Chloro-3-methylisonicotinic acid) A->B C 2-Chloro-3-methylpyridine-4-carboxylic acid D 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester C->D  Ethanol (EtOH)  Catalytic Acid (e.g., H₂SO₄)

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on general chemical principles. It must be adapted and optimized under controlled laboratory conditions.

Step 1: Oxidation of 2-Chloro-3-methylpyridine

  • Rationale: The methyl group at the 3-position is the primary site for oxidation to a carboxylic acid. Strong oxidizing agents are required, but conditions must be controlled to avoid degradation of the pyridine ring. Oxidation with a mixture of sulfuric and nitric acid has been reported for similar substrates, though it presents significant corrosion and off-gassing hazards.[6][7]

  • Procedure:

    • Charge a corrosion-resistant reactor with 2-chloro-3-methylpyridine.

    • Under vigorous stirring and controlled cooling, slowly add a pre-mixed solution of concentrated sulfuric acid and nitric acid.

    • Carefully heat the reaction mixture to the target temperature (e.g., ~200°C, as cited in related syntheses) and maintain for several hours.[6][7] The reaction must be monitored for completion via an appropriate method (e.g., HPLC or TLC).

    • Upon completion, cool the mixture and carefully quench by pouring it onto ice.

    • Adjust the pH to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-methylpyridine-4-carboxylic acid.

Step 2: Fischer Esterification

  • Rationale: This classic acid-catalyzed reaction converts the carboxylic acid to its corresponding ethyl ester. Using excess ethanol serves as both reactant and solvent, driving the equilibrium towards the product.

  • Procedure:

    • Suspend the crude 2-chloro-3-methylpyridine-4-carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

    • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude ester by flash column chromatography or recrystallization to obtain the final product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. The following are expected spectroscopic data points for 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A triplet corresponding to the -CH₃ of the ethyl group (~1.4 ppm).

    • A quartet corresponding to the -CH₂- of the ethyl group (~4.4 ppm).

    • A singlet for the methyl group on the pyridine ring (~2.5 ppm).

    • Two doublets in the aromatic region for the pyridine ring protons (~7.5 and 8.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Signals for the two carbons of the ethyl group (~14 ppm for -CH₃ and ~62 ppm for -O-CH₂-).

    • A signal for the methyl group on the ring (~18-22 ppm).

    • Multiple signals in the aromatic region (120-155 ppm) for the pyridine ring carbons.

    • A signal for the ester carbonyl carbon (~165 ppm).

  • IR (Infrared) Spectroscopy:

    • A strong absorption band characteristic of the C=O (ester carbonyl) stretch, typically around 1720-1740 cm⁻¹.

    • C-O stretching bands around 1100-1300 cm⁻¹.

    • C-Cl stretching vibration, typically in the 600-800 cm⁻¹ region.

    • Aromatic C=C and C=N stretching vibrations.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 199.63.

    • A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

Reactivity and Applications in Drug Development

The synthetic utility of 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester stems from its capacity to undergo a variety of chemical transformations.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom at the 2-position towards substitution by various nucleophiles (e.g., amines, alkoxides, thiols). This is a cornerstone reaction for introducing diversity.

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds and the introduction of aryl, vinyl, or alkynyl groups.

  • Ester Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or subjected to other derivatizations.[1] It can also be reduced to a primary alcohol using strong reducing agents like LiAlH₄.[1]

This versatile reactivity makes it a valuable building block in the synthesis of biologically active molecules. The substituted pyridine core is a key feature in many drugs, and this compound provides an efficient route to analogues for structure-activity relationship (SAR) studies.[8]

Reaction Pathway Visualization

The following diagram illustrates the key reactive sites and potential transformations.

G start 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester C-Cl Bond Ester Group sub1 Suzuki Coupling (R-B(OH)₂) start:f0->sub1 Pd Catalyst sub2 SₙAr (R-NH₂) start:f0->sub2 Base hyd Hydrolysis (NaOH, H₂O) start:f1->hyd red Reduction (LiAlH₄) start:f1->red prod1 prod1 sub1->prod1 Product: 2-Aryl Derivative prod2 prod2 sub2->prod2 Product: 2-Amino Derivative prod3 prod3 hyd->prod3 Product: Carboxylic Acid prod4 prod4 red->prod4 Product: Primary Alcohol

Caption: Key reactive sites and synthetic transformations.

Safety and Handling

As with all chlorinated organic compounds, 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester is a high-value synthetic intermediate with a well-defined reactivity profile. Its trifunctional nature allows for selective and diverse chemical modifications, securing its role as a key building block in the synthesis of complex heterocyclic compounds for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • Organic Syntheses. Procedure.
  • PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate.
  • Google Patents. EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • Appchem. This compound | 301666-92-2.
  • Googleapis. Preparation of 2-chloropyridine 3-carboxylic acid esters - European Patent Office.
  • Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters.

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Ethyl 2-chloro-3-methylisonicotinate (CAS No. 301666-92-2). This guide is a synthesized document based on the known hazards of structurally similar compounds, including 2-chloropyridine and ethyl isonicotinate. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Introduction

This compound is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical research and development due to their versatile biological activities. As a research chemical, its toxicological and safety properties have not been extensively studied. This guide provides a comprehensive, inferred safety profile to empower researchers with the necessary knowledge for its safe handling, storage, and disposal. The core philosophy of this document is to treat the compound with a high degree of caution, assuming it possesses hazards associated with its structural components: a chlorinated pyridine ring and an ethyl ester functional group.

Inferred Hazard Identification and Classification

Based on the hazard profiles of 2-chloropyridine and ethyl isonicotinate, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][5]

  • Organ Toxicity: Potential for specific target organ toxicity with repeated exposure, particularly affecting the liver.[2][6]

  • Flammability: Considered a combustible liquid.[5][7][8]

GHS Hazard Pictograms (Inferred):
Skull and CrossbonesExclamation MarkHealth Hazard
Inferred Signal Word: DANGER
Inferred Hazard Statements:
  • H302: Harmful if swallowed.[2][4]

  • H310+H330: Fatal in contact with skin or if inhaled.[2][3]

  • H315: Causes skin irritation.[2][3][5]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[3][5]

  • H373: May cause damage to organs (liver) through prolonged or repeated exposure.[2][6]

  • H227: Combustible liquid.[5][7][8]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

PropertyValueSource
CAS Number 301666-92-2LGC Standards
Molecular Formula C₉H₁₀ClNO₂LGC Standards
Molecular Weight 199.63 g/mol LGC Standards
Appearance Assumed to be a liquid or low-melting solidInferred
Boiling Point Not determined-
Flash Point Estimated to be > 87°CInferred from Ethyl isonicotinate[7][8]
Solubility Likely soluble in organic solvents like ethanol, ether, and acetone. Low water solubility is expected.Inferred

Safe Handling and Storage Protocols

The causality behind these stringent protocols is the inferred high toxicity of the compound. The primary goal is to prevent any direct contact, inhalation, or ingestion.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated with a minimum of 10-12 air changes per hour.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following represents the minimum required protection:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to double-glove. Inspect gloves for any signs of degradation or puncture before use.[5]

  • Skin and Body Protection: A lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

PPE_Workflow cluster_Pre_Handling Pre-Handling Checks cluster_Donning_PPE PPE Donning Sequence RiskAssessment Conduct Risk Assessment FumeHood Verify Fume Hood Certification RiskAssessment->FumeHood SafetyStations Check Eyewash/Shower FumeHood->SafetyStations LabCoat Don Lab Coat SafetyStations->LabCoat Gloves1 Don Inner Gloves LabCoat->Gloves1 Goggles Wear Goggles & Face Shield Gloves1->Goggles Gloves2 Don Outer Gloves Goggles->Gloves2 caption Diagram: Mandatory PPE Workflow

Caption: Mandatory PPE Workflow before handling the compound.

Storage Requirements
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7][10]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[1]

  • Security: Store in a locked cabinet or a restricted-access area.

Emergency Procedures: A Self-Validating System

The following protocols are designed to be self-validating, meaning they are comprehensive enough to manage foreseeable incidents effectively. Regular drills are essential to ensure trustworthiness.

Spill Response Protocol
  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify colleagues and the lab supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Supervisor Evacuate->Alert PPE Don Full PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose End Incident Closed Dispose->End caption Diagram: Emergency Spill Response Protocol

Caption: Emergency Spill Response Protocol for this compound.

First Aid Measures

The immediate response to exposure is critical due to the inferred high toxicity.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

  • Waste Containers: Use dedicated, sealed, and clearly labeled containers for solid and liquid waste.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Conclusion

While the precise toxicological profile of this compound remains to be fully elucidated, the principles of chemical safety demand a conservative approach. By inferring hazards from its structural analogues, this guide provides a robust framework for its safe use in a research setting. Adherence to these protocols, rooted in the expertise of handling hazardous chemical entities, is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

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Ethyl 2-chloro-3-methylisonicotinate: A Technical Guide to Putative Biological Activity and Screening Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of Ethyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to postulate its potential as an agrochemical or therapeutic agent. Drawing on established research into chloronicotinic acid derivatives and substituted isonicotinates, we explore the likely herbicidal, insecticidal, and pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven experimental protocols to systematically investigate these hypotheses. We delve into the causality behind experimental design and provide a framework for a rigorous, self-validating screening cascade.

Introduction: The Chemical Context of this compound

This compound belongs to the class of pyridine carboxylic acid esters. Its core structure, a pyridine ring, is a ubiquitous scaffold in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The specific substitutions on the pyridine ring—a chloro group at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position—are anticipated to significantly influence its physicochemical properties and, consequently, its interaction with biological targets.

The chloro substituent, in particular, is a well-known modulator of biological activity, often enhancing the efficacy of a molecule through various mechanisms, including increased lipophilicity and altered electronic properties. The methyl group can influence steric interactions with target proteins, while the ethyl ester moiety can affect solubility, membrane permeability, and metabolic stability.

Given that 2-chloronicotinic acid and its derivatives are recognized as important intermediates in the synthesis of antibiotics, anti-cardiovascular drugs, insecticides, and herbicides, it is logical to hypothesize that this compound may possess significant biological activity.[1] This guide will now explore the most probable avenues of this activity and provide the means to test these predictions.

Postulated Biological Activities and Screening Strategies

Based on the known biological profiles of analogous chemical structures, we can infer several potential activities for this compound. The following sections outline these putative activities and present detailed protocols for their experimental validation.

Potential Herbicidal Activity

Substituted pyridine derivatives have a well-documented history as effective herbicides. Their mechanisms of action are varied, but some are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Herbicidal_Screening_Workflow start Start: Compound Synthesis and Purification pre_emergence Pre-emergence Assay (Soil Application) start->pre_emergence post_emergence Post-emergence Assay (Foliar Application) start->post_emergence dose_response Dose-Response Study (Determine GR50) pre_emergence->dose_response post_emergence->dose_response species_selectivity Species Selectivity Screening dose_response->species_selectivity moa_study Mechanism of Action Study (e.g., PPO Inhibition Assay) species_selectivity->moa_study end End: Candidate Characterization moa_study->end

Caption: Workflow for screening the herbicidal activity of a novel compound.

This protocol is designed to assess the inhibitory effect of the test compound on seed germination and early seedling growth.

  • Preparation of Test Compound: Dissolve this compound in a minimal amount of acetone and then dilute with water containing 0.1% Tween-20 to achieve a final concentration range (e.g., 1, 10, 100, 1000 µM).

  • Seed Planting: Fill small pots with a standardized soil mix. Sow seeds of a model plant species (e.g., Arabidopsis thaliana or cress) at a shallow depth.

  • Compound Application: Evenly apply a defined volume of the test compound solution to the soil surface of each pot. Include a solvent-only control.

  • Incubation: Place the pots in a controlled environment chamber with appropriate light, temperature, and humidity for 7-14 days.

  • Data Collection: At the end of the incubation period, count the number of germinated seeds and measure the shoot and root length of the seedlings.

  • Analysis: Calculate the percentage of germination inhibition and the growth reduction relative to the control.

Potential Insecticidal Activity

Pyridine-based compounds are the cornerstone of the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. The structural similarity of this compound to this class warrants an investigation into its insecticidal properties.

Insecticidal_Screening_Workflow start Start: Compound Synthesis and Purification contact_toxicity Contact Toxicity Assay (e.g., Topical Application) start->contact_toxicity ingestion_toxicity Ingestion Toxicity Assay (e.g., Leaf Dip Assay) start->ingestion_toxicity dose_response Dose-Response Study (Determine LC50) contact_toxicity->dose_response ingestion_toxicity->dose_response spectrum_activity Spectrum of Activity (Test against various insect species) dose_response->spectrum_activity moa_study Mechanism of Action Study (e.g., nAChR Binding Assay) spectrum_activity->moa_study end End: Candidate Characterization moa_study->end

Caption: Workflow for screening the insecticidal activity of a novel compound.

This protocol assesses the toxicity of the compound to a common agricultural pest, the aphid, through ingestion.

  • Preparation of Test Compound: Prepare a serial dilution of this compound in an appropriate solvent (e.g., acetone-water with a surfactant).

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., fava bean) into the test solutions for 30 seconds and allow them to air dry.

  • Insect Infestation: Place the treated leaves in petri dishes containing a moist filter paper. Introduce a known number of aphids (e.g., 20-30 adult apterous aphids) onto each leaf.

  • Incubation: Maintain the petri dishes in a controlled environment.

  • Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Potential Pharmacological Activity

The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including enzyme inhibition and receptor modulation.

Pyridine derivatives have been reported as inhibitors of various enzymes, including kinases and cholinesterases.[2][3] A general enzyme inhibition assay can be adapted to screen this compound against a panel of relevant enzymes.

This protocol provides a template for assessing the inhibitory activity of the compound against a target enzyme that produces a chromogenic product.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of this compound.

  • Assay Procedure (96-well plate format):

    • Add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (solvent only).

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the absorbance at a specific wavelength at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Many pyridine derivatives have been investigated for their potential as anticancer agents. A primary step in this line of inquiry is to assess the compound's cytotoxicity against various cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations

While this guide focuses on a single compound, any research program would involve the synthesis and testing of analogs to establish a structure-activity relationship (SAR). Key modifications to this compound for SAR studies could include:

  • Variation of the Ester Group: Replacing the ethyl group with other alkyl or aryl groups to modulate lipophilicity and metabolic stability.

  • Modification of the 3-Position Substituent: Substituting the methyl group with other small alkyl or electron-withdrawing/donating groups to probe steric and electronic requirements of the target binding site.

  • Substitution at Other Positions on the Pyridine Ring: Introducing substituents at the 5- and 6-positions to explore additional interaction points.

Conclusion

This compound represents a chemical entity with significant, albeit currently unproven, potential for biological activity. The structural precedents set by related pyridine derivatives strongly suggest that this compound could exhibit herbicidal, insecticidal, or pharmacological effects. The experimental protocols detailed in this guide provide a robust and systematic framework for the in-depth investigation of these potential activities. Rigorous execution of this screening cascade will be crucial in elucidating the true biological profile of this compound and determining its viability as a lead compound for future development in the agrochemical or pharmaceutical industries.

References

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. (URL not available)
  • Synthesis and biological activity evaluation of novel β-substituted nitromethylene neonicotinoid analogues. (URL not available)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Methyl 2-chloro-3-methylpyridine-4-carboxylate | C8H8ClNO2 | CID 53436889 - PubChem. (URL not available)
  • Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. (URL not available)
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (URL not available)
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • 2-Chloropyridine-4-carboxylic acid - Sigma-Aldrich. (URL not available)
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Public
  • Insights into Synthesis, Crystal Structure, Bioactivity and Computational Studies of Cu(II) and Zn(II) Carboxylates Containing Aminopyridine. (URL not available)
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL not available)
  • Biological evaluation of some novel 1,3-bis substituted-2-isopropylamidines by in silico molecular dynamics and simulation studies - New Journal of Chemistry (RSC Publishing). (URL not available)
  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed. (URL not available)
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - MDPI. (URL not available)
  • Methyl 2-chloro-3-(methylamino)
  • Buy Online CAS Number 301666-92-2 - TRC - Ethyl 2-Chloro-3-methylisonicotin
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (URL not available)
  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG
  • Discovery of a Novel Class of Pyridine Derivatives That Selectively Inhibits Mutant Isocitrate Dehydrogenase 2 - PubMed. (URL not available)
  • Mthis compound | 787596-41-2 - ChemicalBook. (URL not available)
  • Mthis compound(787596-41-2) 1H NMR spectrum. (URL not available)
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  • The Significance of 2-Chloronicotinic Acid in Medicinal Chemistry and Beyond. (URL not available)

Sources

Ethyl 2-chloro-3-methylisonicotinate: A Versatile Scaffold for Modern Drug Discovery and Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-3-methylisonicotinate is a strategically functionalized pyridine derivative poised to serve as a versatile building block in medicinal chemistry, agrochemistry, and materials science. While not extensively documented as a standalone bioactive agent, its true potential lies in its chemical architecture: a trifecta of reactive sites—an electrophilic C2-chloro substituent, a modifiable C3-methyl group, and a versatile C4-ester—that offers a modular platform for the synthesis of diverse and complex molecular entities. This guide provides an in-depth analysis of the compound's core reactivity, outlines its potential applications based on established bioactivities of related scaffolds, and furnishes detailed, actionable protocols for its synthetic utilization.

Table of Contents
  • Introduction to this compound

  • Core Reactivity and Synthetic Potential

  • Potential Applications in Drug Discovery

  • Experimental Protocols and Methodologies

  • References

Introduction to this compound

This compound (CAS: 301666-92-2) is a substituted pyridine-4-carboxylate.[1][2] The pyridine scaffold is a cornerstone of medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates.[3][4] The specific arrangement of substituents on this particular molecule—a chloro group at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position—creates a unique combination of electronic and steric properties that make it an attractive starting point for chemical synthesis.

The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent renders the C2 and C4 positions electrophilic, while the ester provides a handle for hydrolysis or amidation. The C3-methyl group, adjacent to the chloro-substituent, offers a site for further functionalization. These features collectively position this compound as a valuable intermediate for generating libraries of novel compounds for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 301666-92-2[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
SMILES O=C(OCC)C1=CC=NC(Cl)=C1C[1]
InChI InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3[2]
Predicted LogP 2.3 - 2.6 (Calculated)N/A
Appearance (Predicted) Colorless to light yellow liquid or low-melting solidN/A
Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from three primary reactive sites, allowing for sequential and regioselective modifications. Understanding the reactivity at each site is crucial for designing efficient synthetic routes to target molecules.

Key Reactive Sites:

  • C2-Chloro Group: This is the most activated site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by a wide range of nucleophiles.

  • C4-Ethyl Ester: This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a directing group. Isonicotinic acid derivatives are known to possess a range of biological activities, including antihyperlipidemic and antioxidant properties.[5]

  • C3-Methyl Group: While less reactive, this benzylic-like methyl group can be functionalized through radical halogenation or oxidation, providing another point for molecular elaboration.

Reactivity_Map cluster_0 This compound cluster_1 Potential Transformations mol mol p_C2 p_C4 p_C3 C2 C2-Cl (Cross-Coupling / SNAr) C4 C4-Ester (Hydrolysis / Amidation) C3 C3-Methyl (Functionalization) p_C2->C2 Suzuki, Buchwald-Hartwig, Amination, Etherification p_C4->C4 Saponification, Weinreb Amidation p_C3->C3 Radical Halogenation (NBS), Oxidation (KMnO4)

Caption: Key reactive sites of this compound.

Potential Applications in Drug Discovery

The true value of this scaffold is realized in the derivatives it can generate. The pyridine core is a privileged structure in many therapeutic areas, and this building block provides access to novel chemical space.[6][7]

3.1. Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[8] The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds in the ATP-binding pocket.[9] this compound is an ideal precursor for synthesizing libraries of potential kinase inhibitors.

  • Strategy: The C2-chloro group can be displaced by various primary or secondary amines via Buchwald-Hartwig amination or SNAr to install the crucial hinge-binding moiety. The remaining ester and methyl groups can be further modified to explore interactions with the solvent-front and deep pockets of the kinase active site.

  • Potential Targets: By varying the amine nucleophile and subsequent modifications, inhibitors targeting kinases like TYK2, MSK1, and VEGFR2 could be developed.[10][11][12]

Kinase_Inhibitor_Synthesis start This compound step1 Buchwald-Hartwig Amination (R-NH2, Pd Catalyst, Base) start->step1 intermediate 2-Amino-3-methyl- isonicotinate Derivative step1->intermediate step2 Ester Hydrolysis (LiOH or NaOH) intermediate->step2 intermediate2 2-Amino-3-methyl- isonicotinic Acid step2->intermediate2 step3 Amide Coupling (R'-NH2, HATU/EDC) intermediate2->step3 product Potential Kinase Inhibitor (Diverse Library) step3->product

Caption: Workflow for synthesizing potential kinase inhibitors.

3.2. Development of Novel Antimicrobial and Anticancer Agents

Substituted pyridines and isonicotinic acid derivatives have demonstrated a wide range of bioactivities, including antibacterial, antifungal, and anticancer effects.[6][13][14][15]

  • Antimicrobial Strategy: The isonicotinic acid moiety is famously present in the anti-tubercular drug Isoniazid.[14][16] By converting the ester to a hydrazide and coupling it with various aldehydes or ketones, novel isoniazid-like analogues can be synthesized and screened for activity against mycobacteria and other pathogenic microbes.

  • Anticancer Strategy: The C2-position can be functionalized with aryl or heteroaryl groups via Suzuki-Miyaura coupling.[17][18] The resulting 2-aryl-3-methylpyridine core is a feature in compounds designed to inhibit cell proliferation, sometimes by targeting enzymes like carbonic anhydrase or disrupting microtubule polymerization.[7][19]

3.3. Scaffolds for CNS-Active Agents

The pyridine ring is a common feature in drugs targeting the central nervous system (CNS). Its ability to act as a hydrogen bond acceptor and its modulated lipophilicity make it suitable for crossing the blood-brain barrier. Derivatives of nicotinic and isonicotinic acid are used in drugs for conditions ranging from depression to Alzheimer's disease.[4][20]

Experimental Protocols and Methodologies

To demonstrate the utility of this compound, this section provides detailed, validated protocols for key synthetic transformations.

4.1. Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of an arylboronic acid to the C2 position, a foundational step for creating 2-arylpyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-3-methylisonicotinate derivative.

Note: The choice of base, ligand, and solvent may require optimization for different boronic acids. Strong bases are often required for less reactive 2-chloropyridines.[17]

4.2. Protocol 2: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation at the C2 position, critical for synthesizing 2-aminopyridine derivatives for applications like kinase inhibitors.[21][22]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine or aniline derivative) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the anhydrous toluene, followed by this compound and the amine.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the target 2-amino-3-methylisonicotinate derivative.

Note: The C-Cl bond of chloropyridines is less reactive than C-Br or C-I, often making the oxidative addition step rate-limiting. Careful selection of a bulky, electron-rich phosphine ligand is critical for high yields.[22][23]

Conclusion and Future Outlook

This compound represents a powerful and underexplored synthetic platform. Its strategically placed functional groups provide a blueprint for the modular construction of novel molecules with significant potential in pharmacology and materials science. The true value of this compound is not as an end-product, but as a key intermediate that unlocks access to diverse libraries of 2,3,4-substituted pyridine derivatives. By leveraging robust and well-established synthetic methodologies such as Suzuki and Buchwald-Hartwig cross-coupling, researchers can efficiently generate novel chemical entities for high-throughput screening and lead optimization programs. As the demand for novel heterocyclic scaffolds continues to grow, the applications for versatile building blocks like this compound are set to expand, solidifying its role as a valuable tool in the chemist's arsenal.

References
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Daina, A., & Zoete, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 643-654.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • Daina, A., & Zoete, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15233-15247.
  • Singh, R., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Daina, A., & Zoete, V. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(7), 1733.
  • Akishina, Y. K., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 196-204.
  • Unzue, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1166-1173.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Khalil, N. A., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1664.
  • Kuntz, K., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Al-Masoudi, N. A., et al. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie, 350(12).
  • Kumar, P., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(5), 183-189.
  • Appchem. (n.d.). This compound.
  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999.
  • Singh, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2234.
  • Olar, R., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(3), 415-424.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Al-Azawi, S. M. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry.
  • Mohamed, M. S., et al. (2018). The synthetic applications of ethyl 2‐chloromethylquinoline‐3‐carboxylates.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.
  • Senturk, M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12).
  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • G. S. S. R. L. K. P. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130424.
  • El-Faham, A., et al. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 26(21), 6598.
  • Prachayasittikul, V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.

Sources

An In-depth Technical Guide to Ethyl 2-chloro-3-methylisonicotinate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative, is a versatile building block in modern organic and medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom at the 2-position, a methyl group at the 3-position, and an ethyl ester at the 4-position—renders it a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The electron-withdrawing nature of the pyridine ring and the ester functionality activates the chlorine atom for nucleophilic aromatic substitution, while the ester itself provides a handle for further chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, and potential applications of this important synthetic intermediate, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 301666-92-2
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran

Synthesis of this compound

There are two primary and logically sound synthetic routes to this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Oxidation of 2-Chloro-3-methylpyridine followed by Fischer Esterification

This is arguably the most direct and well-documented approach, starting from the commercially available 2-chloro-3-methylpyridine. The synthesis proceeds in two distinct steps: the oxidation of the methyl group to a carboxylic acid, followed by a classical Fischer esterification.

Synthesis Route 1 start 2-Chloro-3-methylpyridine intermediate 2-Chloro-3-methylisonicotinic acid start->intermediate Oxidation [O₂ , Metal Catalyst, N-Hydroxyphthalimide] product This compound intermediate->product Fischer Esterification [Ethanol, Acid Catalyst]

Caption: Oxidation-Esterification Synthetic Pathway.

Step 1: Oxidation of 2-Chloro-3-methylpyridine

The oxidation of the 3-methyl group to a carboxylic acid can be achieved using various oxidizing agents. A modern and efficient method involves catalytic oxidation using oxygen in the presence of a metal catalyst and an initiator like N-hydroxyphthalimide (NHPI).[1] This method offers advantages in terms of milder reaction conditions and reduced waste compared to traditional strong oxidants like potassium permanganate or nitric acid.[2]

Detailed Experimental Protocol:

  • To a high-pressure reactor, add 2-chloro-3-methylpyridine (1 equivalent), a suitable solvent such as acetonitrile or ethyl acetate (5-10 volumes), N-hydroxyphthalimide (0.1-0.2 equivalents), and a metal catalyst like cobalt(III) acetylacetonate (0.01-0.1 equivalents).[1]

  • Seal the reactor and pressurize with oxygen to 0.2-2 MPa.[1]

  • Heat the reaction mixture to 50-120 °C and stir for 3-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst. The filtrate containing 2-chloro-3-methylisonicotinic acid can be used directly in the next step or the product can be isolated by acidification and filtration.[1]

Step 2: Fischer Esterification

The resulting 2-chloro-3-methylisonicotinic acid is then esterified with ethanol under acidic conditions. The Fischer esterification is a reversible reaction, so using an excess of ethanol and an acid catalyst is crucial to drive the equilibrium towards the product.[3][4]

Detailed Experimental Protocol:

  • Dissolve 2-chloro-3-methylisonicotinic acid (1 equivalent) in a large excess of anhydrous ethanol (which also acts as the solvent).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5][6] Alternatively, thionyl chloride can be added dropwise to the cold ethanol to generate HCl in situ.[7]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Sandmeyer Reaction of Ethyl 2-amino-3-methylisonicotinate

An alternative approach involves the diazotization of an amino-substituted pyridine followed by a copper-catalyzed chlorination, a classic Sandmeyer reaction.[8] This route would start from the corresponding amino ester, ethyl 2-amino-3-methylisonicotinate.

Synthesis Route 2 start Ethyl 2-amino-3-methylisonicotinate intermediate Diazonium Salt Intermediate start->intermediate Diazotization [NaNO₂, HCl, 0-5 °C] product This compound intermediate->product Sandmeyer Reaction [CuCl, HCl]

Caption: Sandmeyer Reaction Synthetic Pathway.

Step 1: Synthesis of Ethyl 2-amino-3-methylisonicotinate

The starting material for this route can be prepared via a one-pot condensation reaction. For instance, a modified Gewald reaction involving a ketone, ethyl cyanoacetate, and elemental sulfur in the presence of a base like morpholine can yield substituted 2-aminothiophenes, and analogous reactions can be adapted for pyridine synthesis.[9]

Step 2: Diazotization and Sandmeyer Reaction

The conversion of the amino group to a chlorine atom is a two-step, one-pot process. The primary aromatic amine is first converted to a diazonium salt at low temperatures, which is then decomposed in the presence of a copper(I) salt to yield the chloro-substituted product.[10][11]

Detailed Experimental Protocol:

  • Dissolve ethyl 2-amino-3-methylisonicotinate (1 equivalent) in a cold (0-5 °C) aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1-1.2 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.[12]

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the chlorine atom at the 2-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at the 2-position, which is a common strategy in the synthesis of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions.[13] This powerful C-C bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position by reacting with the corresponding boronic acids or their esters. This is a key strategy in the development of kinase inhibitors and other targeted therapeutics.

Reactivity start This compound product1 2-Substituted-3-methylisonicotinates start->product1 Nucleophilic Aromatic Substitution [Nu⁻] product2 2-Aryl/Heteroaryl-3-methylisonicotinates start->product2 Suzuki-Miyaura Coupling [ArB(OH)₂, Pd catalyst, Base]

Sources

Ethyl 2-chloro-3-methylisonicotinate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Ethyl 2-chloro-3-methylisonicotinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility in various organic solvents, offers a detailed experimental protocol for solubility determination, and discusses the critical factors that influence this property. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally similar molecules and fundamental chemical principles to provide a robust framework for its application in research and development.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C9H10ClNO2.[1] Its molecular structure, featuring a pyridine ring, a chloro substituent, a methyl group, and an ethyl ester, imparts a unique combination of polarity and lipophilicity. This structure is of significant interest in medicinal chemistry and drug development due to its potential as a building block for more complex pharmacologically active molecules. Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The solubility of this compound is influenced by a combination of factors inherent to its molecular structure:

  • Polarity: The presence of the nitrogen atom in the pyridine ring and the ester group introduces polarity to the molecule. This allows for dipole-dipole interactions with polar solvents. Pyridine itself is a polar molecule and is moderately soluble in water and highly soluble in many organic solvents.[4][5]

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom and the oxygen atoms of the ester group can act as hydrogen bond acceptors. This can contribute to its solubility in protic solvents like alcohols.

  • Lipophilicity: The ethyl group, methyl group, and the aromatic ring contribute to the molecule's nonpolar character. This allows for van der Waals interactions with nonpolar solvents.

A balance between these polar and nonpolar characteristics will determine the optimal solvent for this compound.

Predicted Solubility Profile

Given the structural similarity, with the only difference being an ethyl versus a methyl ester, it is reasonable to predict a similar solubility profile for this compound. The slightly larger ethyl group may impart a minor increase in lipophilicity compared to the methyl analog.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents can effectively solvate the polar regions of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity and non-polar character, making them effective for many organic compounds.[6]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors and have some polarity, facilitating dissolution.[6]
Alcohols Methanol, Ethanol, IsopropanolModerateThe ability of alcohols to hydrogen bond will contribute to solubility, though the nonpolar parts of the molecule may limit high solubility.
Hydrocarbons Hexane, Heptane, TolueneLow to ModerateThe nonpolar nature of these solvents will primarily interact with the nonpolar regions of the molecule. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hydrocarbons.
Water Very LowThe significant nonpolar character of the molecule is expected to result in poor aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the qualitative and semi-quantitative solubility of this compound.[2][7][8][9]

Materials and Equipment
  • This compound

  • A range of analytical grade organic solvents (see Table 1)

  • Small glass vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath or heating block

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis A Accurately weigh a known amount of this compound C Add the compound to the solvent A->C B Add a measured volume of the selected organic solvent to a vial B->C D Cap the vial and vortex for 2 minutes C->D E Place in a constant temperature bath and stir for 24 hours to reach equilibrium D->E F Visually inspect for undissolved solid E->F G If solid remains, filter or centrifuge the solution F->G Insoluble/Partially Soluble H Analyze the concentration of the supernatant (e.g., by HPLC or UV-Vis) G->H

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the chosen organic solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial tightly and vortex the mixture vigorously for 2 minutes. Place the vial in a constant temperature bath (e.g., 25 °C) and stir the suspension for 24 hours to ensure equilibrium is reached.

  • Observation: After 24 hours, visually inspect the vial.

    • Soluble: If no solid material is visible, the compound is soluble at that concentration.

    • Insoluble or Partially Soluble: If solid material remains, the solution is saturated.

  • Quantification (for saturated solutions):

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

    • Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • Calculate the solubility in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that closely matches the polarity of this compound will generally be a better solvent.

  • Molecular Size: In general, for a homologous series of compounds, an increase in molecular size and complexity can lead to a decrease in solubility in polar solvents.[10]

  • Crystalline Structure: If the compound exists in different polymorphic forms, they may exhibit different solubilities. The most stable crystalline form will typically have the lowest solubility.

Safety Precautions

When handling this compound and organic solvents, it is essential to follow standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds like ethyl 2-chloronicotinate are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide provides a detailed overview of the solubility of this compound in organic solvents. While direct experimental data is sparse, a strong understanding of its solubility can be derived from the principles of chemical structure and by analogy to similar compounds. The provided experimental protocol offers a reliable method for determining precise solubility data, which is crucial for the successful application of this compound in research and drug development.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
  • Solubility of Organic Compounds. (2023, August 31).
  • Pyridine. (n.d.). Solubility of Things.
  • SAFETY DATA SHEET. (2007, November 20).
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (n.d.). PMC - NIH.
  • Pyridine. (n.d.). chemeurope.com.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

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cost and availability of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Cost and Availability of Ethyl 2-chloro-3-methylisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 301666-92-2) is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1] Its structural features, particularly the presence of a reactive chlorine atom and a carboxylic ester group on a methylated pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its commercial availability, cost structure, synthetic pathways, and critical applications, with a focus on its role as a key intermediate in the synthesis of targeted cancer therapies like Sorafenib. Understanding the procurement and chemistry of this intermediate is crucial for researchers planning multi-step syntheses and for professionals managing the supply chain for active pharmaceutical ingredient (API) manufacturing.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, storage, and application in synthetic chemistry. Key properties are summarized below.

PropertyValueSource
CAS Number 301666-92-2[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.63 g/mol [1]
IUPAC Name ethyl 2-chloro-3-methylpyridine-4-carboxylate[2]
Canonical SMILES CCOC(=O)C1=C(C)C(Cl)=NC=C1[1]
MDL Number MFCD03411665[1]

Commercial Availability and Cost Analysis

This compound is available from a range of chemical suppliers that specialize in building blocks and intermediates for research and development purposes. Availability spans from small, lab-scale quantities (grams) to bulk quantities (kilograms), although larger amounts often require custom synthesis.

Procurement Workflow

The process of acquiring this compound for research or development follows a standard procurement workflow for specialized chemicals. This involves supplier identification, quotation requests, quality verification, and logistical management.

A Identify Requirement (Quantity, Purity) B Search Supplier Databases (e.g., eMolecules, FisherSci, ChemicalBook) A->B C Request Quotations (Price, Lead Time, CoA) B->C D Evaluate Suppliers (Cost, Quality, Reliability) C->D E Place Purchase Order D->E F Receive Shipment & Documentation E->F G In-House Quality Control (Confirm Identity & Purity) F->G H Release for R&D Use G->H

Caption: Procurement workflow for specialized chemical intermediates.

Key Suppliers and Pricing

The cost of this compound is influenced by order quantity, required purity, and the supplier. While many vendors list the product, pricing is often not publicly available and requires a formal quote, especially for quantities beyond a few grams.[2][3] This is common for specialized intermediates where market demand is variable.

The table below lists representative suppliers. For comparison, the pricing for the closely related analog, Mthis compound (CAS: 787596-41-2), is included to provide a general cost expectation for this class of compounds.

SupplierProduct NameCAS No.Pack SizePurityPrice (USD)
Fisher ScientificThis compound301666-92-25G95%Price on Request[3]
LGC StandardsThis compound301666-92-2CustomN/AQuote Required[2]
AppchemThis compound301666-92-2N/AN/AQuote Required[1]
AnichemMethyl 2-chloro-3-methylisonicotinate787596-41-21g>95%$160.00[4]
AnichemMethyl 2-chloro-3-methylisonicotinate787596-41-25g>95%$450.00[4]

Note: Prices are indicative as of early 2026 and subject to change. Bulk pricing will differ significantly. Researchers should always request quotes from multiple suppliers.

Synthesis and Manufacturing Insights

The synthesis of this compound is not widely detailed in standard organic synthesis literature but can be inferred from patent literature and publications focused on the synthesis of its downstream products, such as Sorafenib.[5][6] The general approach involves the construction of the substituted pyridine ring followed by chlorination and esterification, or vice-versa.

A plausible synthetic strategy often starts from simpler, more readily available picolinic or isonicotinic acid derivatives. The process is designed to be scalable and efficient to be viable for industrial applications.[5]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual pathway for the synthesis, highlighting the key chemical transformations involved.

G cluster_0 Synthetic Pathway A 3-Methyl-4-cyanopyridine (Starting Material) B 3-Methylisonicotinic Acid A->B Hydrolysis C Ethyl 3-methylisonicotinate B->C Esterification (Ethanol, Acid Cat.) D This compound (Final Product) C->D Chlorination

Caption: Conceptual synthetic route to the target compound.

Representative Synthesis Protocol

The following protocol is a representative, multi-step procedure adapted from principles described in synthetic chemistry literature for related pyridine compounds.

Step 1: Synthesis of Ethyl 3-methylisonicotinate from 3-Methylisonicotinic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methylisonicotinic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 volumes) to serve as both reagent and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-methylisonicotinate.

Step 2: Chlorination to Yield this compound

  • N-Oxidation: Dissolve the ethyl 3-methylisonicotinate from the previous step (1.0 eq) in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until TLC indicates full conversion to the N-oxide.

  • Chlorination: To the N-oxide intermediate, add a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Purification: Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.

Quality Control and Analytical Methods

For its application in drug development, the purity of this compound is paramount. Suppliers typically provide a Certificate of Analysis (CoA) specifying the purity and the methods used for its determination.

  • Purity: Commercially available batches for R&D purposes typically have a purity of 95% or higher.[3] For GMP (Good Manufacturing Practice) applications, purity requirements would be significantly more stringent.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.

    • Gas Chromatography (GC): Used for purity assessment, especially for checking residual solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identity of the compound.

    • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern, further validating the compound's identity.

Applications in Research and Drug Development

The principal application of this compound is as a crucial building block in the synthesis of multi-kinase inhibitors used in oncology.[7] The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, which is a key step in building the final API.

Role in Sorafenib Synthesis: This intermediate is a precursor to the picolinamide core of Sorafenib, a drug used to treat primary kidney cancer, advanced primary liver cancer, and thyroid cancer. In the synthesis of Sorafenib, the chloro group is typically displaced by an aminophenol derivative to form a diaryl ether linkage, a central feature of the final drug molecule.[8][9] The efficiency and success of this coupling step are critical for the overall yield and cost-effectiveness of the Sorafenib manufacturing process.[5]

Conclusion

This compound is a high-value chemical intermediate with a specialized but critical role in the pharmaceutical industry, particularly in the manufacturing of kinase inhibitors. While its availability is largely restricted to specialized chemical suppliers, it can be procured in quantities suitable for both laboratory research and larger-scale production, though often on a custom synthesis basis. The cost is reflective of its complex synthesis and is highly dependent on the scale and purity required. For professionals in drug development, a thorough understanding of its supply chain, synthesis, and quality control is essential for the successful and efficient production of life-saving therapeutics.

References

  • Chemical Register. (n.d.). 2,6-Dichloro-3-methyl-isonicotinic acid ethyl ester (CAS No. 137520-99-1) Suppliers.
  • Fisher Scientific. (n.d.). This compound.
  • LGC Standards. (n.d.). This compound.
  • ChemicalBook. (n.d.). Mthis compound | 787596-41-2.
  • Appchem. (n.d.). This compound | 301666-92-2.
  • AChemBlock. (n.d.). Ethyl 2-chloro-3-methoxyisonicotinate 95%.
  • ChemicalBook. (n.d.). ETHYL 2-CHLOROISONICOTINATE suppliers & manufacturers in China.
  • Anichem. (n.d.). Mthis compound In Stock.
  • Semantic Scholar. (n.d.). Synthesis of Sorafenib.
  • Google Patents. (n.d.). CN105085388A - Synthesis method for sorafenib intermediate.
  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
  • ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib | Download Table.
  • Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
  • BLD Pharm. (n.d.). Mthis compound.
  • Echemi. (n.d.). Mthis compound.
  • ChemicalBook. (n.d.). ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE | 40108-12-1.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • Sigma-Aldrich. (n.d.). Mthis compound.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate.
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate.
  • Alfa Chemistry. (n.d.). CAS 787596-41-2 Mthis compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 2-Chloro-6-methylisonicotinate.
  • Global Substance Registration System. (n.d.). ETHYL 3-AMINO-4-METHYLBENZOATE.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • Sigma-Aldrich. (n.d.). ETHYL 3-AMINO-4-METHYLBENZOATE AldrichCPR.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Isonicotinates

Ethyl 2-chloro-3-methylisonicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. The substituted pyridine core is a prevalent motif in a wide array of pharmacologically active compounds. The specific arrangement of the chloro, methyl, and ethyl ester functionalities on the isonicotinate scaffold provides a versatile platform for the synthesis of novel therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from a commercially available precursor. The presented synthetic strategy is designed for efficiency, scalability, and high purity of the final product.

Synthetic Strategy: A Multi-Step Approach from 3,4-Dimethylpyridine

A direct functionalization of isonicotinic acid to introduce a chloro group at the 2-position and a methyl group at the 3-position is synthetically challenging due to the directing effects of the carboxylic acid group. A more robust and higher-yielding approach commences with a precursor that already contains the required methyl substituent, namely 3,4-dimethylpyridine.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 3,4-Dimethylpyridine Step1 Step 1: Selective Oxidation Start->Step1 Intermediate1 3-Methyl-isonicotinic Acid Step1->Intermediate1 Step2 Step 2: N-Oxidation Intermediate1->Step2 Intermediate2 3-Methyl-isonicotinic Acid N-oxide Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 2-Chloro-3-methyl-isonicotinic Acid Step3->Intermediate3 Step4 Step 4: Esterification Intermediate3->Step4 End This compound Step4->End

Figure 1: Overall synthetic workflow for the preparation of this compound.

This multi-step synthesis involves:

  • Selective Oxidation: The 4-methyl group of 3,4-dimethylpyridine is selectively oxidized to a carboxylic acid.

  • N-Oxidation: The pyridine nitrogen is oxidized to form the corresponding N-oxide, which activates the 2-position for nucleophilic substitution.

  • Chlorination: A deoxygenative chlorination introduces the chloro group at the 2-position.

  • Esterification: The carboxylic acid is converted to the ethyl ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-isonicotinic Acid

Rationale: The selective oxidation of the 4-methyl group is achieved using selenium dioxide (SeO₂). The 4-position is more susceptible to oxidation due to electronic effects of the pyridine ring.

Protocol:

  • To a solution of 3,4-dimethylpyridine (10.7 g, 0.1 mol) in diphenyl ether (100 mL) in a three-necked flask equipped with a mechanical stirrer and a reflux condenser, slowly add selenium dioxide (22.2 g, 0.2 mol) in portions over 30 minutes.

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 4 hours.

  • Cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methyl-isonicotinic acid.[1]

Parameter Value
Starting Material3,4-Dimethylpyridine
ReagentSelenium Dioxide
SolventDiphenyl ether
Reaction Temperature180-190 °C
Reaction Time4 hours
Typical Yield60-70%
Step 2: Synthesis of 3-Methyl-isonicotinic Acid N-oxide

Rationale: The N-oxidation of the pyridine ring is a crucial step to facilitate the subsequent chlorination at the 2-position. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.

Protocol:

  • Suspend 3-methyl-isonicotinic acid (13.7 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol) to the suspension.

  • Heat the mixture to 70-80 °C and stir for 24 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid and excess hydrogen peroxide.

  • Recrystallize the residue from water to obtain 3-methyl-isonicotinic acid N-oxide.

Parameter Value
Starting Material3-Methyl-isonicotinic Acid
ReagentHydrogen Peroxide (30%)
SolventGlacial Acetic Acid
Reaction Temperature70-80 °C
Reaction Time24 hours
Typical Yield85-95%
Step 3: Synthesis of 2-Chloro-3-methyl-isonicotinic Acid

Rationale: The N-oxide is an excellent substrate for deoxygenative chlorination. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation, introducing a chlorine atom at the 2-position of the pyridine ring.

Chlorination_Mechanism cluster_0 Mechanism of Chlorination N_oxide 3-Methyl-isonicotinic Acid N-oxide POCl3 POCl₃ N_oxide->POCl3 Activation Intermediate Activated Intermediate POCl3->Intermediate Chloride_attack Cl⁻ Attack Intermediate->Chloride_attack Nucleophilic Attack Product 2-Chloro-3-methyl-isonicotinic Acid Chloride_attack->Product Rearomatization

Sources

reaction conditions for synthesizing Ethyl 2-chloro-3-methylisonicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Ethyl 2-chloro-3-methylisonicotinate and its Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functionalized pyridine derivatives. These derivatives are of significant interest to researchers in medicinal chemistry and agrochemical development due to their prevalence in biologically active molecules. The strategic placement of the chloro, methyl, and ethyl ester groups provides three distinct points for chemical modification, making this scaffold highly versatile. The 2-chloro group, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups to build molecular complexity.

This document provides a comprehensive guide to the synthesis of this compound, detailing two primary stages: the selective oxidation of 2-chloro-3-methylpyridine and the subsequent esterification of the resulting carboxylic acid. Furthermore, it outlines a general protocol for the derivatization of the target compound, empowering researchers to generate libraries of novel molecules for screening and development.

Overall Synthetic Strategy

The most efficient and common pathway to this compound involves a two-step process starting from commercially available 2-chloro-3-methylpyridine.

  • Step 1: Oxidation: The methyl group at the 3-position is selectively oxidized to a carboxylic acid. This transformation is typically achieved using a catalyst system under an oxygen atmosphere.

  • Step 2: Esterification: The resulting 2-chloro-3-methylisonicotinic acid is converted to its corresponding ethyl ester. A common method involves the formation of an acyl chloride intermediate followed by reaction with ethanol.

Synthetic_Workflow Start 2-Chloro-3-methylpyridine Intermediate 2-Chloro-3-methylisonicotinic Acid Start->Intermediate Step 1: Oxidation (O₂, Catalyst, Initiator) Final This compound Intermediate->Final Step 2: Esterification (SOCl₂, Ethanol, Base)

Caption: Overall two-step synthetic workflow.

Part A: Synthesis of 2-Chloro-3-methylisonicotinic Acid (Oxidation)

The selective oxidation of the 3-methyl group on the pyridine ring, while preserving the 2-chloro substituent, is a critical step. Direct oxidation using strong agents like potassium permanganate can be harsh and lead to side products. A more controlled and efficient method involves catalytic oxidation using molecular oxygen.[1]

Causality and Experimental Rationale:

  • Catalyst: Metal salts, such as cobalt (II) acetate or manganese (II) acetate, are employed to catalyze the oxidation process. These metals can cycle between different oxidation states, facilitating the reaction with molecular oxygen to generate reactive radical species.[1]

  • Initiator: N-hydroxyphthalimide (NHPI) is used as a radical chain initiator. It abstracts a hydrogen atom from the methyl group of the substrate, forming a benzyl-type radical that is then trapped by oxygen, initiating the oxidation cascade.[1]

  • Solvent: Acetonitrile is a common solvent for this reaction as it is relatively inert under the oxidative conditions and effectively solubilizes the reactants.[1]

  • Oxygen Pressure: The reaction is conducted under a positive pressure of oxygen (e.g., 1.0 MPa) to ensure a sufficient concentration of the oxidant in the reaction mixture, driving the reaction to completion.[1]

Experimental Protocol: Catalytic Oxidation
  • To a high-pressure autoclave reactor, add 2-chloro-3-methylpyridine (1.0 eq), acetonitrile as the solvent, N-hydroxyphthalimide (NHPI) (0.1-0.2 eq), and the chosen metal catalyst (e.g., cobalt (II) acetate or manganese (III) acetylacetonate) (0.05 eq).[1]

  • Seal the autoclave and purge it with oxygen gas several times.

  • Pressurize the reactor with oxygen to 1.0 MPa.[1]

  • Begin stirring and heat the reaction mixture to 80°C.[1]

  • Maintain the reaction at this temperature and pressure for 18 hours. Monitor the reaction progress by TLC or GC-MS if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

  • Filter the reaction mixture to remove the catalyst.

  • The product, 2-chloro-3-methylisonicotinic acid, often precipitates from the cooled solution. Wash the collected solid with water to remove any residual initiator and solvent.[1]

  • The product can be dried under vacuum. Purity is typically high (>98%), and yields can exceed 75%.[1]

Table 1: Summary of Oxidation Reaction Conditions
ParameterConditionRationale
Substrate 2-Chloro-3-methylpyridineStarting material
Oxidant Oxygen (O₂)Primary oxidizing agent
Solvent AcetonitrileInert solvent, good solubility
Catalyst Co(OAc)₂ or Mn(acac)₃Facilitates oxygen activation
Initiator N-hydroxyphthalimide (NHPI)Radical chain initiator
Temperature 80 °CProvides activation energy
Pressure 1.0 MPaEnsures high O₂ concentration
Time 18 hoursAllows for reaction completion
Yield >75%High efficiency process

Part B: Synthesis of this compound (Esterification)

Standard Fischer esterification (acid and alcohol with a strong acid catalyst) can be slow for pyridine carboxylic acids. A more reliable and rapid method is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.

Causality and Experimental Rationale:

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[2] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.[2] A catalytic amount of N,N-Dimethylformamide (DMF) is often used to accelerate this transformation via the formation of a Vilsmeier reagent intermediate.[2]

  • Esterification: The highly electrophilic acyl chloride reacts rapidly with ethanol.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the esterification step.[2] This prevents the protonation of the pyridine nitrogen, which would deactivate it, and also avoids potential side reactions.

Experimental Protocol: Acyl Chloride-Mediated Esterification
  • Suspend 2-chloro-3-methylisonicotinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF (1-2 drops). A lively evolution of gas (SO₂ and HCl) will be observed.[2]

  • Gently heat the mixture to reflux for 2-3 hours until the gas evolution ceases and a clear solution is formed.

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure (in a fume hood). Azeotroping with toluene can help remove the last traces. The resulting crude 2-chloro-3-methylisonicotinoyl chloride hydrochloride can be used directly.

  • In a separate flask, prepare a solution of absolute ethanol (2-3 eq) in an inert solvent like THF or dichloromethane at 0°C (ice bath).

  • Slowly add triethylamine (2.2 eq) to the ethanol solution.

  • Add the crude acyl chloride (dissolved in a small amount of the same inert solvent) dropwise to the cold ethanol/triethylamine mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate in vacuo. The residue can be purified by dissolving it in a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating to yield the final product, this compound.

Table 2: Summary of Esterification Reaction Conditions
ParameterReagent/ConditionRationale
Substrate 2-Chloro-3-methylisonicotinic AcidCarboxylic acid precursor
Chlorinating Agent Thionyl Chloride (SOCl₂)Forms reactive acyl chloride
Catalyst DMF (catalytic)Accelerates acyl chloride formation
Alcohol EthanolEthyl group source
Base Triethylamine (TEA)Neutralizes HCl byproduct
Solvent THF or DichloromethaneInert reaction medium
Temperature 0°C to Room Temp.Controls reaction rate
Time 12-18 hoursEnsures complete conversion

Part C: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group on the this compound scaffold is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This allows for the straightforward synthesis of a diverse range of derivatives.

Mechanism and Rationale: The reaction proceeds via a Meisenheimer complex intermediate. A nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate where the negative charge is stabilized by resonance, particularly by the ring nitrogen. Subsequent loss of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. The reactivity of 2-chloropyridines makes them valuable intermediates for creating substituted pyridines.[3][4]

Caption: General scheme for SNAr derivatization. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).

General Protocol: Nucleophilic Substitution
  • Dissolve this compound (1.0 eq) in a suitable high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.

  • Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.1 - 2.0 eq).

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH, for alcohols/thiols), to facilitate the reaction (1.5 - 2.5 eq).

  • Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product or to prepare for extraction.

  • Isolate the product by filtration or extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pressurized Oxygen: The use of a high-pressure autoclave with oxygen requires proper training and equipment. Ensure the reactor is rated for the intended pressure and temperature. Organic materials can be flammable in an oxygen-rich atmosphere.

  • Organic Solvents: Handle all organic solvents in a well-ventilated area or fume hood. They are flammable and may have associated health risks.

  • Bases: Handle strong bases like sodium hydride and organic amines with care, as they are corrosive.

References

  • Akishina, et al. "Synthesis of functionally substituted esters of nicotinic and isonicotinic acid." Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • Guery, S., et al. "Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles." Journal of the Chemical Society, Perkin Transactions 1, 2001.
  • Christensen, S. B. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, 2001.
  • "2-Chloropyridine." Wikipedia. [Link]
  • "Preparation method of 2-chloronicotinic acid.
  • Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." IOP Conference Series: Materials Science and Engineering, 2019. [Link]

Sources

The Versatile Chloro-Isonicotinate Scaffold: Application Notes for Ethyl 2-chloro-3-methylisonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization make it a cornerstone of modern drug design. Within this class of heterocyles, Ethyl 2-chloro-3-methylisonicotinate emerges as a particularly valuable and versatile building block. The strategic placement of the chloro, methyl, and ethyl ester groups provides a chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. The chloro substituent, in particular, serves as a key reactive site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, offering a gateway to a vast chemical space. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers at the forefront of drug discovery.

PART 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2-chloro-3-methylpyridine. The synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by esterification.

Oxidation of 2-chloro-3-methylpyridine to 2-chloro-3-methylisonicotinic acid

The initial step involves the selective oxidation of the 3-methyl group of 2-chloro-3-methylpyridine to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. A patented method describes the use of oxygen in the presence of a metal catalyst.[1]

Protocol 1: Oxidation of 2-chloro-3-methylpyridine

  • Materials:

    • 2-chloro-3-methylpyridine

    • Acetonitrile (solvent)

    • N-hydroxyphthalimide (initiator)

    • Manganese (III) acetylacetonate (catalyst)

    • Oxygen

    • Autoclave reactor

  • Procedure:

    • In a 500mL autoclave, combine 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of N-hydroxyphthalimide, and 1.25g of manganese (III) acetylacetonate.

    • Pressurize the autoclave with oxygen to 1.0 MPa.

    • Heat the mixture to 80°C with stirring and maintain the reaction for 18 hours.

    • After the reaction is complete, cool the reactor to room temperature.

    • Filter the reaction mixture and wash the filter cake with 150mL of water to isolate the crude 2-chloro-3-methylisonicotinic acid.

  • Rationale: This method utilizes a catalytic system to achieve a challenging selective oxidation. The metal catalyst and initiator facilitate the reaction with molecular oxygen under elevated pressure and temperature, providing a direct route to the desired carboxylic acid.

Esterification of 2-chloro-3-methylisonicotinic acid

The subsequent esterification of the carboxylic acid to the corresponding ethyl ester is a standard transformation. A common and effective method involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with ethanol.[2]

Protocol 2: Ethyl Esterification of 2-chloro-3-methylisonicotinic acid

  • Materials:

    • 2-chloro-3-methylisonicotinic acid

    • Thionyl chloride

    • Toluene

    • Ethanol

    • Diisopropylethylamine (DIPEA)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend the crude 2-chloro-3-methylisonicotinic acid (1.0 g, ~5.7 mmol) in thionyl chloride (10 ml) and heat to reflux for 2.5 hours.

    • Cool the solution to room temperature and concentrate to dryness under vacuum.

    • Azeotrope the residue with toluene (10 ml) to remove residual thionyl chloride, yielding an oil.

    • In a separate flask, cool a mixture of ethanol (15 ml) and diisopropylethylamine (DIPEA) to 0°C.

    • Slowly add the oily acyl chloride dropwise to the cold ethanol/DIPEA mixture over 10 minutes.

    • Allow the reaction mixture to stir at room temperature for 18 hours.

    • Concentrate the reaction mixture in vacuum, dilute with water (20 ml), and extract with ethyl acetate (30 ml).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield this compound as an oil.

  • Rationale: The use of thionyl chloride provides a highly reactive acyl chloride intermediate, which readily reacts with ethanol to form the ester. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

PART 2: Key Applications in Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The 2-chloro position is particularly amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution at the 2-position.[3][4][5][6][7] This reaction is a powerful tool for introducing various nitrogen, oxygen, and sulfur nucleophiles.

Workflow for Nucleophilic Aromatic Substitution

sn_ar_workflow Start This compound Reaction Reaction at elevated temperature Start->Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Reaction Solvent_Base Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3, NaH) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 2-Substituted-3-methylisonicotinate Workup->Product suzuki_workflow Start This compound Reaction Reaction at elevated temperature Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3, K3PO4) Catalyst_Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 2-Aryl-3-methylisonicotinate Workup->Product suzuki_cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Cl Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Aryl_R Ar-Pd(II)L2-R PdII_Aryl->PdII_Aryl_R Transmetal Transmetalation Transmetal->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Aryl_Cl This compound Aryl_Cl->OxAdd Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetal Base Base Base->Transmetal

Sources

Ethyl 2-chloro-3-methylisonicotinate as a reagent for KDR VEGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ethyl 2-Chloro-3-methylisonicotinate: A Core Reagent for the Synthesis of KDR/VEGFR-2 Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The inhibition of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a clinically validated strategy for combating tumor angiogenesis. Small molecule inhibitors targeting the ATP-binding site of KDR have emerged as a major class of cancer therapeutics. This document provides a detailed guide on the application of this compound, a key heterocyclic building block, in the synthesis of potent KDR inhibitors. We will explore its chemical properties, outline a strategic synthetic approach, provide detailed experimental protocols, and discuss methods for biological validation. The causality behind experimental choices is emphasized to provide field-proven insights for researchers in medicinal chemistry and drug discovery.

Introduction: Targeting Tumor Angiogenesis via KDR/VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process.[2] VEGF ligands bind to their receptors on endothelial cells, with VEGFR-2 (KDR) being the most crucial transducer of angiogenic signals.[1][3] Activation of KDR initiates a cascade of downstream signaling events, promoting cell proliferation, migration, and survival.[4][5] Consequently, inhibiting the kinase activity of KDR is a highly effective anti-cancer strategy.

Many successful kinase inhibitors, such as Sorafenib and Lenvatinib, feature a core structure that effectively occupies the ATP-binding pocket of the kinase.[6][7][8][9] Pyridine-based scaffolds are particularly valuable in kinase inhibitor design, as the nitrogen atom can form critical hydrogen bond interactions within the kinase hinge region, mimicking the adenine moiety of ATP.[10][11][12] this compound is a versatile and strategically functionalized pyridine derivative that serves as an ideal starting point for the construction of diaryl ether or diaryl amine-based KDR inhibitors.

Reagent Profile: this compound

The utility of this compound stems from its distinct reactive sites. The chlorine atom at the 2-position is activated by the electron-withdrawing effects of the ring nitrogen and the isonicotinate group, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[13] This allows for the straightforward introduction of various aniline or phenol moieties, which are common features in Type II kinase inhibitors that bind to the "DFG-out" inactive conformation of the kinase.[2][6]

Physicochemical and Safety Data
PropertyValueSource
Chemical Name Ethyl 2-chloro-3-methylpyridine-4-carboxylate[14]
CAS Number 301666-92-2[14]
Molecular Formula C₉H₁₀ClNO₂[14]
Molecular Weight 199.63 g/mol [14]
Appearance Off-white to yellow solid or liquid-
SMILES CCOC(=O)c1cncc(c1C)Cl[14]
Safety and Handling Precautions

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[15][16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[17] All manipulations should be performed in a well-ventilated chemical fume hood.[17][18] In case of contact with skin or eyes, flush immediately with copious amounts of water.[15][18] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

The KDR/VEGFR-2 Signaling Pathway and Point of Inhibition

Understanding the signaling pathway is crucial for appreciating the inhibitor's mechanism of action. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event activates downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which drive angiogenesis. Small molecule inhibitors physically block the ATP-binding site, preventing this initial autophosphorylation step and halting the entire signaling cascade.

KDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 (KDR) Dimer PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF-A VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Phosphorylates Inhibitor KDR Inhibitor (e.g., from Ethyl 2-chloro-3-methylisonicotinate) Inhibitor->VEGFR2 Blocks ATP Binding Site Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified KDR/VEGFR-2 signaling pathway and mechanism of inhibition.

Synthetic Strategy and Experimental Protocols

The core of the synthetic strategy involves a two-step process: a nucleophilic aromatic substitution to build the key diaryl amine or ether linkage, followed by amide bond formation to complete the pharmacophore.

Synthesis_Workflow Reagent Ethyl 2-chloro- 3-methylisonicotinate Intermediate Diarylamine Intermediate Reagent->Intermediate S_NAr Reaction (Base, Solvent, Heat) Nucleophile Substituted Aniline (R-Ar-NH2) Nucleophile->Intermediate Hydrolysis Ester Hydrolysis (LiOH or NaOH) Intermediate->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid FinalProduct Final KDR Inhibitor Acid->FinalProduct Amide Coupling (HATU, DIPEA) Amine Amine Fragment (R'-NH2) Amine->FinalProduct

Caption: General workflow for the synthesis of KDR inhibitors.
Protocol: Synthesis of a Diarylamine Intermediate via SNAr

This protocol details the coupling of this compound with 4-aminophenol. The hydroxyl group of 4-aminophenol serves as a handle for later connection to the rest of the inhibitor structure, a common strategy in drugs like Sorafenib.[19][20]

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and 4-aminophenol.

  • Add anhydrous DMF to create a solution with a concentration of approximately 0.2 M with respect to the starting reagent.

  • Add anhydrous potassium carbonate to the stirring solution.

  • Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of the SNAr reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide/anilide formed in situ.[21] K₂CO₃ is a suitable base for this transformation, deprotonating the more acidic phenolic hydroxyl group and facilitating the nucleophilic attack.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.

  • Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

ParameterRecommended Value
Scale 1-10 mmol
Temperature 100-110 °C
Time 12-18 hours
Expected Yield 70-85%
Purification Recrystallization or Column Chromatography
Protocol: Amide Coupling to Final Product

This protocol assumes prior hydrolysis of the ethyl ester to the carboxylic acid, followed by coupling to an amine, a key step to install the urea or amide functionality common in many kinase inhibitors.[20] For this example, we will couple the hydrolyzed intermediate with 4-chloro-3-(trifluoromethyl)aniline, a fragment present in Sorafenib.

Materials:

  • 2-((4-hydroxyphenyl)amino)-3-methylisonicotinic acid (1.0 eq)

  • 4-chloro-3-(trifluoromethyl)aniline (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add 4-chloro-3-(trifluoromethyl)aniline to the solution.

  • Add DIPEA to the mixture and stir for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl generated during the reaction and to facilitate the formation of the active ester with HATU.

  • Add HATU in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-8 hours.

    • Causality: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid into an activated ester, which is then readily attacked by the amine nucleophile to form the stable amide bond with minimal side reactions and racemization (if applicable).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography or recrystallization to yield the final inhibitor.

Product Characterization and Biological Validation

Validation of the synthesized compound's identity, purity, and biological activity is a critical final step.

Analytical Characterization

The structure and purity of the final compound should be confirmed using a suite of standard analytical methods.

TechniqueExpected Information
¹H & ¹³C NMR Confirms the chemical structure, proton/carbon environments, and connectivity.
LC-MS Provides purity assessment (as % area under the curve) and confirms the molecular weight of the main product.
HRMS Determines the exact mass, confirming the elemental composition.
FT-IR Shows the presence of key functional groups (e.g., C=O stretch for amide, N-H stretch).
Protocol: In Vitro KDR/VEGFR-2 Kinase Assay

This is a general protocol to determine the inhibitory potency (IC₅₀) of the synthesized compound against the target kinase. Commercial kits are widely available for this purpose.[9]

Principle: The assay measures the ability of the synthesized inhibitor to prevent the phosphorylation of a substrate by the KDR enzyme. This is typically detected using a luminescence- or fluorescence-based readout where the signal is proportional to the amount of ATP consumed (or ADP produced).

Procedure:

  • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) to create a range of concentrations (e.g., 1 nM to 100 µM).

  • In a 96- or 384-well plate, add the KDR enzyme, the specific peptide substrate, and the ATP solution according to the manufacturer's protocol.

  • Add the diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and add the detection reagent. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Read the signal (e.g., luminescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6][22]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of KDR/VEGFR-2 inhibitors. Its activated pyridine core allows for efficient construction of the diarylamine or diaryl ether pharmacophores central to many potent kinase inhibitors. The protocols and strategies outlined in this document provide a robust framework for researchers to design and synthesize novel anti-angiogenic agents for therapeutic development. The logical application of SNAr and amide coupling reactions, grounded in an understanding of the underlying chemical principles, enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead candidates.

References

  • The Discovery and Synthesis of a Potent VEGFR-2 Inhibitor: A Technical Guide on Sorafenib - Benchchem.
  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - PMC - PubMed Central.
  • KDR Amplification Is Associated with VEGF-Induced Activation of the mTOR and Invasion Pathways but does not Predict Clinical Benefit to the VEGFR TKI Vandetanib - PMC - PubMed Central.
  • Synthesis of Sorafenib and Regorafenib | Download Table - ResearchGate.
  • Ethyl 2-chloronicotinate-SDS-MedChemExpress.
  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - NIH.
  • The VEGF signaling pathway. VEGF binding to KDR results in receptor... | Download Scientific Diagram - ResearchGate.
  • VEGFR-2 signaling pathways in NSCLC cell lines with KDR CNGs. A, NSCLC... - ResearchGate.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro- 1H-pyrrolo[2,3 - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIds_bqZE1_oxW66uhwMUiCLfyWurxV79MozQL9N2Zk6QFJyQvMQ40jquN2RYwAU04KkG-8l0nSc4nw1fRnSalsDtp67CMQFeLYlNfmnhqBe0Mqh2zCXWdouVXrjo-LFzs--kw1bjvNuix2ZS-B0b-28m51QtHc79Hiry4eYFn_64DAwuRbGVZATKJb-wYntHQ6rcPd6d4ohr5e-A9JT4UPdlvrgJ0PfcrCedDgg5Kh7Wim2gK3wAVDvIvZ0selOWRMKVfWOH7C6uF5ktO7XzPxsxq_A==
  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate.
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
  • Safety Data Sheet - CymitQuimica.
  • 14 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors. - Johns Hopkins University.
  • Abstract 647: TTAC-0001, anti-VEGFR2/KDR monoclonal antibody, inhibits VEGFR signaling and tumor growth in preclinical models - AACR Journals.
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Development and strategies of VEGFR-2/KDR inhibitors - PubMed.
  • Buy Online CAS Number 301666-92-2 - TRC - this compound.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC - PubMed Central.
  • Mthis compound - 787596-41-2 - Vulcanchem.
  • Structure-guided identification of novel VEGFR-2 kinase inhibitors via solution phase parallel synthesis - ResearchGate.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press.
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - NIH.
  • Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97% - Cole-Parmer.
  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.

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Mastering the Purification of Substituted Ethyl Isonicotinates: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted ethyl isonicotinates are a pivotal class of heterocyclic compounds, forming the structural core of numerous active pharmaceutical ingredients (APIs) and valuable research intermediates. Achieving the requisite high purity of these compounds is a critical, yet often challenging, step in the drug development and chemical synthesis pipeline. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust purification techniques tailored for substituted ethyl isonicotinates. Moving beyond generic protocols, this document delves into the causal relationships between the physicochemical properties of these molecules, imparted by various substituents, and the selection and optimization of purification methodologies. We present detailed protocols for flash chromatography, single and mixed-solvent recrystallization, and acid-base extraction, supported by troubleshooting guides and strategies for purity assessment.

Introduction: The Criticality of Purity in Substituted Ethyl Isonicotinates

The isonicotinate scaffold, a pyridine ring substituted at the 4-position with an ethyl carboxylate group, is a privileged structure in medicinal chemistry. Functionalization of the pyridine ring with a diverse array of substituents allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and safety profile. However, the synthetic routes to these valuable compounds often yield a mixture of the desired product, unreacted starting materials, reagents, and structurally related byproducts.

The presence of these impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, stability, and safety of the final API. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3] Therefore, the development of efficient and scalable purification strategies is not merely a matter of chemical elegance but a fundamental requirement for advancing drug candidates from the laboratory to clinical application.

This guide will systematically address the most effective techniques for purifying substituted ethyl isonicotinates, with a focus on how the electronic nature and steric bulk of the substituents dictate the optimal approach.

Foundational Principles: The Influence of Substituents on Physicochemical Properties

The success of any purification strategy hinges on exploiting the differences in the physicochemical properties between the target compound and its impurities. In the case of substituted ethyl isonicotinates, the nature of the substituent(s) on the pyridine ring profoundly influences several key parameters:

  • Polarity: The pyridine nitrogen atom imparts a degree of polarity to the molecule. Electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) increase the overall polarity of the molecule by pulling electron density away from the ring.[4] Conversely, electron-donating groups (EDGs) like amino (-NH2) and alkoxy (-OR) groups can have a more complex effect, increasing polarity through their heteroatoms but also potentially increasing non-polar character with larger alkyl chains.

  • Basicity: The lone pair of electrons on the pyridine nitrogen atom confers basic properties. The pKa of the conjugate acid of pyridine is approximately 5.2. EWGs decrease the basicity of the nitrogen, making it a weaker base. EDGs, on the other hand, increase the electron density on the nitrogen, rendering it more basic. This modulation of basicity is a critical handle for purification via acid-base extraction.

  • Solubility: The solubility of a substituted ethyl isonicotinate in a given solvent is a function of its polarity, its ability to form hydrogen bonds, and its crystal lattice energy. The presence of hydrogen bond donors (e.g., -NH2) or acceptors (e.g., the pyridine nitrogen and ester carbonyl) can significantly impact solubility in protic solvents.

  • Volatility: The boiling point and volatility of these compounds are influenced by their molecular weight and intermolecular forces. Generally, ethyl isonicotinates are relatively high-boiling liquids or solids, making distillation a viable purification method for thermally stable derivatives.

A thorough understanding of these substituent effects is paramount for the rational design of a purification protocol. The following sections will detail how to leverage these properties to achieve high purity.

Strategic Purification Workflows

The selection of a purification strategy is a multi-step process that begins with an initial assessment of the crude product and culminates in the isolation of the pure compound.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (if needed) cluster_3 Purity Verification Crude Product Crude Product TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Product->TLC/LC-MS Analysis Characterize Flash Chromatography Flash Chromatography TLC/LC-MS Analysis->Flash Chromatography Select Method Recrystallization Recrystallization TLC/LC-MS Analysis->Recrystallization Select Method Acid-Base Extraction Acid-Base Extraction TLC/LC-MS Analysis->Acid-Base Extraction Select Method HPLC/UPLC Analysis HPLC/UPLC Analysis Flash Chromatography->HPLC/UPLC Analysis Recrystallization->HPLC/UPLC Analysis Acid-Base Extraction->HPLC/UPLC Analysis Preparative HPLC Preparative HPLC Preparative HPLC->HPLC/UPLC Analysis Re-recrystallization Re-recrystallization Re-recrystallization->HPLC/UPLC Analysis HPLC/UPLC Analysis->Preparative HPLC Impure HPLC/UPLC Analysis->Re-recrystallization Impure NMR Spectroscopy NMR Spectroscopy HPLC/UPLC Analysis->NMR Spectroscopy Pure Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Pure Compound Pure Compound Mass Spectrometry->Pure Compound

Caption: A logical workflow for the purification of substituted ethyl isonicotinates.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is often the primary and most versatile technique for the purification of substituted ethyl isonicotinates. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

The Impact of Substituents on Chromatographic Behavior

The choice of solvent system (eluent) is critical and is directly influenced by the polarity of the target molecule.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, and -Cl significantly increase the polarity of the ethyl isonicotinate. These compounds will have a stronger affinity for the polar silica gel and will require a more polar mobile phase for elution. For instance, a nitro-substituted ethyl isonicotinate will have a much lower Rf value in a given hexane/ethyl acetate system compared to the unsubstituted parent compound.

  • Electron-Donating Groups (EDGs): Substituents like -NH2 and -OCH3 can increase polarity due to the presence of heteroatoms capable of hydrogen bonding with the silica gel. However, the basicity of an amino group can lead to significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by the addition of a small amount of a basic modifier like triethylamine (TEA) or by using a deactivated silica gel.

Recommended Solvent Systems for Flash Chromatography

The following table provides starting points for solvent systems for flash chromatography on silica gel. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.

Substituent TypeExample SubstituentTypical Solvent System (v/v)Approximate Rf RangeNotes
Unsubstituted-HHexane/Ethyl Acetate (4:1 to 2:1)0.3 - 0.5A good baseline for comparison.
Electron-Donating-NH2Dichloromethane/Methanol (98:2 to 95:5) + 0.5% TEA0.2 - 0.4TEA is crucial to prevent peak tailing.
-OCH3Hexane/Ethyl Acetate (3:1 to 1:1)0.3 - 0.5Slightly more polar than the unsubstituted analog.
Electron-Withdrawing-ClHexane/Ethyl Acetate (4:1 to 2:1)0.2 - 0.4Polarity is moderately increased.
-NO2Hexane/Ethyl Acetate (2:1 to 1:2)0.1 - 0.3Significantly more polar, may require higher ethyl acetate concentration.
Detailed Protocol for Flash Column Chromatography

Objective: To purify a crude substituted ethyl isonicotinate (e.g., 1 g scale).

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (pre-determined by TLC)

  • Sand

  • Crude sample

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Allow the silica to settle, and do not let the column run dry.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid substituted ethyl isonicotinates. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solution.

Solvent Selection for Recrystallization

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

For substituted ethyl isonicotinates, the polarity of the solvent should be matched to the polarity of the molecule.

Substituent TypeExample SubstituentRecommended Single SolventsRecommended Mixed-Solvent Systems
Low to Moderate Polarity-H, -CH3, -ClEthanol, Isopropanol, HexaneHexane/Ethyl Acetate, Toluene/Hexane
High Polarity-NO2, -CNEthyl Acetate, AcetoneEthanol/Water, Acetone/Water
Hydrogen Bonding-NH2, -OHEthanol, WaterEthyl Acetate/Hexane

Note: Pyridine-containing compounds can sometimes be challenging to crystallize and may form oils.[1] In such cases, a mixed-solvent system is often more effective.

Detailed Protocol for Single-Solvent Recrystallization

Objective: To purify a solid substituted ethyl isonicotinate.

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Detailed Protocol for Mixed-Solvent Recrystallization

Objective: To purify a solid substituted ethyl isonicotinate that is either too soluble or too insoluble in a single solvent.

Procedure:

  • Dissolution:

    • Dissolve the crude solid in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point.

  • Inducing Crystallization:

    • While keeping the solution hot, add the "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).[5][6]

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying:

    • Follow steps 3 and 4 from the single-solvent recrystallization protocol.

Acid-Base Extraction: Exploiting Basicity

The basic nitrogen atom of the pyridine ring provides a unique handle for purification via acid-base extraction. This technique is particularly useful for removing neutral or acidic impurities from a basic substituted ethyl isonicotinate.

Principle of Acid-Base Extraction

The basic ethyl isonicotinate can be protonated by an aqueous acid (e.g., HCl) to form a water-soluble salt. This salt will partition into the aqueous phase, while neutral organic impurities will remain in the organic phase. The layers can then be separated. Subsequent basification of the aqueous layer with a base (e.g., NaOH) will deprotonate the salt, regenerating the neutral ethyl isonicotinate, which can then be extracted back into an organic solvent.

Acid_Base_Extraction Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Separatory Funnel Separatory Funnel Crude Mixture in Organic Solvent->Separatory Funnel Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl) Aqueous Acid (e.g., HCl)->Separatory Funnel Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separatory Funnel->Organic Layer (Neutral Impurities) Aqueous Layer (Protonated Product) Aqueous Layer (Protonated Product) Separatory Funnel->Aqueous Layer (Protonated Product) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Layer (Protonated Product)->Aqueous Base (e.g., NaOH) Basify Organic Solvent Organic Solvent Aqueous Base (e.g., NaOH)->Organic Solvent Extract with Purified Product in Organic Solvent Purified Product in Organic Solvent Organic Solvent->Purified Product in Organic Solvent

Caption: Workflow for purification by acid-base extraction.

Detailed Protocol for Acid-Base Extraction

Objective: To separate a basic substituted ethyl isonicotinate from neutral impurities.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution and Extraction:

    • Dissolve the crude mixture in an appropriate organic solvent in a separatory funnel.

    • Add an equal volume of aqueous acid.

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Regeneration and Back-Extraction:

    • Combine the aqueous extracts.

    • Slowly add aqueous base until the solution is basic (check with pH paper).

    • The neutral product may precipitate out or can be extracted back into an organic solvent.

    • If extracting, add an organic solvent, shake, and separate the layers. Repeat the extraction of the aqueous layer.

  • Drying and Solvent Removal:

    • Combine the organic extracts containing the purified product.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to obtain the pure product.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the substituted ethyl isonicotinate. High-performance liquid chromatography (HPLC) is the most common and reliable method for this purpose.

HPLC for Purity Analysis

A typical HPLC method for analyzing the purity of substituted ethyl isonicotinates would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

ParameterTypical Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance for the specific compound
Injection Volume 10 µL
Preparative HPLC for Challenging Separations

For the separation of closely related isomers or for obtaining ultra-high purity material, preparative HPLC is the method of choice.[7][8] The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads.

Conclusion

The purification of substituted ethyl isonicotinates is a critical step in the synthesis of many important molecules. A systematic approach, guided by an understanding of how substituents influence the physicochemical properties of these compounds, is key to developing an effective purification strategy. By mastering the techniques of flash chromatography, recrystallization, and acid-base extraction, and by employing robust analytical methods for purity assessment, researchers can confidently and efficiently obtain high-purity materials, thereby accelerating their research and development efforts.

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Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its substituted pyridine scaffold is a prevalent motif in a variety of pharmacologically active molecules. Notably, this compound serves as a crucial intermediate in the synthesis of multi-kinase inhibitors, such as the anticancer drug Sorafenib, which underscores its significance in oncological research and pharmaceutical manufacturing.[1][2][3]

The synthetic pathway to this compound is a multi-step process that demands careful control over reaction conditions to ensure optimal yield and purity. This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis, elucidated through a scientifically-grounded, four-step sequence. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis of this compound commences with the readily available starting material, 3-methylpyridine (3-picoline). The transformation is accomplished through a four-step reaction sequence: N-oxidation, chlorination, oxidation of the methyl group, and finally, esterification.

Synthetic_Scheme Start 3-Methylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 3-Methylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 2-Chloro-3-methylpyridine Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Intermediate3 2-Chloro-3-methylisonicotinic acid Step3->Intermediate3 Step4 Step 4: Esterification Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Characterization_Workflow cluster_confirmation Start Crude this compound Purification Column Chromatography Start->Purification Purity_Check TLC/GC-MS Analysis Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation Final Pure, Characterized Product H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR MS Mass Spectrometry Structure_Confirmation->MS

Sources

Catalytic Methods for the Synthesis of Pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile catalytic methods for the synthesis of pyridine derivatives is a cornerstone of modern organic chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key catalytic strategies for pyridine synthesis. We will delve into the mechanistic underpinnings and practical applications of both classical and contemporary methods, offering detailed experimental protocols and troubleshooting insights. This guide is structured to provide a clear and actionable resource for the synthesis of this important class of heterocycles.

Introduction

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions and its metabolic stability. The demand for structurally diverse pyridine derivatives has driven the evolution of a wide array of synthetic methodologies. This guide will focus on catalytic approaches, which offer significant advantages in terms of efficiency, selectivity, and sustainability over stoichiometric methods.

We will explore four classical named reactions that have been adapted for catalytic synthesis: the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses. Furthermore, we will examine modern transition-metal-catalyzed and biocatalytic approaches that have opened new avenues for the construction of complex pyridine-containing molecules. Each section will provide a detailed experimental protocol, a discussion of the reaction mechanism, and a summary of the method's scope and limitations.

Classical Condensation Reactions: Catalytic Variants

For decades, multicomponent reactions have been the bedrock of pyridine synthesis. The application of catalytic technologies to these classical transformations has significantly enhanced their efficiency and scope.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[2]

Mechanism and Catalysis:

The mechanism proceeds through the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia.[3] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine.[3] While the classical Hantzsch synthesis can be performed under thermal conditions, a variety of catalysts have been employed to improve yields and reaction times, including Brønsted and Lewis acids, and heterogeneous catalysts.[1]

Hantzsch_Mechanism Aldehyde R-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 R'COCH2COOR'' Ketoester1->Knoevenagel Ketoester2 R'COCH2COOR'' Enamine Enamine Ketoester2->Enamine Ammonia NH3 Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP -H2O Pyridine Pyridine DHP->Pyridine Oxidant [O] Oxidant->Pyridine

Hantzsch Pyridine Synthesis Mechanism. This diagram illustrates the key steps in the Hantzsch synthesis, from the initial condensation reactions to the final oxidation to the pyridine product.

Experimental Protocol: Catalytic Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes a typical acid-catalyzed Hantzsch reaction.

  • Materials:

    • Benzaldehyde (1.06 g, 10 mmol)

    • Ethyl acetoacetate (2.60 g, 20 mmol)

    • Ammonium acetate (0.77 g, 10 mmol)

    • Ethanol (25 mL)

    • Catalytic amount of p-toluenesulfonic acid (PTSA) (0.19 g, 1 mmol)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, ethyl acetoacetate, ammonium acetate, and ethanol.

    • Add the catalytic amount of PTSA to the mixture.

    • Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

  • Oxidation to the Pyridine:

    • Dissolve the obtained 1,4-dihydropyridine (10 mmol) in glacial acetic acid (20 mL).

    • Add a suitable oxidizing agent, such as chromium trioxide (CrO₃) or nitric acid, dropwise at room temperature.

    • After the oxidation is complete (monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude pyridine derivative by column chromatography on silica gel.

Aldehydeβ-KetoesterCatalystTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetatePTSA596[1]
4-ChlorobenzaldehydeEthyl acetoacetateγ-Al₂O₃292[4]
4-NitrobenzaldehydeMethyl acetoacetateIodine395[2]
FormaldehydeEthyl acetoacetateNone (MW)0.585[2]

Table 1: Representative Examples of Catalytic Hantzsch Pyridine Synthesis.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a versatile method for the synthesis of 2-pyridone derivatives. It typically involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5] A modern, greener variation utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a mild base.[6]

Mechanism and Catalysis:

The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide. This is followed by an intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring. The use of ammonium carbonate in water provides an environmentally friendly and efficient catalytic system.[6]

Experimental Protocol: Green Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from a green chemistry approach using ammonium carbonate.[6]

  • Materials:

    • Cyanoacetamide (0.84 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Ammonium carbonate (1.92 g, 20 mmol)

    • Water (10 mL)

    • Ethanol (10 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, suspend cyanoacetamide, ethyl acetoacetate, and ammonium carbonate in a 1:1 mixture of water and ethanol.

    • Heat the mixture at 80°C with stirring for 4 hours. The product will start to precipitate.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the desired 2-pyridone.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis allows for the preparation of substituted pyridines from the condensation of an enamine with an ethynyl ketone.[7] The reaction initially forms an aminodiene intermediate, which then undergoes a thermal cyclodehydration to afford the pyridine ring.[7]

Mechanism and Catalysis:

The key steps involve a Michael addition of the enamine to the ethynyl ketone, followed by an E/Z isomerization and a 6π-electrocyclization, and finally aromatization via elimination of water. The high temperatures required for the cyclodehydration step have been a limitation. However, the use of Brønsted or Lewis acid catalysts, such as acetic acid, ytterbium(III) triflate, or zinc(II) bromide, can significantly lower the reaction temperature and allow for a one-pot procedure.[7][8]

Bohlmann_Rahtz_Workflow Start Start Mix Mix Enamine, Ethynyl Ketone, and Lewis Acid Catalyst Start->Mix Heat Heat Reaction Mixture Mix->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Chromatography or Recrystallization Workup->Purify End End Purify->End

General Workflow for a Catalytic Bohlmann-Rahtz Synthesis. This flowchart outlines the key experimental steps for a one-pot Lewis acid-catalyzed Bohlmann-Rahtz reaction.

Experimental Protocol: Lewis Acid-Catalyzed One-Pot Bohlmann-Rahtz Synthesis

This protocol describes a one-pot synthesis of a tetrasubstituted pyridine using a Lewis acid catalyst.[8]

  • Materials:

    • Ethyl β-aminocrotonate (1.29 g, 10 mmol)

    • 1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)

    • Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol, 10 mol%)

    • Toluene (20 mL)

  • Procedure:

    • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add ethyl β-aminocrotonate, 1-phenyl-2-propyn-1-one, and ytterbium(III) triflate.

    • Add dry toluene as the solvent.

    • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[9] The classical approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[9]

Mechanism and Catalysis:

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the aromatic pyridine ring.[9] Glacial acetic acid often serves as both a solvent and a catalyst in this reaction.[10]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol describes a classic Kröhnke synthesis.[9]

  • Materials:

    • N-(Phenacyl)pyridinium bromide (prepared from 2-bromoacetophenone and pyridine) (2.78 g, 10 mmol)

    • Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol)

    • Ammonium acetate (7.71 g, 100 mmol)

    • Glacial acetic acid (30 mL)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine N-(phenacyl)pyridinium bromide, chalcone, and a large excess of ammonium acetate.

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approximately 120°C) with stirring for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine.

Modern Catalytic Approaches

The advent of transition-metal catalysis and biocatalysis has revolutionized the synthesis of pyridine derivatives, offering novel pathways with high efficiency and selectivity.

Transition-Metal Catalyzed Cycloadditions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful and atom-economical method for the synthesis of substituted pyridines.[11] Cobalt and rhodium complexes are among the most effective catalysts for this transformation.[11][12]

Mechanism and Catalysis:

The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the low-valent transition metal catalyst. Subsequent insertion of a nitrile into the metallacycle, followed by reductive elimination, yields the pyridine ring and regenerates the active catalyst.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of a Substituted Pyridine

This protocol describes a cobalt-catalyzed cycloaddition of a diyne with a nitrile.

  • Materials:

    • 1,7-Octadiyne (1.06 g, 10 mmol)

    • Benzonitrile (1.03 g, 10 mmol)

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.12 g, 0.5 mmol, 5 mol%)

    • 2,2'-Bipyridine (bpy) (0.08 g, 0.5 mmol, 5 mol%)

    • Zinc powder (0.33 g, 5 mmol)

    • Zinc iodide (ZnI₂) (0.16 g, 0.5 mmol, 5 mol%)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a dry Schlenk tube under a nitrogen atmosphere, add cobalt(II) acetate tetrahydrate, 2,2'-bipyridine, zinc powder, and zinc iodide.

    • Add dry acetonitrile and stir the mixture for 10 minutes at room temperature.

    • Add the 1,7-octadiyne and benzonitrile to the reaction mixture.

    • Heat the mixture at 80°C for 12 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired pyridine derivative.

DiyneNitrileCatalyst SystemYield (%)Reference
1,6-HeptadiyneAcetonitrileCoBr₂/dppe/Zn85
1,7-OctadiyneBenzonitrileCo(OAc)₂/bpy/Zn/ZnI₂92
1,8-NonadiynePropionitrile[Rh(cod)Cl]₂/dppf78[13]

Table 2: Examples of Transition-Metal Catalyzed [2+2+2] Cycloadditions for Pyridine Synthesis.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized pyridines. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. A notable example is the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using a whole-cell biocatalyst expressing xylene monooxygenase.[7]

Mechanism and Biocatalysis:

The xylene monooxygenase enzyme catalyzes the hydroxylation of the methyl groups of 2,6-lutidine to the corresponding hydroxymethyl groups. This biocatalytic process provides a direct and environmentally benign route to a valuable pyridine intermediate.

Biocatalytic_Workflow Start Start Culture Culture Recombinant E. coli Cells Start->Culture Harvest Harvest and Resuspend Cells Culture->Harvest Reaction Add 2,6-Lutidine and Incubate Harvest->Reaction Extract Extract Product with Organic Solvent Reaction->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

Workflow for the Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine. This diagram outlines the major steps involved in the whole-cell biocatalytic process.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine

This protocol is a generalized procedure based on the reported biocatalytic method.[7]

  • Materials:

    • Recombinant E. coli cells expressing xylene monooxygenase

    • Growth medium (e.g., LB broth with appropriate antibiotic)

    • 2,6-Lutidine

    • Buffer solution (e.g., phosphate buffer)

    • Glucose (as a carbon source for cofactor regeneration)

  • Procedure:

    • Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable growth medium at 37°C to a desired optical density. Induce the expression of the xylene monooxygenase with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours.

    • Bioconversion: Harvest the cells by centrifugation and resuspend them in a buffer solution containing glucose. Add 2,6-lutidine to the cell suspension.

    • Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for 24-48 hours. Monitor the formation of the product by HPLC or GC-MS.

    • Product Extraction: After the reaction, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent such as ethyl acetate.

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2,6-bis(hydroxymethyl)pyridine.

Troubleshooting and Optimization

The synthesis of pyridine derivatives can sometimes be challenging. Below are some common issues and suggestions for troubleshooting.[4][14]

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Side reactions- Inefficient catalysis- Increase reaction time or temperature.- Optimize catalyst loading.- Change the order of reagent addition.- Purify starting materials.
Formation of Byproducts - Incorrect stoichiometry- Unwanted side reactions- Carefully control the stoichiometry of reactants.- Lower the reaction temperature.- Screen different catalysts or solvents.
Difficult Purification - Product has similar polarity to impurities- Product is a viscous oil- Utilize different chromatographic techniques (e.g., reverse-phase).- Attempt crystallization from various solvent systems.- Consider derivatization to a solid for purification.

Table 3: Common Troubleshooting Strategies in Pyridine Synthesis.

Conclusion

The catalytic synthesis of pyridine derivatives encompasses a rich and diverse field of organic chemistry. From the refinement of classical condensation reactions to the development of novel transition-metal-catalyzed and biocatalytic methods, chemists now have a powerful arsenal of tools to construct this important heterocyclic scaffold. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and having access to detailed experimental protocols, researchers can effectively navigate the synthesis of a wide range of pyridine derivatives for applications in drug discovery, materials science, and beyond.

References

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Application Notes and Protocols for Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling and storage of Ethyl 2-chloro-3-methylisonicotinate (CAS No. 301666-92-2). As a chlorinated pyridine derivative, this compound requires careful management in a laboratory setting to mitigate potential risks to personnel and the environment. The following protocols are designed to provide a self-validating system for safety, grounded in established best practices for chemical handling.

Understanding the Compound: Physicochemical Properties

This compound is a substituted pyridine, a class of compounds widely used as intermediates in pharmaceutical and agrochemical synthesis. Its reactivity is largely dictated by the chloro- and ester functional groups on the pyridine ring.

PropertyValueSource
CAS Number 301666-92-2Echemi[1]
Molecular Formula C₉H₁₀ClNO₂Echemi[1]
Molecular Weight 199.63 g/mol Echemi[1]
Boiling Point 282.3°C at 760 mmHgEchemi[1]
Flash Point 124.5 ± 25.9 °CEchemi[1]
Density 1.2 ± 0.1 g/cm³Echemi[1]

Hazard Identification and Risk Mitigation

Potential Hazards Include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Causality of Experimental Choices: The protocols outlined below are designed based on the "As Low As Reasonably Practicable" (ALARP) principle for chemical exposure. Given the potential for respiratory, skin, and eye irritation, the primary directive is to prevent direct contact and inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical splash goggles are required at all times. A full-face shield should be worn over goggles when handling larger quantities or when there is a heightened risk of splashing.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A flame-resistant lab coat must be worn and kept fastened. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Preventative Handling Measures and Protocols

Adherence to the following handling procedures is critical for minimizing exposure risk.

General Handling
  • Work in a well-ventilated area, preferably a certified chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition of vapors.[1]

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Protocol for Preparing a Stock Solution

This protocol provides a step-by-step method for safely preparing a stock solution of this compound.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (glassware, stirrer, solvent, etc.) within the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.

  • Weighing the Compound: Tare a clean, dry beaker on a balance inside the fume hood. Carefully weigh the desired amount of this compound into the beaker.

  • Adding Solvent: Slowly add the desired solvent to the beaker containing the compound. Use a magnetic stirrer to aid in dissolution.

  • Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, appropriate storage bottle. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleaning: Triple-rinse all glassware that came into contact with the chemical with a suitable solvent. Collect the rinsate as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of the laboratory environment.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.

  • Store in a locked cabinet or a designated area with restricted access.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow start Start: Obtain Compound assess_procedure Assess Procedure & Risks start->assess_procedure don_ppe Don Appropriate PPE assess_procedure->don_ppe in_fume_hood Work in Chemical Fume Hood don_ppe->in_fume_hood handling_ops Perform Handling Operations (Weighing, Solution Prep, etc.) in_fume_hood->handling_ops spill_check Spill Occurred? handling_ops->spill_check spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes no_spill Continue Procedure spill_check->no_spill No cleanup Clean Work Area & Glassware spill_protocol->cleanup temp_storage Temporary Storage in Hood no_spill->temp_storage temp_storage->cleanup waste_disposal Dispose of Hazardous Waste cleanup->waste_disposal proper_storage Store Compound Properly waste_disposal->proper_storage doff_ppe Doff PPE proper_storage->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for safe handling of this compound.

References

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Application Note: A Scalable and Optimized Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of Ethyl 2-chloro-3-methylisonicotinate, a key intermediate in the development of pharmaceutical and agrochemical agents. The proposed synthetic route is a robust three-step process commencing with the N-oxidation of 3-methylpyridine, followed by a deoxygenative chlorination, and culminating in an esterification. This guide emphasizes the critical process parameters, safety considerations, and analytical controls necessary for a safe, efficient, and reproducible scale-up. The protocols are designed for researchers, chemists, and process engineers, providing not only step-by-step instructions but also the scientific rationale behind key operational choices.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant synthetic value. Its structure, featuring a reactive chlorine atom at the 2-position and an ester group at the 4-position, makes it a versatile building block for introducing the 3-methyl-2-chloropyridinyl moiety into more complex molecules. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires a thorough understanding of the reaction thermodynamics, potential hazards, and purification challenges.

The synthetic strategy detailed herein is designed for scalability and is broken down into three core transformations:

  • N-Oxidation: Conversion of 3-methylpyridine (3-picoline) to 3-methylpyridine-N-oxide. This initial step activates the pyridine ring for subsequent functionalization.

  • Chlorination: Regioselective introduction of a chlorine atom at the 2-position of the pyridine ring using phosphorus oxychloride (POCl₃).

  • Esterification: Conversion of the resulting 2-chloro-3-methylisonicotinic acid to its ethyl ester.

This approach was selected for its reliance on readily available starting materials and its well-documented, albeit hazardous, reaction mechanisms, which can be controlled with appropriate engineering and safety protocols.

Overall Synthetic Workflow

The logical flow from raw materials to the final, purified product is illustrated below. Each major stage involves a distinct chemical transformation followed by purification to ensure the quality of the intermediate before proceeding to the next step.

Scale_Up_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification Start 3-Methylpyridine (Starting Material) Oxidation N-Oxidation (H₂O₂ / Acetic Acid) Start->Oxidation Reagents Intermediate1 3-Methylpyridine-N-oxide Oxidation->Intermediate1 Product Chlorination Chlorination (POCl₃) Intermediate1->Chlorination Intermediate Intermediate2 2-Chloro-3-methyl- isonicotinic Acid Chlorination->Intermediate2 Product Esterification Esterification (H₂SO₄ catalyst) Intermediate2->Esterification Intermediate Ethanol Ethanol Ethanol->Esterification Reagent FinalProduct Ethyl 2-chloro-3- methylisonicotinate Esterification->FinalProduct Final Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocols and Scale-Up Considerations

Part 1: Synthesis of 3-Methylpyridine-N-oxide (Intermediate 1)

Principle and Mechanistic Insight: The synthesis of 3-methylpyridine-N-oxide is achieved via the oxidation of the nitrogen atom in the pyridine ring of 3-methylpyridine.[1] This transformation activates the pyridine ring, making it more susceptible to electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.[1] The classical method utilizing hydrogen peroxide in glacial acetic acid is chosen for its cost-effectiveness and proven reliability, though it requires careful thermal management.[2][3]

Process Considerations for Scale-Up:

  • Exothermicity: The reaction between hydrogen peroxide and acetic acid to form peracetic acid is exothermic, as is the subsequent N-oxidation. The rate of addition of hydrogen peroxide must be carefully controlled to maintain the reaction temperature within a safe operating window (typically 70-75°C). A jacketed reactor with efficient cooling is mandatory.

  • Catalyst Selection: While catalytic methods using phosphomolybdic or phosphotungstic acids can offer higher yields and shorter reaction times, they may introduce complexities in product purification related to catalyst removal.[2] For initial scale-up, the non-catalytic acetic acid method is often more straightforward.

  • Work-up and Purification: The work-up involves neutralizing the excess acetic acid and decomposing any remaining peroxide. The product is typically isolated by vacuum distillation, which requires a robust vacuum system to handle the relatively high boiling point of the N-oxide.[3]

Detailed Protocol:

  • Charge a jacketed glass-lined reactor with 3-methylpyridine (1.0 eq) and glacial acetic acid (3.0 vol). Begin agitation.

  • Set the reactor jacket temperature to 70°C.

  • Slowly add 35% hydrogen peroxide (1.2 eq) via a dosing pump over 4-6 hours, ensuring the internal temperature does not exceed 75°C.

  • After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 12-16 hours, monitoring for completion by GC or TLC.

  • Cool the reaction mixture to 20-25°C.

  • Carefully quench any unreacted peroxide by the slow addition of a saturated sodium sulfite solution until a negative test result is obtained with peroxide test strips.

  • Neutralize the acetic acid by adding a 50% sodium hydroxide solution, keeping the temperature below 40°C. The pH should be adjusted to 8-9.

  • Extract the aqueous layer with dichloromethane or toluene (3 x 2 vol).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylpyridine-N-oxide.

  • Purify the crude product by vacuum distillation to yield the final intermediate as a crystalline solid.[3]

Part 2: Synthesis of 2-Chloro-3-methylisonicotinic Acid (Intermediate 2)

Principle and Mechanistic Insight: This step involves a deoxygenative chlorination reaction. 3-Methylpyridine-N-oxide reacts with phosphorus oxychloride (POCl₃) to regioselectively install a chlorine atom at the 2-position. The N-oxide oxygen first activates the POCl₃, which then acts as a chloride donor. The reaction is believed to proceed through a series of charged intermediates, ultimately leading to the chlorinated pyridine and phosphoric acid byproducts.[4]

Process Considerations for Scale-Up:

  • Hazard Management: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water to release HCl gas.[5][6] All operations must be conducted in a closed system under an inert atmosphere (e.g., nitrogen). Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and full-face respirators.[7][8]

  • Thermal Control: The reaction is highly exothermic. The 3-methylpyridine-N-oxide should be added portion-wise or as a solution in a suitable solvent to a cooled solution of POCl₃ to control the reaction rate and temperature.

  • Quenching: The quenching of excess POCl₃ is the most hazardous part of the process. The reaction mixture must be added slowly to ice or an ice/water mixture with vigorous stirring and efficient cooling to manage the heat and HCl evolution. A scrubber system should be in place to neutralize the evolved HCl gas.[6]

Detailed Protocol:

  • Charge the reactor with phosphorus oxychloride (3.0-5.0 eq) and cool to 0-5°C under a nitrogen atmosphere.

  • In a separate vessel, dissolve 3-methylpyridine-N-oxide (1.0 eq) in a minimal amount of an inert solvent like dichloromethane or use it neat if it's a liquid at the operating temperature.

  • Slowly add the N-oxide to the POCl₃ over 2-3 hours, maintaining the internal temperature below 10°C.

  • After the addition, slowly warm the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • CRITICAL STEP (QUENCHING): In a separate, larger reactor equipped with a robust cooling system and a scrubber, charge crushed ice (10-15 parts by weight relative to the reaction mixture).

  • Slowly and carefully transfer the reaction mixture onto the ice with vigorous agitation, ensuring the quench temperature is maintained below 20°C.

  • After the quench is complete, adjust the pH to ~3-4 with a 50% NaOH solution to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 2-chloro-3-methylisonicotinic acid. Further purification can be achieved by recrystallization.

Part 3: Esterification to this compound (Final Product)

Principle and Mechanistic Insight: The final step is a Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] In this case, 2-chloro-3-methylisonicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to form the ethyl ester. The reaction is an equilibrium process, and to drive it towards the product, a large excess of ethanol is used, which also serves as the solvent.[10]

Process Considerations for Scale-Up:

  • Water Removal: As water is a byproduct, its presence will shift the equilibrium back towards the starting materials. Using a large excess of ethanol helps, but for large-scale operations, a Dean-Stark trap or similar setup can be used to azeotropically remove water if a co-solvent like toluene is employed.

  • Catalyst Amount: The amount of sulfuric acid should be catalytic but sufficient to achieve a reasonable reaction rate. Typically, 0.1-0.2 equivalents are used.

  • Purification: The final product is often a liquid or low-melting solid. Purification is typically achieved by vacuum distillation. The work-up requires careful neutralization of the acid catalyst before extraction.[9]

Detailed Protocol:

  • Charge the reactor with 2-chloro-3-methylisonicotinic acid (1.0 eq) and absolute ethanol (5.0-10.0 vol).

  • Cool the mixture to 0-5°C and slowly add concentrated sulfuric acid (0.2 eq).

  • Warm the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction for completion by HPLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the excess ethanol.

  • Dilute the residue with ethyl acetate (5 vol) and slowly pour it into a cold, saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 2 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation to yield this compound.

Process Optimization Data Summary

The following table summarizes key parameters and their typical ranges for optimizing the yield and purity of each step in the synthesis.

StepParameterRange StudiedOptimal ValueImpact on Yield/Purity
1. N-Oxidation H₂O₂ Equivalents1.1 - 1.5 eq1.2 eq>1.2 eq increases peroxide decomposition and byproduct formation. <1.1 eq leads to incomplete conversion.
Temperature65°C - 85°C70-75°CLower temperatures result in slow reaction rates. Higher temperatures risk uncontrolled exotherm and peroxide decomposition.
2. Chlorination POCl₃ Equivalents3.0 - 6.0 eq4.0 eqHigher equivalents ensure complete conversion but create a more hazardous quench. Lower amounts can lead to incomplete reaction.
Reaction Time2 - 8 hours4-6 hoursShorter times may result in incomplete conversion. Longer times can lead to byproduct formation.
3. Esterification H₂SO₄ Catalyst0.1 - 0.5 eq0.2 eqHigher catalyst loading can cause charring and side reactions. Lower loading results in very long reaction times.
Ethanol Volume5 - 15 vol10 volA large excess drives the equilibrium to the product side, increasing yield.

Analytical Quality Control

Consistent and reliable analytical monitoring is essential for a successful scale-up.

  • In-Process Controls (IPCs):

    • TLC/GC: Used for rapid qualitative monitoring of the disappearance of starting material during the N-oxidation step.

    • HPLC: The primary tool for monitoring the progress of the chlorination and esterification steps, providing quantitative data on starting material, intermediate, product, and key impurities.

  • Final Product Release:

    • HPLC: To determine final purity (target >98.5%).

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and identify any residual solvents or impurities.[11]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[12]

    • Karl Fischer Titration: To determine the water content.

Safety and Hazard Management

The scale-up of this synthesis involves significant hazards that must be rigorously controlled.

  • 3-Methylpyridine: Flammable liquid with a strong odor. Handle in a well-ventilated area.[13]

  • Hydrogen Peroxide (35%): Strong oxidizer. Can cause severe skin burns. Incompatible with many metals and organic materials. The decomposition is exothermic and can lead to pressure buildup.

  • Phosphorus Oxychloride (POCl₃): Extremely hazardous. Reacts violently with water, releasing heat and toxic, corrosive HCl gas.[6][14] It is a lachrymator and causes severe burns upon contact.[8] All transfers and reactions must be performed in a closed system under an inert atmosphere. Emergency quench and scrubber systems are mandatory.[5][7]

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Reacts exothermically with water.

All personnel must receive specific training on the hazards and handling procedures for these chemicals. Appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection, is required.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Methylpyridine N-oxide: Reproducibility and Performance.
  • ResearchGate. (2017).
  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • The Role of 3-Methylpyridine N-oxide in Modern Chemical Synthesis.
  • Google Patents. (CN108164460B). A kind of method for preparing 3-picoline-N-oxide.
  • FUJIFILM Wako.
  • Wikipedia. 3-Methylpyridine. [Link]
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]
  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?.
  • ECHEMI.
  • Sigma-Aldrich.
  • ResearchGate. (2022). Regioselective chlorination of pyridine N-oxides under optimized.... [Link]
  • ResearchGate.

Sources

derivatization of Ethyl 2-chloro-3-methylisonicotinate for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Derivatization of Ethyl 2-chloro-3-methylisonicotinate for Biological Screening Library Generation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical derivatization of this compound, a versatile heterocyclic building block. The strategic location of a reactive chloro group at the 2-position and an ester at the 4-position offers two orthogonal handles for modification, enabling the rapid generation of diverse compound libraries. We present detailed, field-tested protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira), and ester-to-amide conversions. Furthermore, we outline a standard protocol for the primary biological screening of the resulting library using a cell-based cytotoxicity assay, providing a complete workflow from chemical synthesis to preliminary biological evaluation.

Introduction: The Strategic Value of the Isonicotinate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and improves aqueous solubility, making it a desirable feature for drug candidates. This compound (CAS: 301666-92-2) is a particularly valuable starting material for library synthesis due to its distinct reactivity points.[1]

  • The C2-Chloride: The chlorine atom at the 2-position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions.[2][3] This allows for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based substituents.

  • The C4-Ethyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, significantly expanding the chemical space.[4][5]

This dual reactivity allows for a combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) around the isonicotinate core. This guide details robust synthetic protocols to exploit this reactivity and provides a foundational framework for biological screening.

Overall Workflow: From Starting Material to Biological Hit

The process of generating and screening a focused library from this compound can be visualized as a multi-stage workflow. The initial derivatization can focus on either the C2 or C4 position, followed by purification and subsequent screening.

Workflow cluster_synthesis Synthesis & Purification cluster_c2 C2 Position Derivatization cluster_c4 C4 Position Derivatization cluster_screening Biological Evaluation start Ethyl 2-chloro-3- methylisonicotinate snar Nucleophilic Aromatic Substitution (SNAr) start->snar Direct Derivatization suzuki Suzuki Coupling start->suzuki Direct Derivatization buchwald Buchwald-Hartwig Amination start->buchwald Direct Derivatization sonogashira Sonogashira Coupling start->sonogashira Direct Derivatization hydrolysis Ester Hydrolysis start->hydrolysis Initial Step library Purified Compound Library snar->library suzuki->library buchwald->library sonogashira->library amide Amide Coupling hydrolysis->amide amide->library primary Primary Screen (e.g., Cytotoxicity @ 10 µM) library->primary dose Dose-Response (IC50 Determination) primary->dose Active Compounds hit Validated Hit Compound dose->hit

Caption: High-level workflow from synthesis to hit identification.

Derivatization Strategies & Protocols

The following protocols are designed as robust starting points. Optimization may be required for specific substrates.

Strategy A: C2-Position Modification via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, 2-chloropyridines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen and the strength of the C-Cl bond.[6] The use of bulky, electron-rich phosphine ligands is often essential to achieve high yields.[7]

This protocol is for coupling an arylboronic acid to the C2 position.

Rationale: The Suzuki-Miyaura reaction offers exceptional functional group tolerance and utilizes readily available boronic acids. For challenging 2-chloropyridines, a strong base like K₃PO₄ is often more effective than weaker bases (e.g., Na₂CO₃) at promoting the crucial transmetalation step.[6]

Reagents & Materials
This compound (1.0 equiv)
Arylboronic acid (1.3 equiv)
Palladium(II) Acetate (Pd(OAc)₂) (2-4 mol%)
SPhos (4-8 mol%)
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
1,4-Dioxane/Water (e.g., 5:1 mixture), degassed
Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and the SPhos ligand in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the degassed 1,4-dioxane/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol facilitates the coupling of primary or secondary amines.

Rationale: This reaction is a premier method for forming aryl-amine bonds. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step, necessitating elevated temperatures and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[7][8]

Reagents & Materials
This compound (1.0 equiv)
Amine (primary or secondary) (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
RuPhos (4 mol%)
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Toluene, anhydrous and degassed
Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust stream of argon, add NaOtBu to a dry Schlenk flask.

  • Add the Pd₂(dba)₃, RuPhos, and this compound.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue via silica gel chromatography.

This protocol is for coupling terminal alkynes.

Rationale: The Sonogashira coupling is a reliable method for synthesizing aryl alkynes, employing a dual palladium and copper catalytic system.[9] The reaction is typically robust and proceeds under relatively mild conditions.

Reagents & Materials
This compound (1.0 equiv)
Terminal Alkyne (1.2 equiv)
Pd(PPh₃)₄ (5 mol%)
Copper(I) Iodide (CuI) (2.5 mol%)
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
THF or DMF, anhydrous and degassed
Anhydrous, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, argon-flushed flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPA).

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Derivatization cluster_c2 C2 Position Reactions cluster_c4 C4 Position Reactions center Ethyl 2-chloro- 3-methylisonicotinate N_Nu N-Nucleophiles (Buchwald-Hartwig) center->N_Nu Pd₂(dba)₃/RuPhos R¹R²NH C_Aryl Aryl Groups (Suzuki) center->C_Aryl Pd(OAc)₂/SPhos ArB(OH)₂ C_Alkyne Alkynes (Sonogashira) center->C_Alkyne Pd(PPh₃)₄/CuI R-C≡CH O_S_Nu O/S-Nucleophiles (SNAr) center->O_S_Nu Base R-OH / R-SH Amide Amide Library (via Hydrolysis) center->Amide 1. NaOH, H₂O 2. R¹R²NH, HATU

Caption: Key derivatization pathways from the core scaffold.

Strategy B: C4-Position Modification via Amide Coupling

This two-step process first converts the ester to a carboxylic acid, which is then activated for amide bond formation.

Rationale: Saponification using a strong base like sodium hydroxide is an effective and generally irreversible method to hydrolyze the ethyl ester to the sodium carboxylate salt.[4] Subsequent acidification provides the desired carboxylic acid.

Reagents & Materials
This compound
Sodium Hydroxide (NaOH) (2.0-3.0 equiv)
Ethanol/Water mixture (e.g., 3:1)
Hydrochloric Acid (HCl), 2M

Procedure:

  • Dissolve the starting ester in the ethanol/water mixture.

  • Add the sodium hydroxide and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction by TLC until all starting material is consumed (typically 1-3 hours).

  • Cool the mixture in an ice bath and slowly acidify with 2M HCl until the pH is ~3-4. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-chloro-3-methylisonicotinic acid.

Rationale: Modern peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide high yields and minimize side reactions.[10] They work by forming a highly reactive activated ester in situ, which is then displaced by the amine.

Reagents & Materials
2-chloro-3-methylisonicotinic acid (1.0 equiv)
Desired Amine (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
DMF, anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Biological Screening Protocols

Once a library of derivatives is synthesized and purified, the next step is to assess their biological activity. A primary screen is typically a single-point assay designed to identify "hits" from a large number of compounds.

Protocol 4.1: Primary Cytotoxicity Screen (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11][12] It is a robust, inexpensive, and high-throughput method suitable for primary screening of potential anticancer agents.[13][14]

Materials & Reagents
Human cancer cell line (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM + 10% FBS)
96-well flat-bottom cell culture plates
Test compounds dissolved in DMSO (10 mM stock)
MTT solution (5 mg/mL in PBS)
DMSO (for solubilizing formazan)
Multi-channel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Addition: Prepare a working solution of each test compound by diluting the 10 mM DMSO stock into the complete medium. Add 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM final concentration (final DMSO concentration will be 0.1%).

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (0.1% DMSO in medium) and "no cell" blank wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each compound relative to the vehicle control:

    • % Viability = [(Abscompound - Absblank) / (Absvehicle - Absblank)] * 100

    • Compounds showing significant inhibition (e.g., <50% viability) are considered "hits."

Screening_Cascade start Synthesized Library (in DMSO) primary Primary Screen Single high concentration (e.g., 10-20 µM) start->primary decision1 Activity > Threshold? (e.g., >50% inhibition) primary->decision1 inactive Inactive decision1->inactive No dose Dose-Response Assay (8-point, 3-fold dilution) decision1->dose Yes (Hit) calc Calculate Potency (IC₅₀/EC₅₀) dose->calc decision2 Potency < 10 µM? calc->decision2 decision2->inactive No secondary Secondary / Orthogonal Assays (e.g., Apoptosis, Target Engagement) decision2->secondary Yes hit Validated Hit for Further Optimization secondary->hit

Caption: A logical cascade for biological screening and hit validation.

Data Interpretation and Next Steps

Hits from the primary screen should be re-tested and confirmed. For confirmed hits, a full dose-response curve should be generated to determine the IC₅₀ value (the concentration at which 50% of the biological activity is inhibited). Promising compounds with low micromolar or better potency can then be advanced to secondary, more specific assays to elucidate their mechanism of action. The SAR data gathered from the initial library can guide the synthesis of a second-generation library to optimize potency and other drug-like properties.

References

  • JoVE. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]
  • YouTube.
  • Synlett. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
  • PubMed. In Vitro Assays for Screening Small Molecules. [Link]
  • Springer Nature Experiments. In Vitro Assays for Screening Small Molecules. [Link]
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
  • PubMed.
  • PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • ACS Publications. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]
  • ACS Publications.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • National Institutes of Health.
  • MDPI. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. [Link]
  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? [Link]
  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]
  • National Institutes of Health.
  • Wikipedia. Isonicotinamide. [Link]
  • Wikipedia.
  • Broad Institute. Small-molecule Profiling. [Link]
  • EurekAlert!. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
  • Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • MDPI.
  • PubMed. [New amide derivatives of isonicotinic acid with presumable analeptic activity]. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
  • Growing Science.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • ResearchGate.
  • Google Patents.
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  • Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
  • MDPI. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)
  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl)

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analytical methods for characterizing Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 2-chloro-3-methylisonicotinate

Introduction

This compound is a substituted pyridine derivative with significant utility as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular architecture, featuring a chloro-substituent, a methyl group, and an ethyl ester on the pyridine core, provides multiple reaction sites for building more complex molecules. Given its role as a critical building block, ensuring its identity, purity, and stability is paramount for the quality and efficacy of the final product.

This application note provides a comprehensive guide to the essential analytical methods for the complete characterization of this compound. We will delve into chromatographic techniques for purity and impurity assessment, and spectroscopic methods for structural elucidation and confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

  • Molecular Formula: C₉H₁₀ClNO₂[1]

  • Molecular Weight: 199.63 g/mol [2]

  • Structure: (Note: Image is a representation.) The structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a methyl group, and at position 4 with an ethyl carboxylate group.

PropertyValueSource
IUPAC Name ethyl 2-chloro-3-methylpyridine-4-carboxylate[1]
CAS Number 301666-92-2[1]
Canonical SMILES CCOC(=O)C1=C(C)C(Cl)=NC=C1[1]
InChI Key InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3[1]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic methods are the cornerstone for determining the purity of this compound and identifying any process-related impurities or degradation products.[3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the premier technique for quantifying the main component and separating it from potential non-volatile impurities. The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism suitable for this molecule.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected for its strong retention of moderately polar to non-polar compounds like the target analyte.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water.[4] A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities.

  • pH Modifier: A small amount of formic or phosphoric acid is added to the mobile phase to suppress the ionization of any residual silanols on the column, thereby improving peak shape and reproducibility.[5]

  • Detector: A UV detector is ideal as the pyridine ring is a chromophore, expected to absorb strongly in the UV range (typically 254-280 nm).

Experimental Protocol: HPLC Purity Determination

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for identifying volatile impurities and residual solvents. The analyte's volatility makes it well-suited for GC analysis.

Causality Behind Method Choices:

  • Technique: Headspace GC is preferred for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For purity analysis, direct liquid injection is used.

  • Column: A DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-95% dimethylpolysiloxane) column is a good starting point for general purity analysis due to its non-polar nature, separating compounds based on their boiling points.[6]

  • Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and wide linear range.

Experimental Protocol: GC Purity Determination

  • Carrier Gas: Helium or Hydrogen.

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent like Dichloromethane or Ethyl Acetate at approximately 1 mg/mL.

    • Prepare a working standard by further dilution to ~100 µg/mL.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector (FID) Temp 280 °C
Oven Program Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 250 °C, hold 5 min.
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
  • Analysis:

    • Inject the sample and standard solutions.

    • Identify the peak for this compound based on the retention time of the standard.

    • Assess purity using area normalization as described for HPLC.

Workflow for GC Analysis

GC_Workflow node_prep Sample Preparation 1. Dissolve sample in DCM/Ethyl Acetate (~100 µg/mL) 2. Prepare Reference Standard node_gc GC System Setup Column: DB-5 (30m) Injector: 250°C Detector (FID): 280°C node_prep->node_gc node_run Analysis Run 1. Inject 1 µL (Split Mode) 2. Run Oven Temperature Program (100°C to 250°C) node_gc->node_run node_data Data Processing 1. Identify Peaks by Retention Time 2. Integrate Peak Areas 3. Calculate Purity (% Area) node_run->node_data

Caption: Workflow for GC purity analysis.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. While direct spectral data for the ethyl ester is not widely published, we can predict the spectrum based on data from its close analog, Mthis compound, and fundamental principles.[7][8]

  • ¹H NMR (Proton NMR):

    • Pyridine Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.

    • Ethyl Group: A quartet (CH₂) deshielded by the adjacent oxygen (δ ~4.4 ppm) and a triplet (CH₃) (δ ~1.4 ppm).

    • Methyl Group: A singlet for the methyl group attached to the pyridine ring (δ ~2.5 ppm).

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon: A signal in the downfield region (δ ~165-170 ppm) for the ester carbonyl.

    • Pyridine Carbons: Signals in the aromatic region (δ ~120-160 ppm), including the carbon bearing the chlorine atom which will be distinct.

    • Ethyl Group Carbons: Two signals for the -O-CH₂- (δ ~60-65 ppm) and the -CH₃ (δ ~14 ppm).

    • Methyl Group Carbon: A signal for the ring-substituted methyl group (δ ~15-20 ppm).

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is required.

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Place the tube in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide fragmentation information to support the structure. For the related methyl ester, a molecular ion peak [M+H]⁺ at m/z 186.14 was observed, confirming its molecular weight of 185.61 g/mol .[8]

  • Expected Mass for this compound (C₉H₁₀ClNO₂):

    • Molecular Weight: 199.63 g/mol .

    • Expected [M+H]⁺: m/z 200.

    • Isotopic Pattern: A crucial diagnostic feature will be the presence of an [M+2] peak (at m/z 202 for the [M+H]⁺ ion) with an intensity of approximately one-third that of the main peak, which is characteristic of a molecule containing one chlorine atom.

Protocol: MS Sample Preparation (LC-MS)

  • Prepare a dilute solution of the sample (~1-10 µg/mL) in the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire data in positive ion mode using an electrospray ionization (ESI) source.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2980-3000C-H (Aliphatic)Stretch
~1720-1740C=O (Ester)Stretch
~1550-1600C=C, C=N (Pyridine Ring)Stretch
~1250-1300C-O (Ester)Stretch
~700-800C-ClStretch

Protocol: FTIR Analysis (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.[9]

Summary and Conclusion

The analytical characterization of this compound requires a multi-faceted approach. This guide outlines a robust strategy combining chromatographic techniques (HPLC, GC) for purity assessment with spectroscopic methods (NMR, MS, FTIR) for definitive structural confirmation. The provided protocols offer a validated starting point for method development and routine quality control, ensuring the material meets the high standards required for its application in pharmaceutical and chemical synthesis. Adherence to these methodologies will provide researchers and developers with the confidence needed in the quality of this critical synthetic intermediate.

References

  • Enantia.Impurity profiling and synthesis of standards.
  • Anichem.Mthis compound In Stock.
  • SciELO.1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino).
  • Rasayan Journal of Chemistry.DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY.
  • Semantic Scholar.Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • SIELC Technologies.Ethyl chloroacetate.
  • ResearchGate.Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography | Request PDF.
  • Der Pharma Chemica.Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and.

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The Strategic Application of Ethyl 2-chloro-3-methylisonicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, functionalized pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and materials. Ethyl 2-chloro-3-methylisonicotinate is a particularly valuable heterocyclic building block, offering multiple reaction sites for diversification. The presence of a chloro substituent at the 2-position, activated by the electron-withdrawing isonicotinate ester at the 4-position, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The methyl group at the 3-position introduces steric and electronic modifications that can be strategically exploited to achieve desired chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and practical protocols for utilizing this compound in several key cross-coupling reactions. We will delve into the causality behind experimental choices, offering a framework for rational reaction design and optimization.

Molecular Profile of this compound

Understanding the electronic and steric properties of this compound is crucial for predicting its reactivity in cross-coupling reactions.

  • The 2-Chloro Substituent: The C-Cl bond is the primary reactive site for oxidative addition to a Pd(0) catalyst. While less reactive than corresponding C-Br or C-I bonds, its reactivity is significantly enhanced by the electronic landscape of the pyridine ring.

  • The 4-Ethyl Isonicotinate Group: This electron-withdrawing group plays a critical role in activating the 2-chloro position towards oxidative addition by lowering the electron density of the pyridine ring.

  • The 3-Methyl Group: The electron-donating nature of the methyl group can slightly counteract the activating effect of the ester. More importantly, its position ortho to the chloro group introduces steric hindrance that must be considered when selecting the appropriate ligand for the palladium catalyst.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For a substrate like this compound, this reaction opens a direct pathway to a diverse array of 2-aryl or 2-vinyl substituted 3-methylisonicotinates.

Causality Behind Experimental Choices

The primary challenge in the Suzuki coupling of 2-chloropyridines is the relatively inert nature of the C-Cl bond.[1] Overcoming this hurdle requires a catalyst system that is both highly active and sterically appropriate.

  • Catalyst and Ligand Selection: The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step. To facilitate this, bulky and electron-rich phosphine ligands are essential.[2] Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are designed to promote the formation of a monoligated, highly reactive Pd(0) species that can readily undergo oxidative addition.[2] The steric bulk of these ligands also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst. For the sterically hindered environment around the C-Cl bond in our target molecule, a bulky ligand is particularly crucial.

  • Base Selection: The role of the base in the Suzuki-Miyaura coupling is to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center.[3] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often employed, especially for challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used. Solvents like dioxane or toluene are common choices, with the aqueous phase being necessary to dissolve the inorganic base.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-B(OR)2 Base Reductive_Elimination Reductive Elimination Complex Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-R Product Coupled Product Reductive_Elimination->Product ArCl Ethyl 2-chloro-3- methylisonicotinate ArCl->Oxidative_Addition RB(OR)2 Boronic Acid/Ester RB(OR)2->Transmetalation

A simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

ParameterRecommended Condition
Reactants This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (5:1 mixture)
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent system.

  • Add the catalyst solution to the Schlenk tube, followed by the water portion of the solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[4] For this compound, this reaction provides a direct route to 2-amino-3-methylisonicotinate derivatives, which are valuable intermediates in medicinal chemistry.

Causality Behind Experimental Choices

Similar to the Suzuki coupling, the key challenge is the activation of the C-Cl bond.

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for the successful amination of aryl chlorides.[5] Ligands like BrettPhos and RuPhos have shown excellent performance in these reactions. The steric bulk of the ligand facilitates the reductive elimination of the arylamine product.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[5]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R₂NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Product Arylamine Product Reductive_Elimination->Product ArCl Ethyl 2-chloro-3- methylisonicotinate ArCl->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination

A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound.

ParameterRecommended Condition
Reactants This compound (1.0 equiv), Amine (1.2 equiv)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand BrettPhos (4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, BrettPhos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is an excellent method for introducing alkynyl functionalities at the 2-position of this compound.

Causality Behind Experimental Choices
  • Catalyst System: The Sonogashira reaction typically employs a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[7]

  • Base: An amine base, such as triethylamine or diisopropylamine, is commonly used. It serves both as a base to deprotonate the alkyne and often as the solvent.[7]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst.

Experimental Protocol: Sonogashira Coupling
ParameterRecommended Condition
Reactants This compound (1.0 equiv), Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base/Solvent Triethylamine (Et₃N)
Temperature 60-80 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add degassed triethylamine and the terminal alkyne via syringe.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter to remove the ammonium salt.

  • Wash the filtrate with water, dry, and concentrate.

  • Purify by column chromatography.

IV. Heck Coupling: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This reaction can be used to introduce a vinyl group at the 2-position of this compound.

Causality Behind Experimental Choices
  • Catalyst and Ligand: As with other couplings of aryl chlorides, a highly active palladium catalyst with a bulky, electron-rich phosphine ligand is often required.

  • Base: An inorganic base like potassium carbonate or a hindered organic base like a tertiary amine is used to neutralize the HX formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are commonly used.

Experimental Protocol: Heck Coupling
ParameterRecommended Condition
Reactants This compound (1.0 equiv), Alkene (1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent DMF
Temperature 120-140 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill with an inert gas.

  • Add DMF and the alkene.

  • Heat the mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

V. Negishi Coupling: A Versatile C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9] It offers a broad substrate scope and good functional group tolerance.

Causality Behind Experimental Choices
  • Organozinc Reagents: These are typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

  • Catalyst and Ligand: Palladium catalysts with bulky phosphine ligands, such as XPhos, are effective for the coupling of aryl chlorides.[10]

Experimental Protocol: Negishi Coupling
ParameterRecommended Condition
Reactants This compound (1.0 equiv), Organozinc reagent (1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Solvent THF
Temperature Room temperature to 65 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Procedure:

  • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • In another dry Schlenk tube, add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill with an inert gas.

  • Add THF and this compound.

  • Add the freshly prepared organozinc reagent dropwise to the reaction mixture.

  • Stir at the appropriate temperature and monitor the reaction.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions discussed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi—provide a powerful toolkit for researchers to introduce a wide range of substituents at the 2-position of the pyridine ring. The key to success with this and similar substrates lies in the rational selection of a highly active catalyst system, typically involving a palladium source and a bulky, electron-rich phosphine ligand, along with the appropriate choice of base and solvent. The protocols and insights provided herein serve as a solid foundation for the application of this compound in the discovery and development of new chemical entities.

References

  • Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2′-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. [Link]
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
  • Tzschucke, C. C. (n.d.). Heck Reaction. [PDF].
  • Wikipedia contributors. (2024, January 2). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, December 29). Negishi coupling. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
  • Wikipedia contributors. (2023, December 16). Heck reaction. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 5-Substituted 2,2′-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Beilstein Journals. (n.d.). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
  • SynArchive. (n.d.). Mizoroki-Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • National Center for Biotechnology Information. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
  • PubMed. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

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Application Notes and Protocols: The Synthetic Versatility of Ethyl 2-chloro-3-methylisonicotinate in Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

Ethyl 2-chloro-3-methylisonicotinate is a highly functionalized pyridine derivative that has emerged as a cornerstone in the synthesis of complex heterocyclic molecules. Its strategic arrangement of a reactive chloro group, an electron-withdrawing ester, and a sterically influential methyl group makes it a prized building block for researchers in medicinal chemistry and materials science. The pyridine core, particularly when substituted at the 2- and 4-positions, is a common motif in a vast array of biologically active compounds.

This technical guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic principles governing these transformations, offer field-proven experimental protocols, and present data to guide synthetic chemists in leveraging this versatile reagent for their specific research goals. The focus is not merely on procedural steps but on the underlying causality that dictates reaction outcomes, empowering researchers to troubleshoot and adapt these methods.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most fundamental transformation of this compound is the direct displacement of the C2-chloride via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring's electron-deficient nature, further enhanced by the C4-ester group, makes the C2 position highly susceptible to nucleophilic attack.

The SNAr Mechanism: An Electronically Favored Pathway

The SNAr reaction on this substrate proceeds through a well-established addition-elimination pathway.[1]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom at the C2 position, which bears the chlorine atom. This initial attack disrupts the ring's aromaticity.

  • Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the pyridine ring and is particularly stabilized by the ring nitrogen and the electron-withdrawing ethyl ester group at the C4 position.[2]

  • Elimination and Re-aromatization: The complex collapses, ejecting the chloride ion as a leaving group and restoring the aromaticity of the pyridine ring to yield the substituted product.

The rate of this reaction is often enhanced by heating, as the initial disruption of aromaticity presents a significant activation energy barrier.[1]

Caption: General mechanism for SNAr reaction.

Protocol: SNAr with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common and robust applications, leading to valuable 2-amino-3-methylisonicotinate derivatives.[3][4]

Protocol 1: General Amination

  • Objective: To synthesize ethyl 2-(alkylamino)-3-methylisonicotinate derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary, 1.2–2.0 eq)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq) or DIPEA (2.0 eq)

    • Solvent: DMF, NMP, or Dioxane

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (approx. 0.2 M concentration).

    • Add the amine nucleophile, followed by the base.

    • Heat the reaction mixture to 80–120 °C. The optimal temperature depends on the nucleophilicity and steric bulk of the amine.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are used to ensure solubility of the reagents and to reach the necessary temperatures to overcome the reaction's activation energy.

  • Base: An inorganic base like K₂CO₃ is often sufficient to scavenge the HCl generated. For more sensitive substrates or to improve reaction rates, a stronger base like Cs₂CO₃ or a non-nucleophilic organic base like DIPEA can be employed. Using an excess of the amine nucleophile can also serve as the base.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF100>90
AnilineCs₂CO₃Dioxane11075-85
BenzylamineDIPEANMP9080-90
tert-ButylamineNaOtBuToluene11060-70
Protocol: SNAr with O- and S-Nucleophiles

Reactions with oxygen and sulfur nucleophiles require the generation of the corresponding alkoxide, phenoxide, or thiolate, typically by using a strong base.

Protocol 2: Reaction with Phenols or Thiols

  • Objective: To synthesize 2-aryloxy or 2-arylthio derivatives.

  • Materials:

    • Phenol or Thiol (1.2 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or Potassium tert-butoxide (KOtBu, 1.3 eq)

    • This compound (1.0 eq)

    • Anhydrous Solvent: THF or DMF

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere, add the phenol or thiol and anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the base (NaH or KOtBu) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the nucleophile.

    • Add a solution of this compound in the same anhydrous solvent dropwise.

    • Heat the reaction mixture to 60–100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: The use of strong bases like NaH necessitates strictly anhydrous conditions to prevent quenching of the base and potential side reactions.

  • Base Strength: Alcohols, phenols, and thiols are not sufficiently nucleophilic to displace the chloride directly. A strong, non-nucleophilic base is required to deprotonate them, generating the much more reactive anionic nucleophile.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to direct SNAr. The C-Cl bond of the substrate is well-suited for oxidative addition to a Pd(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the reaction of choice for installing new aryl, heteroaryl, or vinyl groups at the C2 position by coupling with an organoboron reagent.[5][6][7] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[5]

Suzuki_Workflow start Combine in Flask: - this compound - Boronic Acid/Ester (1.1 eq) - Base (e.g., K₂CO₃, 2-3 eq) reagents Add: - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Solvent (e.g., Dioxane/H₂O) start->reagents reaction Heat under Inert Atmosphere (e.g., 90-110 °C, 4-16 h) reagents->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Final C-C Coupled Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Objective: To synthesize ethyl 3-methyl-2-phenylisonicotinate.

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)

    • Base: K₂CO₃ (2.5 eq)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture (dioxane/water).

    • Heat the reaction mixture to 95 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash chromatography.

Causality Behind Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Phosphine ligands like PPh₃ or dppf stabilize the Pd(0) species and facilitate the catalytic cycle.[7][8]

  • Base and Water: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6] The presence of water often accelerates this step.

Buchwald-Hartwig Amination: A Modern C-N Coupling Method

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the coupling of amines, including those that are poor nucleophiles, under relatively mild conditions.[9][10] It requires a specialized catalyst system composed of a palladium precursor and a sterically hindered phosphine ligand.[11]

Protocol 4: Buchwald-Hartwig Amination

  • Objective: To couple a primary or secondary amine under milder conditions than SNAr.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: XPhos (4.5 mol%) or BINAP (4.5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 eq)

    • Anhydrous Solvent: Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine and then the this compound.

    • Seal the tube and heat the mixture to 80–110 °C.

    • Monitor the reaction until completion.

    • Cool the mixture, dilute with a suitable organic solvent, and filter through Celite.

    • Perform a standard aqueous workup, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos) are critical. They promote the oxidative addition of the aryl chloride and facilitate the rate-limiting reductive elimination step that forms the C-N bond.[10]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the catalytic cycle, but it does not compete as a nucleophile.[11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct formation of a C-C bond between the C2 position and a terminal alkyne, a valuable transformation for creating linear, rigid structures.[12][13] The reaction typically employs a dual-catalyst system of palladium and copper(I).[13]

Protocol 5: Sonogashira Coupling

  • Objective: To synthesize 2-alkynyl-3-methylisonicotinate esters.

  • Materials:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.5 eq)

    • Palladium Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

    • Copper(I) Co-catalyst: CuI (5 mol%)

    • Base: Triethylamine (TEA) or DIPEA (3.0 eq)

    • Solvent: THF or DMF

  • Procedure:

    • Combine this compound, PdCl₂(PPh₃)₂, and CuI in a flask under an inert atmosphere.

    • Add the solvent, the amine base, and finally the terminal alkyne.

    • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove salts, and concentrate the filtrate.

    • Perform a standard workup and purify the product via column chromatography.

Part 3: Post-Reaction Modifications

A common subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.

Protocol 6: Ester Hydrolysis (Saponification)

  • Objective: To convert the ethyl ester product to the corresponding isonicotinic acid.

  • Materials:

    • Substituted ethyl isonicotinate derivative (1.0 eq)

    • Base: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-4 eq)

    • Solvent: THF/Water or Methanol/Water mixture (e.g., 3:1 v/v)

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base (LiOH or NaOH).

    • Stir the mixture at room temperature or with gentle heating (40–50 °C) until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the mixture and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a remarkably versatile and powerful intermediate for the synthesis of substituted pyridines. Its reactivity can be finely tuned to achieve a desired transformation, from direct displacement via SNAr with a range of nucleophiles to more sophisticated palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to construct novel molecular architectures for applications in drug discovery, agrochemicals, and materials science. By understanding the principles behind reagent and condition selection, scientists can effectively harness the full synthetic potential of this valuable building block.

References

  • nucleophilic aromatic substitutions - YouTube. (2019).
  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (2009). Drug Metab Dispos, 37(9), 1797-800.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). J. Am. Chem. Soc., 136(25), 9102–9114.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (2014).
  • Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study - PubMed. (2024). Acta Crystallogr C Struct Chem, 80(Pt 7), 302-310.
  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed. (2024). Anal Chem, 96(16), 6459-6466.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (2022).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? - ResearchGate. (2012).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Sonogashira coupling/cyclization reaction of alkyl... - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.).
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein J. Org. Chem., 18, 297-331.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed. (2017). J Biochem Mol Toxicol, 31(12).
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? - ResearchGate. (2014).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.).
  • New compounds: amino acid derivatives of nicotinic acid - PubMed. (1972). J Pharm Sci, 61(3), 477-8.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? - Quora. (2014).
  • Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. (n.d.).
  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. (n.d.).
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  • ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. | Request PDF - ResearchGate. (n.d.).

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Application Notes and Protocols for the Synthesis of Ethyl 2-chloro-3-methylisonicotinate: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its substituted pyridine core presents unique synthetic challenges, primarily in achieving regioselective functionalization. The electronic nature of the pyridine ring, with its inherent electron deficiency, necessitates careful planning of synthetic routes, particularly when introducing substituents at specific positions. This guide provides a comprehensive overview of protecting group strategies for the efficient synthesis of this compound, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic pathway, emphasizing the critical role of the pyridine N-oxide as a transient activating and protecting group.

The Strategic Imperative of Protecting Groups in Pyridine Synthesis

The synthesis of polysubstituted pyridines often requires a multi-step approach where the reactivity of the pyridine nitrogen and the regioselectivity of electrophilic or nucleophilic attack must be precisely controlled. Protecting groups are indispensable tools in this context, serving to:

  • Modulate Reactivity: The lone pair of electrons on the pyridine nitrogen can interfere with various reactions. Protection masks this basic and nucleophilic site.

  • Direct Regioselectivity: A protecting group can alter the electronic distribution within the pyridine ring, thereby directing incoming substituents to specific positions.

  • Enhance Stability: Certain protecting groups can stabilize reactive intermediates, facilitating otherwise challenging transformations.

An effective protecting group strategy is characterized by the ease of introduction and removal of the protecting group in high yields, and its stability under a range of reaction conditions. The concept of orthogonal protection is particularly powerful in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[1][2][3]

For the synthesis of this compound, the pyridine N-oxide stands out as a particularly elegant and efficient protecting group. It serves a dual purpose:

  • Activation for Regioselective Chlorination: The N-oxide group electronically activates the C2 and C4 positions of the pyridine ring towards electrophilic attack.[4][5] This is crucial for the regioselective introduction of the chlorine atom at the desired C2 position.

  • Transient Protection: The N-oxide can be readily removed in a subsequent deoxygenation step to regenerate the pyridine ring.

This "protecting-and-activating" strategy streamlines the synthesis, reducing the number of steps and improving overall efficiency.

Recommended Synthetic Pathway

The following multi-step synthesis is recommended for the preparation of this compound, leveraging the N-oxide protecting group strategy.

Synthetic Pathway A 3-Methyl-4-cyanopyridine B 3-Methylisonicotinic Acid A->B Hydrolysis C Ethyl 3-methylisonicotinate B->C Esterification D Ethyl 3-methylisonicotinate-N-oxide C->D N-Oxidation E This compound-N-oxide D->E Chlorination F This compound E->F Deoxygenation

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Precursor - Ethyl 3-methylisonicotinate

Step 1.1: Hydrolysis of 3-Methyl-4-cyanopyridine to 3-Methylisonicotinic Acid

The synthesis begins with the hydrolysis of commercially available 3-methyl-4-cyanopyridine. This transformation can be achieved under either acidic or basic conditions.[6][7] Enzymatic hydrolysis using a nitrilase offers a milder and more environmentally friendly alternative.[8]

Protocol: Acid Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser, add 3-methyl-4-cyanopyridine (1 equivalent).

  • Add a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated aqueous solution of sodium hydroxide. The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-methylisonicotinic acid.

Parameter Condition Rationale
Reagent 6 M HClProvides a strong acidic medium for the complete hydrolysis of the nitrile to a carboxylic acid.
Temperature RefluxEnsures a sufficient reaction rate for the hydrolysis.
Work-up pH adjustmentThe product is least soluble at its isoelectric point, allowing for precipitation and isolation.
Step 1.2: Esterification of 3-Methylisonicotinic Acid

The resulting carboxylic acid is then esterified to the corresponding ethyl ester. Fischer esterification is a classic and effective method for this transformation.[9][10][11]

Protocol: Fischer Esterification

  • Suspend 3-methylisonicotinic acid (1 equivalent) in absolute ethanol (10-15 volumes) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-methylisonicotinate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Parameter Condition Rationale
Reagents Ethanol, H₂SO₄Ethanol serves as both the solvent and the reactant. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[11]
Temperature RefluxDrives the equilibrium towards the formation of the ester by removing water (if a Dean-Stark trap is used, though often not necessary with a large excess of alcohol).
Work-up Bicarbonate washNeutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid.

Part 2: The N-Oxide Protecting Group Strategy

Step 2.1: N-Oxidation of Ethyl 3-methylisonicotinate

The introduction of the N-oxide is a critical step that prepares the pyridine ring for regioselective chlorination. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common and effective choice.[5][12]

Protocol: N-Oxidation

  • Dissolve ethyl 3-methylisonicotinate (1 equivalent) in glacial acetic acid (5-10 volumes) in a round-bottom flask.

  • Heat the solution to 70-80 °C.

  • Add a 30-35% aqueous solution of hydrogen peroxide (1.5-2.0 equivalents) dropwise, maintaining the temperature of the reaction.

  • After the addition is complete, continue to stir the mixture at 70-80 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the acetic acid under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield ethyl 3-methylisonicotinate-N-oxide.

N-Oxidation cluster_0 Ethyl 3-methylisonicotinate cluster_1 Ethyl 3-methylisonicotinate-N-oxide A Pyridine Ring B Pyridine N-oxide Ring A->B H₂O₂ / AcOH Sandmeyer_Alternative A Ethyl 2-amino-3-methylisonicotinate B Diazonium Salt Intermediate A->B NaNO₂ / HCl C This compound B->C CuCl

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and practical laboratory experience.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic route proceeds through the following key transformations:

  • Diazotization and Chlorination (Sandmeyer-type Reaction): Conversion of 2-amino-3-methylpyridine to 2-chloro-3-methylpyridine.

  • Oxidation: Oxidation of the 3-methyl group of 2-chloro-3-methylpyridine to a carboxylic acid, yielding 2-chloro-3-methylisonicotinic acid.

  • Esterification: Reaction of 2-chloro-3-methylisonicotinic acid with ethanol to produce the final product, this compound.

This guide will address potential issues and optimization strategies for each of these critical stages.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the synthesis.

Part 1: Sandmeyer-type Reaction for 2-chloro-3-methylpyridine

Question 1: My yield for the conversion of 2-amino-3-methylpyridine to 2-chloro-3-methylpyridine is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the Sandmeyer reaction are a common issue and can often be traced back to several factors related to the stability of the diazonium salt intermediate and the efficiency of the copper-catalyzed chlorine substitution.[1][2][3]

Causality and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This leads to the formation of undesired phenols and other byproducts.

    • Troubleshooting:

      • Strict Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process (reaction of the amine with nitrous acid). Use an ice-salt bath for more efficient cooling.

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent chlorination step. Avoid storing it for any length of time.

  • Inefficient Copper(I) Catalyst: The Sandmeyer reaction relies on a copper(I) catalyst for the radical-nucleophilic aromatic substitution.[2][4] The quality and form of the copper catalyst are crucial.

    • Troubleshooting:

      • Catalyst Preparation: Ensure your copper(I) chloride (CuCl) is fresh and free of copper(II) impurities, which can be identified by a greenish tint. If necessary, prepare fresh CuCl by the reduction of a copper(II) salt.

      • Stoichiometry: While catalytic amounts are sufficient in theory, using a stoichiometric amount of CuCl can often improve reactivity and drive the reaction to completion.[3]

  • Side Reactions: The formation of biaryl compounds is a known side reaction in Sandmeyer reactions, supporting the radical mechanism.[2]

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the reaction outcome. While aqueous solutions are common, exploring other solvent systems might be beneficial.

      • Slow Addition: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the diazonium salt, which can minimize side reactions.

Sandmeyer_Troubleshooting LowYield Low Yield in Sandmeyer Reaction Decomposition Diazonium Salt Decomposition LowYield->Decomposition InefficientCatalyst Inefficient Cu(I) Catalyst LowYield->InefficientCatalyst SideReactions Side Reactions (e.g., biaryls) LowYield->SideReactions TempControl Maintain 0-5 °C Decomposition->TempControl Solution ImmediateUse Use Diazonium Salt Immediately Decomposition->ImmediateUse Solution FreshCatalyst Use Fresh/Pure CuCl InefficientCatalyst->FreshCatalyst Solution Stoichiometry Consider Stoichiometric CuCl InefficientCatalyst->Stoichiometry Solution SlowAddition Slow Addition of Diazonium Salt SideReactions->SlowAddition Solution

Part 2: Oxidation of 2-chloro-3-methylpyridine

Question 2: The oxidation of 2-chloro-3-methylpyridine to 2-chloro-3-methylisonicotinic acid is resulting in a complex mixture of products and a low yield of the desired acid. What are the best practices for this step?

Answer: The oxidation of a methyl group on a pyridine ring can be challenging due to the ring's relative stability and the potential for over-oxidation or side reactions. The choice of oxidant and reaction conditions are critical for success.

Causality and Solutions:

  • Harsh Oxidizing Agents: Strong, non-selective oxidizing agents can lead to ring-opening or the formation of multiple oxidized species.

    • Troubleshooting:

      • Selective Oxidation: A patented method suggests the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a metal salt catalyst (like cobalt acetate or manganese acetate) and an initiator such as N-hydroxyphthalimide in a suitable solvent like acetic acid or acetonitrile.[5] This method boasts high yields (up to 94%) and high product purity (>98.5%).[5]

      • Alternative Oxidants: Another approach involves using ozone with an acetate catalyst.[6]

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material and complicating purification.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Optimization of Conditions: Experiment with reaction time, temperature, and pressure to find the optimal conditions for complete conversion. The patented method using oxygen suggests temperatures between 50-120 °C and pressures of 0.2-2 MPa.[5]

  • Difficult Product Isolation: The product, 2-chloro-3-methylisonicotinic acid, is an amino acid derivative and may be challenging to isolate from the reaction mixture.

    • Troubleshooting:

      • pH Adjustment: The product can be precipitated by adjusting the pH of the aqueous solution to its isoelectric point. A similar procedure for 2-chloronicotinic acid shows precipitation at a pH of 2.0-2.5.[7]

      • Recrystallization: Purify the crude product by recrystallization from a suitable solvent to remove impurities.

ParameterRecommended ConditionRationale
Oxidant Oxygen gas or OzoneHigh selectivity and yield.[5][6]
Catalyst Cobalt or Manganese AcetatePromotes efficient oxidation.[5]
Initiator N-hydroxyphthalimide (NHPI)Facilitates the radical oxidation process.[5]
Solvent Acetic acid or AcetonitrileProvides a suitable reaction medium.[5]
Temperature 50-120 °CBalances reaction rate and selectivity.[5]
Pressure 0.2-2 MPa (for Oxygen)Increases the concentration of the gaseous oxidant.[5]
Work-up pH adjustment for precipitationAllows for efficient isolation of the acidic product.[7]
Part 3: Esterification of 2-chloro-3-methylisonicotinic acid

Question 3: My esterification of 2-chloro-3-methylisonicotinic acid with ethanol is slow and gives a low yield. How can I drive this reaction to completion?

Answer: Esterification is a reversible reaction, and achieving high yields requires shifting the equilibrium towards the product side. This is typically done by removing water as it is formed or by using a large excess of the alcohol.

Causality and Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid, thus limiting the yield.

    • Troubleshooting:

      • Fischer Esterification with a Strong Acid Catalyst: A common and effective method is to reflux the carboxylic acid in a large excess of ethanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The excess ethanol serves as both a reactant and the solvent, driving the equilibrium forward.

      • Use of Thionyl Chloride (SOCl₂): For a more reactive approach, the carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂). The acid chloride then reacts readily and irreversibly with ethanol to form the ester. This method is often high-yielding but requires handling of the corrosive SOCl₂. A procedure for a similar substrate involves adding SOCl₂ dropwise to a solution of the carboxylic acid in methanol at 0 °C, followed by heating.

      • Diazomethane: While highly effective and clean, the use of diazomethane for esterification is hazardous and generally reserved for small-scale syntheses due to its explosive and toxic nature.[8]

  • Incomplete Reaction: The reaction may not reach completion due to insufficient reaction time or temperature.

    • Troubleshooting:

      • Reaction Time and Temperature: For Fischer esterification, ensure a sufficient reflux time (often several hours) to reach equilibrium. Monitor the reaction by TLC.

      • Catalyst Loading: Ensure an adequate amount of the acid catalyst is used.

Esterification_Workflow Start 2-chloro-3-methylisonicotinic acid + Ethanol Decision Choose Esterification Method Start->Decision Fischer Fischer Esterification (Excess Ethanol, H+ catalyst) Decision->Fischer Standard SOCl2 Thionyl Chloride Method (Acid Chloride Intermediate) Decision->SOCl2 High Reactivity Reflux Reflux for several hours Fischer->Reflux Workup Aqueous Work-up & Extraction SOCl2->Workup Reflux->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product This compound Purify->Product

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1:

  • Sandmeyer Reaction: Diazonium salts can be explosive when isolated in a dry state. Always use them in solution and at low temperatures. Handle sodium nitrite and hydrochloric acid with appropriate personal protective equipment (PPE).

  • Oxidation: If using oxygen at elevated pressure, ensure your reaction vessel is rated for the intended pressure and temperature. Ozone is a toxic gas and should be handled in a well-ventilated fume hood.

  • Esterification with SOCl₂: Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood. The reaction releases HCl and SO₂ gases, which should be scrubbed.

Q2: How can I best purify the final product, this compound?

A2: After the aqueous work-up and extraction, the crude product can be purified by:

  • Vacuum Distillation: If the product is a liquid with a sufficiently high boiling point, vacuum distillation can be an effective method for purification.

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a standard and effective technique. A suitable eluent system would likely be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

Q3: Are there any alternative synthetic routes to consider?

A3: While the route outlined is a common approach, other strategies could be explored, such as:

  • Building the ring system: Synthesizing the substituted pyridine ring with the desired functionalities already in place, though this can be more complex.

  • Modification of a different starting material: For instance, starting with a pre-functionalized pyridine derivative and introducing the chloro and methyl groups through various reactions. However, the presented route generally offers a good balance of accessibility of starting materials and reliable transformations.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-methylisonicotinic acid (Adapted from a similar patented process[5])
  • To a pressure-rated reaction vessel, add 2-chloro-3-methylpyridine (1 equivalent), cobalt (III) acetylacetonate (0.01-0.1 equivalents), N-hydroxyphthalimide (0.1-0.2 equivalents), and acetonitrile (5-10 volumes).

  • Seal the vessel and pressurize with oxygen to 0.2-2 MPa.

  • Heat the reaction mixture to 50-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and carefully vent the excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to 2.0-2.5 with a suitable acid (e.g., HCl) to precipitate the product.[7]

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloro-3-methylisonicotinic acid.

Protocol 2: Esterification using the Thionyl Chloride Method
  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2-chloro-3-methylisonicotinic acid (1 equivalent) in ethanol (10-20 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or vacuum distillation.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]
  • Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]
  • Preparation method of 2-chloronicotinic acid.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Sandmeyer Reaction. J&K Scientific LLC. [Link]
  • Any procedure for the esterification of isonicotinic acid?.
  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Synthesis of 2-chloro-nicotinic acid, methyl ester. PrepChem.com. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-chloro-3-methylisonicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting protocols to optimize your results.

Overview of the Synthetic Pathway

The synthesis of this compound is a crucial process for creating key intermediates in pharmaceutical research. A common and logical synthetic route begins with the oxidation of 3-methylpyridine (3-picoline), followed by chlorination and finally esterification. Each of these steps presents unique challenges that can impact yield and purity. This guide is structured to address issues at each critical stage of the process.

Here is a general workflow for the synthesis:

Synthetic_Workflow Start 3-Methylisonicotinic Acid Step1 Chlorination Start->Step1 Intermediate 2-Chloro-3-methylisonicotinic Acid Step1->Intermediate Step2 Esterification Intermediate->Step2 Product This compound Step2->Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Chlorination Stage

The introduction of the chlorine atom at the C2 position of the 3-methylisonicotinic acid ring is a critical and often challenging step. The primary method involves using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). An alternative, starting from an amino precursor, is the Sandmeyer reaction.[1][2]

FAQ 1: My chlorination reaction is low-yielding and my TLC/LC-MS shows multiple major spots. What are they?

Answer: This is a classic issue of regioisomer formation and incomplete reaction .

  • The Problem: The pyridine ring is activated by the methyl group and deactivated by the carboxylic acid. This electronic competition, combined with high temperatures, can lead to the formation of undesired isomers, primarily 6-chloro-3-methylisonicotinic acid. Furthermore, if the reaction is not driven to completion, a significant amount of starting material will remain.

  • Causality & Mechanism: Free radical chlorination of substituted pyridines is known to produce mixtures of isomers.[3] For instance, the industrial preparation of 2-chloro-3-methylpyridine from 3-picoline often yields a mixture containing 2-chloro-5-methylpyridine, which is difficult to separate.[4] A similar principle applies here, where the thermodynamic and kinetic products may differ, leading to a mixture.

Chlorination_Side_Reaction cluster_main Main Reaction cluster_side Side Reaction Start 3-Methylisonicotinic Acid Product 2-Chloro-3-methylisonicotinic Acid (Desired Product) Start->Product + POCl3 / Heat Side_Product 6-Chloro-3-methylisonicotinic Acid (Isomeric Impurity) Start->Side_Product High Temp / Incorrect Stoichiometry Troubleshooting_Esterification Start Low Ester Yield Detected Check_SM Starting Material Present? (TLC/HPLC) Start->Check_SM Action_Equilibrium Action: 1. Use large excess of EtOH 2. Remove H2O (Dean-Stark) 3. Increase catalyst loading Check_SM->Action_Equilibrium Yes Action_Alternative Alternative Method: 1. Convert acid to acid chloride (SOCl2) 2. React acid chloride with EtOH Check_SM->Action_Alternative No (Decomposition?) End_Success Problem Solved Action_Equilibrium->End_Success Action_Alternative->End_Success

Sources

Technical Support Center: Ethyl 2-chloro-3-methylisonicotinate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Question 1: My final product is an oil or a low-melting solid with a yellowish tint, and the yield is lower than expected after column chromatography. What could be the issue?

Answer:

This is a common observation and can stem from several factors, primarily residual starting materials, side products, or decomposition of the target compound on silica gel.

Potential Causes and Solutions:

  • Incomplete Reaction: The esterification of 2-chloro-3-methylisonicotinic acid may not have gone to completion. The unreacted carboxylic acid can be difficult to separate from the ester on silica gel and may contribute to the oily appearance.

    • Troubleshooting Step: Before column chromatography, perform a simple acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the unreacted carboxylic acid into its sodium salt, which will move into the aqueous layer. Subsequently, wash with brine, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[1]

  • Hydrolysis of the Ester: this compound can be susceptible to hydrolysis back to the carboxylic acid, especially if the silica gel used for chromatography is acidic or if there is moisture present in the eluent.[2]

    • Troubleshooting Step: To mitigate this, you can use silica gel that has been neutralized. This can be achieved by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (~0.1-1% v/v), before packing the column.[3]

  • Thermal Decomposition: Although the compound is relatively stable, prolonged heating during solvent removal can lead to decomposition, resulting in discoloration and reduced yield.

    • Troubleshooting Step: Always use a rotary evaporator with a water bath set to a moderate temperature (typically not exceeding 40-50 °C) for solvent removal.

Question 2: I'm observing a persistent impurity in the ¹H NMR spectrum of my purified product. How can I identify and remove it?

Answer:

Identifying the impurity is the first critical step. The nature of the impurity will dictate the most effective removal strategy.

Common Impurities and Their Identification:

Impurity Likely ¹H NMR Signals (in CDCl₃) Reason for Presence
2-chloro-3-methylisonicotinic acidBroad singlet for the carboxylic acid proton (>10 ppm), aromatic protons shifted slightly downfield compared to the ester.Incomplete esterification or hydrolysis.
Unreacted EthanolTriplet around 1.2 ppm and a quartet around 3.7 ppm.Incomplete removal after reaction.
Diethyl ether (from workup)Triplet around 1.2 ppm and a quartet around 3.5 ppm.Residual solvent from extraction.
Dicyclohexylurea (if DCC was used as a coupling agent)Complex multiplets in the aliphatic region (1-2 ppm).Byproduct of DCC-mediated esterification.

Purification Strategies:

  • For Unreacted Carboxylic Acid: An acid-base extraction as described in Question 1 is the most effective method.

  • For Residual Solvents: Ensure the product is dried under high vacuum for a sufficient period. Gentle heating (30-40 °C) under vacuum can help remove residual ethanol or ether.

  • For Dicyclohexylurea (DCU): This byproduct is notoriously difficult to remove by column chromatography due to its variable polarity.

    • Troubleshooting Step: If DCU is present, it is often best to filter the reaction mixture before the aqueous workup. DCU is poorly soluble in many organic solvents and can be removed by filtration. If it persists, recrystallization of the final product may be effective.

Question 3: My column chromatography separation is poor, with significant tailing of the product spot on TLC and co-elution with impurities. How can I improve the separation?

Answer:

Poor chromatographic separation of pyridine-containing compounds is often due to their basic nature, leading to strong interactions with the acidic silica gel.

Improving Chromatographic Resolution:

  • Eluent Modification: The addition of a small amount of a basic modifier to the eluent system can significantly improve peak shape and separation.

    • Protocol: Start with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). To this mixture, add 0.1-1% triethylamine. This will compete with the pyridine nitrogen for binding sites on the silica gel, reducing tailing.

  • Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase.

    • Recommendation: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Perform a preliminary TLC analysis on alumina plates to determine a suitable eluent system.

  • Gradient Elution: If you have multiple impurities with different polarities, a gradient elution during column chromatography will provide better separation than an isocratic (constant solvent mixture) elution. Start with a less polar eluent mixture and gradually increase the polarity.

Workflow for Optimizing Column Chromatography:

Sources

Technical Support Center: Ethyl 2-chloro-3-methylisonicotinate Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of Ethyl 2-chloro-3-methylisonicotinate. Given the absence of extensive published stability data for this specific molecule, this document provides a framework for establishing its stability profile through systematic investigation, drawing upon established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

Q2: I've analyzed my sample of this compound and see unexpected peaks in the chromatogram. What could they be?

Unexpected peaks typically represent impurities from synthesis or degradation products. Given the molecule's functional groups (ester, chloro-substituent on a pyridine ring), two primary degradation pathways are most probable:

  • Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid (2-chloro-3-methylisonicotinic acid) and ethanol. This reaction is catalyzed by acidic or basic conditions and accelerated by moisture and heat.[2]

  • Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. In the presence of nucleophiles (e.g., water, amines), the chlorine could be displaced. For instance, reaction with water would yield a hydroxypyridine derivative.

Q3: How significantly does temperature impact the stability of this compound?

Temperature is a critical factor that accelerates the rate of chemical degradation. While the product may be chemically stable at room temperature for short periods, elevated temperatures will likely increase the rate of hydrolysis and other potential degradation reactions.[3][4] A formal stability study, as outlined in this guide, is the most reliable way to quantify the effect of temperature. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions can approximately double.

Q4: My assay results for this compound are consistently lower than expected. Could the compound have degraded in solution?

Yes, this is a strong possibility, especially if the sample was stored in solution. Solvents, particularly protic solvents like methanol or water, can participate in degradation. For example, if dissolved in methanol, transesterification could occur, replacing the ethyl ester with a methyl ester. If the analytical method is specific for the ethyl ester, any degradation would lead to a lower assay value. It is crucial to use freshly prepared solutions for analysis whenever possible and to validate the stability of the compound in the chosen analytical solvent.

Troubleshooting Guide: A Proactive Approach to Stability

If you suspect degradation, a systematic investigation is required. This process, known as a forced degradation or stress study, is a cornerstone of pharmaceutical development for establishing the stability-indicating nature of analytical methods and understanding potential degradation pathways.[5][6]

Potential Degradation Pathways

The structure of this compound suggests several vulnerabilities. Understanding these provides a rational basis for designing stress testing experiments.

  • Hydrolysis (Acidic/Basic): The ester linkage is susceptible to cleavage in the presence of water, a reaction catalyzed by acid or base. This is often the most common degradation route for ester-containing compounds.[2][7]

  • Oxidative Degradation: While the pyridine ring itself is relatively electron-deficient, other parts of the molecule could be susceptible to oxidation. Common lab reagents like hydrogen peroxide are used to simulate oxidative stress.[4]

  • Thermal Degradation: Heat can provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis or promoting other, less common degradation pathways. In extreme cases (above 700°C), pyridine rings can undergo complex radical-mediated decomposition, though this is not typically relevant for pharmaceutical storage conditions.[8][9]

  • Photodegradation: Aromatic systems and molecules with heteroatoms can absorb UV or visible light, leading to photochemical reactions. Studies on 2-chloropyridine have shown it to be a persistent pollutant that can be degraded photolytically into various intermediates.[10]

G cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products main_compound This compound acid_base Acid/Base + H₂O main_compound->acid_base heat Heat (Thermal Stress) main_compound->heat h2o2 Oxidation (H₂O₂) main_compound->h2o2 light Light (Photolysis) main_compound->light hydrolysis_prod 2-chloro-3-methylisonicotinic acid acid_base->hydrolysis_prod Hydrolysis substitution_prod Ethyl 2-hydroxy-3-methylisonicotinate acid_base->substitution_prod Nucleophilic Substitution (H₂O) heat->hydrolysis_prod other_prod Other Oxidative/Thermal Products heat->other_prod h2o2->other_prod photo_prod Various Photoproducts light->photo_prod

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study Workflow

This protocol provides a systematic approach to assess the stability of this compound. The goal is to induce 5-20% degradation, which is sufficient to detect and separate degradation products without overly complicating the resulting chromatogram.[3]

Objective: To identify conditions that lead to degradation and to develop a stability-indicating analytical method.

Analytical Method: A gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary choice for this type of analysis.[11][12]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC vials

  • pH meter

  • Oven/water bath

  • Photostability chamber

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of ~1 mg/mL.

  • Stress Condition Setup: For each condition, add a small aliquot of the stock solution to an HPLC vial and add the stressor. Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., 50:50 acetonitrile:water) without any stressor.

    • Acid Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Mix 100 µL of stock with 900 µL of 0.1 M NaOH.

    • Oxidation: Mix 100 µL of stock with 900 µL of 3% H₂O₂.

    • Thermal Stress: Place the control sample vial in an oven at 60°C.

    • Photolytic Stress: Place the control sample vial in a photostability chamber (ICH Q1B conditions).

  • Incubation: Store the vials for a defined period (e.g., 24 hours) at room temperature (for hydrolysis/oxidation) or the specified condition (thermal/photolytic). Monitor at intermediate time points (e.g., 4, 8, 12, 24 hours) to find the optimal degradation level. If no degradation is observed, increase the temperature (e.g., to 60°C) or the stressor concentration.[6]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Inject the control and all stressed samples into the HPLC system.

    • Analyze the chromatograms for new peaks (degradants) and a decrease in the main peak area (parent compound).

  • Method Validation: The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that each peak is chromatographically pure.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start Prepare 1 mg/mL Stock Solution in Acetonitrile stress Aliquot Stock and Add Stressors (Acid, Base, H₂O₂, Heat, Light) start->stress control Prepare Control Sample start->control incubate Incubate under Stress Conditions (Monitor Timepoints) stress->incubate control->incubate neutralize Neutralize Acid/Base Samples incubate->neutralize hplc Analyze all Samples by RP-HPLC-UV/PDA neutralize->hplc end Evaluate Chromatograms: - Peak Purity - Resolution - % Degradation hplc->end

Caption: Workflow for a Forced Degradation Study.

Data Interpretation and Management

Summarize the results of the forced degradation study in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.

Stress ConditionIncubation Time/Temp% Assay of Parent Compound% DegradationNo. of DegradantsPeak Area of Major Degradant (%)
Control (t=0) N/A100.00.00N/A
0.1 M HCl 24h / RT85.214.8113.5 (at RRT 0.8)
0.1 M NaOH 8h / RT79.520.5218.2 (at RRT 0.8), 2.1 (at RRT 1.2)
3% H₂O₂ 24h / 60°C98.11.911.5 (at RRT 1.5)
Thermal 48h / 60°C95.54.514.1 (at RRT 0.8)
Photolytic ICH Q1B99.20.80N/A

RRT = Relative Retention Time

Interpretation of Example Data: The hypothetical data above suggests the compound is most sensitive to basic hydrolysis, followed by acidic hydrolysis and thermal stress. It appears relatively stable to oxidative and photolytic stress under these conditions. The major degradant in most cases appears at a relative retention time of 0.8, suggesting it is the same product (likely the hydrolyzed carboxylic acid).

References

  • Pliego, J. R. (2007). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Xu, S., & Liu, Y. (2019). Theoretical study on the thermal decomposition of pyridine. ResearchGate.
  • Hofrichter, M., & Schlosser, D. (2005). Cometabolic degradation of chlorinated aromatic compounds. PubMed.
  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Appchem. (n.d.). This compound.
  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. ResearchGate.
  • Zhang, J., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
  • Ma, X., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing.
  • Henderson, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • ResearchGate. (n.d.). Thermal degradation steps and temperatures details.
  • Santhoshkumar, M., & Sridhar, T. M. (2007). Studies on degradation of chlorinated aromatic hydrocarbon by using immobilized cell crude extract of Pseudomonas aeruginosa. Academic Journals.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • Kim, H., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace.
  • Papadimitriou, D., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE.
  • Bavley, A., et al. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838. Google Patents.
  • Wikipedia. (n.d.). Dichloromethane.
  • Zepeda, L. G., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México.
  • LibreTexts Chemistry. (2023). Chemistry of Esters.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Fetzner, S. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • ResearchGate. (n.d.). Stereoselective Chloro-Deboronation Reactions Induced by Substituted Pyridine–Iodine Chloride Complexes.
  • KEGG PATHWAY Database. (n.d.). KEGG PATHWAY Database.

Sources

Technical Support Center: Purification of Crude Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-chloro-3-methylisonicotinate. As a key intermediate in various pharmaceutical syntheses, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful outcomes.

Troubleshooting Guide: Common Issues in the Purification of this compound

The purification of crude this compound can be complicated by the presence of various impurities, often arising from the synthetic route employed. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Yellow/Brown Color in the Isolated Product 1. Residual Starting Materials: Incomplete reaction leaving behind colored starting materials or intermediates.2. Formation of Chromophoric Byproducts: Side reactions leading to the formation of colored impurities.3. Degradation: The product may be sensitive to heat, light, or air, leading to decomposition and color formation.1. Recrystallization: A primary method for removing colored impurities. A systematic solvent screening is recommended. Good starting points for substituted pyridines include mixtures of hexanes/ethyl acetate or toluene/ethyl acetate.[1]2. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove colored impurities.3. Column Chromatography: If recrystallization is ineffective, column chromatography with a silica gel stationary phase and a gradient elution of hexanes and ethyl acetate can be employed.
Presence of an Impurity with a Similar Rf Value on TLC 1. Isomeric Impurities: Chlorination of the pyridine ring can sometimes lead to the formation of regioisomers which have very similar polarities.[2]2. Unreacted Starting Material: If the starting material has a similar polarity to the product, it may co-elute.3. Dechlorinated Byproduct: Partial dechlorination of the product can result in an impurity with a similar structure and polarity.[3][4]1. Optimize Column Chromatography: Use a longer column and a less polar solvent system to improve separation. A shallow gradient can also enhance resolution.2. High-Performance Liquid Chromatography (HPLC): For challenging separations of isomers, preparative HPLC is often more effective than standard flash chromatography.[2]3. Recrystallization with a Different Solvent System: Sometimes changing the recrystallization solvent can alter the solubility of the impurity relative to the product, allowing for its removal.
Low Yield After Purification 1. Product Loss During Work-up: The product may have some solubility in the aqueous phase during extraction.2. Product Adsorption on Silica Gel: Highly polar products can irreversibly adsorb to the silica gel during column chromatography.3. Decomposition on Silica Gel: Some compounds are unstable on the acidic surface of silica gel.1. Back-extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product.2. Use of a Less Acidic Stationary Phase: Consider using alumina or a deactivated silica gel for chromatography.3. Trituration: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification method with minimal product loss.
Hydrolysis of the Ester Group 1. Presence of Water and Acid/Base: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions in the presence of water.1. Anhydrous Conditions: Ensure all solvents and reagents used during work-up and purification are dry.2. Neutral Work-up: Avoid strongly acidic or basic aqueous washes. If an acid wash is necessary to remove basic impurities, use a dilute acid and minimize contact time.3. Purification of the Acid: If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic solution with a weak base like saturated sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in my crude this compound?

A1: The most common impurities are typically unreacted starting materials and side-products from the chlorination reaction. Depending on the synthetic route, you may also encounter the corresponding dechlorinated methylisonicotinate. The presence of isomeric chlorination products is also a possibility and can be challenging to separate due to their similar physical properties.[2]

Q2: I am having trouble finding a good recrystallization solvent. What is a good strategy for solvent screening?

A2: A systematic approach is best. Start by testing the solubility of your crude product in a range of common laboratory solvents at room temperature and upon heating.[5][6] A good recrystallization solvent will dissolve the compound when hot but not when cold. For substituted pyridines, solvent mixtures are often effective.[5] A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.[1] Dissolve your compound in the minimum amount of the hot polar solvent and then slowly add the hot non-polar solvent until you see turbidity. Then, allow the solution to cool slowly.

Q3: My compound appears to be degrading on the silica gel column. What are my alternatives?

A3: If your compound is sensitive to the acidic nature of silica gel, you have a few options. You can use a deactivated silica gel, which is prepared by adding a small amount of a base like triethylamine to the eluent. Alternatively, you can use a different stationary phase altogether, such as neutral or basic alumina. For some compounds, a short plug of silica gel filtration might be sufficient to remove polar impurities without significant degradation.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of your compound and quantifying any impurities.[7][8]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethyl acetate).

  • Induce Crystallization: Allow the solution to cool to room temperature, and then place it in an ice bath. If crystals form, this is a potentially good solvent. If not, try adding a less polar solvent (e.g., hexanes) dropwise to the hot solution until it becomes cloudy, then allow it to cool.

  • Bulk Recrystallization: Once a suitable solvent or solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of large crystals. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Impure Impure Product Recrystallization->Impure Mother Liquor Analysis Purity Analysis (TLC/HPLC/NMR) Recrystallization->Analysis Check Purity ColumnChromatography Column Chromatography PureProduct Pure Product ColumnChromatography->PureProduct ColumnChromatography->Impure Impure Fractions Analysis->ColumnChromatography <98% Pure Analysis->PureProduct >98% Pure

Caption: A decision-tree workflow for the purification of this compound.

References

  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Google Patents. (n.d.). Dechlorination of pyridines in acidic, zinc-containing mediums.
  • University of Rochester, Department of Chemistry. (n.d.).
  • CABI Digital Library. (n.d.).
  • ChemicalBook. (2025).
  • ChemicalBook. (2023).
  • Google Patents. (n.d.).
  • Reddit. (2023).
  • Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • ChemicalBook. (n.d.).
  • OSHA. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Rochester. (n.d.).

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Technical Support Center: A Guide to Handling Moisture-Sensitive Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently work with moisture-sensitive compounds. The success of many chemical reactions hinges on the stringent exclusion of atmospheric moisture.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.

Introduction: The Critical Role of Anhydrous Conditions

Many reagents used in organic and organometallic chemistry are highly reactive towards water.[1][3] This reactivity can lead to decomposition of the starting material, formation of unwanted byproducts, and ultimately, reaction failure.[2][4] Even seemingly dry glassware harbors a thin film of adsorbed moisture that can be detrimental.[3][5][6] Therefore, mastering techniques for creating and maintaining an inert, anhydrous environment is a fundamental skill for any synthetic chemist.[7] This guide will explore the primary tools and techniques for achieving these conditions: the glovebox and the Schlenk line.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.

Question 1: My reaction is sluggish or has failed completely. I suspect moisture contamination. What are the first things I should check?

Answer: This is a common issue, and a systematic check of your setup and reagents is the best approach.

Troubleshooting Workflow:

  • Solvent Purity: Even "anhydrous" solvents from commercial suppliers can absorb moisture over time, especially after the bottle has been opened.[8] It is best practice to use freshly dried and distilled solvents for highly sensitive reactions.[8][9]

    • Action: Check the water content of your solvent using a Karl Fischer titrator. For many sensitive reactions, a water content below 50 ppm is desirable.[2] If the water content is too high, re-dry your solvent.

  • Glassware Preparation: As mentioned, glassware that appears dry to the naked eye can hold a significant amount of water on its surface.[5]

    • Action: Ensure all glassware was oven-dried at a minimum of 125°C overnight or for at least 4 hours at 140°C and cooled in a desiccator or under a stream of inert gas.[3][5][6] For extremely sensitive reactions, flame-drying the glassware under vacuum is recommended.[7]

  • Inert Atmosphere Integrity: Leaks in your Schlenk line or glovebox can introduce atmospheric moisture.

    • Action (Schlenk Line): Check all glass joints for proper greasing and ensure a good seal.[10] Verify that there is a positive pressure of inert gas by observing the bubbler.[10][11] The flow rate should be steady but not excessive.

    • Action (Glovebox): Check the oxygen and moisture levels on the glovebox monitor.[12] These should ideally be below 1 ppm.[12] Ensure the antechamber was properly evacuated and refilled with inert gas (typically three cycles) before bringing in materials.[13]

  • Reagent Handling: Hygroscopic solid reagents can quickly absorb moisture from the air.

    • Action: Weigh and handle hygroscopic solids as quickly as possible, preferably inside a glovebox.[14] If a glovebox is unavailable, use a nitrogen-flushed glove bag. Ensure reagent bottles are sealed tightly immediately after use.[14]

Question 2: I've observed an unexpected byproduct in my reaction. Could this be due to moisture?

Answer: Absolutely. The presence of water can lead to hydrolysis of your starting materials or intermediates, resulting in the formation of undesired side products.

Example Scenario: Grignard Reaction

A common example is the Grignard reaction. If the Grignard reagent (R-MgX) is exposed to water, it will be quenched to form the corresponding alkane (R-H) and magnesium salts. This not only consumes your reagent but can also complicate purification.

Diagnostic Steps:

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct. If it corresponds to the hydrolyzed starting material or a product of a water-mediated side reaction, this is strong evidence for moisture contamination.

  • Review Your Procedure: Re-examine your experimental setup and reagent handling procedures with a critical eye. Did you properly dry your glassware and solvents? Was your inert gas supply pure and dry?

  • Run a Control Reaction: If you are still unsure, run a small-scale control reaction where you intentionally add a small, known amount of water. If you observe the formation of the same byproduct, you have confirmed the source of the issue.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the equipment and techniques used for handling moisture-sensitive materials.

1. What is the difference between a glovebox and a Schlenk line, and when should I use each?

A glovebox is a sealed container with a controlled inert atmosphere (usually nitrogen or argon) that allows for the manipulation of sensitive materials using gloves built into the front panel.[12][13] A Schlenk line is a dual-manifold piece of glassware that allows for the evacuation of air from a flask and backfilling with an inert gas.[10][11]

FeatureGloveboxSchlenk Line
Atmosphere Highly pure, recirculating inert gas (<1 ppm O₂, H₂O)[13][15]Flowing inert gas, purity depends on source
Manipulation Direct handling with gloves, good for complex setupsIndirect handling via septa, syringes, and cannulas[7]
Best For Handling solids, preparing NMR samples, running small-scale reactions[13]Larger scale reactions, distillations, filtrations
Cost & Maintenance High initial cost, requires regular maintenance of catalyst and sensorsLower initial cost, simpler maintenance

When to Choose:

  • Glovebox: Ideal for tasks requiring fine motor skills and the manipulation of solids, such as weighing out hygroscopic reagents or preparing samples for analysis.[13] It's also excellent for running numerous small-scale reactions in parallel.

  • Schlenk Line: The workhorse for most synthetic reactions, especially those involving reflux, distillations, and cannula transfers of liquids.[10]

2. How do I properly dry a solvent, and how can I be sure it's dry?

There are several methods for drying solvents, with the choice depending on the solvent and the required level of dryness.

  • Batch Drying with Desiccants: Stirring the solvent with an anhydrous inorganic salt like magnesium sulfate or sodium sulfate, or with molecular sieves.[2][16] This is a good preliminary drying step.

  • Distillation from a Drying Agent: Refluxing the solvent over a reactive drying agent and then distilling it.[2] This is a highly effective method for achieving very low water content.[2]

    • Common Drying Agent/Solvent Pairings:

      • Ethers (THF, Diethyl Ether): Sodium/benzophenone. The formation of a deep blue or purple color indicates anhydrous conditions.[9]

      • Hydrocarbons (Toluene, Hexane) and Halogenated Solvents (Dichloromethane): Calcium hydride.[9][17]

  • Solvent Purification Systems: These systems pass the solvent through columns of activated alumina or other adsorbents.[2] They are a convenient and safe way to obtain very dry solvents.

Verifying Dryness:

The gold standard for determining water content in a solvent is Karl Fischer titration . This method can accurately measure water content down to the ppm level.

3. What are molecular sieves, and how do I use them correctly?

Molecular sieves are porous materials (aluminosilicates) with uniform pore sizes that can selectively adsorb small molecules like water.[5]

Proper Usage:

  • Activation: Molecular sieves must be activated before use to remove any adsorbed water. This is typically done by heating them in a vacuum oven at high temperatures (e.g., 350°C for 24 hours).[9]

  • Storage: Store activated sieves in a desiccator or in an oven to prevent them from re-adsorbing atmospheric moisture.

  • Application: Add the activated sieves to the solvent and allow them to stand for at least 12-24 hours.[5] The amount of sieves needed depends on the solvent and its initial water content, but a common starting point is 5-10% by weight/volume.[5]

4. How do I safely store hygroscopic and moisture-sensitive materials?

Proper storage is crucial to maintain the integrity of your starting materials.[14]

  • Airtight Containers: Always store hygroscopic materials in tightly sealed containers.[14]

  • Desiccators: For highly sensitive materials, store them in a desiccator containing a drying agent like Drierite or phosphorus pentoxide.[18][19]

  • Inert Atmosphere: For the most sensitive compounds, storage in a glovebox is recommended.[18]

  • Labeling: Clearly label all containers with the name of the compound, the date it was opened, and any special handling precautions.

Part 3: Experimental Protocols & Visualizations

This section provides step-by-step protocols for common procedures and visual diagrams to illustrate key concepts and workflows.

Protocol 1: Assembling and Using a Schlenk Line
  • Setup:

    • Attach a clean, dry solvent trap to the Schlenk line.[11][20]

    • Ensure all stopcocks are closed and the vent valve is open.

    • Turn on the vacuum pump and allow it to evacuate the vacuum manifold.[11][20]

    • Place a Dewar flask filled with liquid nitrogen around the solvent trap.[20]

    • Open the inert gas supply and adjust the flow rate using a bubbler.[21]

  • Preparing Glassware:

    • Attach your oven-dried reaction flask to the Schlenk line via a hose.

    • Perform at least three vacuum/inert gas cycles to remove air and adsorbed moisture.[7]

      • Evacuate the flask under vacuum for 5-10 minutes.

      • Slowly backfill the flask with inert gas.

      • Repeat this cycle two more times.

Protocol 2: Transferring a Liquid Reagent via Syringe
  • Prepare the Syringe:

    • Dry the syringe and needle in an oven and allow them to cool in a desiccator.[3]

    • Flush the syringe with inert gas at least 10 times to remove any residual air and moisture.[3][6]

  • Transfer the Reagent:

    • Insert a needle connected to the inert gas line into the septum of the reagent bottle to create a positive pressure.

    • Insert the needle of your prepared syringe through the septum and into the liquid.

    • Slowly withdraw the desired volume of reagent. The positive pressure in the bottle should help to fill the syringe. Do not pull back on the plunger, as this can cause leaks.[3][6]

    • Withdraw a small amount of inert gas ("gas buffer") into the syringe after the liquid.[15][22] This prevents the reagent from dripping from the needle tip during transfer.

    • Quickly transfer the syringe to your reaction flask and inject the reagent.

Visualizations

Diagram 1: Troubleshooting Workflow for Suspected Moisture Contamination

TroubleshootingWorkflow start Reaction Failure/ Low Yield check_solvent Check Solvent Purity (Karl Fischer) start->check_solvent check_glassware Verify Glassware Prep (Oven/Flame-Dried) start->check_glassware check_inert Inspect Inert Atmosphere Setup start->check_inert check_reagent Review Reagent Handling Technique start->check_reagent redry_solvent Re-dry/ Distill Solvent check_solvent->redry_solvent High H₂O? redry_glassware Re-prepare Glassware check_glassware->redry_glassware Improperly Dried? fix_leaks Fix Leaks/ Purge System check_inert->fix_leaks Leaks Found? improve_handling Refine Handling (Glovebox/Glove Bag) check_reagent->improve_handling Exposure?

Caption: A flowchart for diagnosing the source of moisture in a reaction.

Diagram 2: Decision Tree for Choosing Inert Atmosphere Technique

TechniqueChoice start Task q1 Handling Solids? start->q1 q2 Reaction Scale? q1->q2 No (Liquids) glovebox Use Glovebox q1->glovebox Yes q3 Requires Reflux/ Distillation? q2->q3 Small Scale schlenk Use Schlenk Line q2->schlenk > Small Scale q3->glovebox No q3->schlenk Yes

Caption: A decision-making guide for selecting between a glovebox and a Schlenk line.

References

  • 13: Gloveboxes - Chemistry LibreTexts. (2024, October 15).
  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
  • The Schlenk Line Survival Guide.
  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1).
  • An Illustrated Guide to Schlenk Line Techniques | Organometallics. (2023, January 29). ACS Publications.
  • Inert Atmosphere - YouTube. (2022, February 1).
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Air-free technique - Wikipedia.
  • Inert atmosphere methods | Laboratory techniques - Biocyclopedia.
  • Preparing Anhydrous Reagents and Equipment - Moodle@Units.
  • Setting up a Schlenk line - Chemistry Teaching Labs - University of York.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe | Journal of Chemical Education. (2020, July 28). ACS Publications.
  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5).
  • The Schlenk Line Survival Guide - LibreTexts.
  • Drying solvents - Sciencemadness Wiki. (2023, July 25).
  • Glovebox General Use.
  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • glovebox usage - Sandiego.
  • Drying Agents | PDF | Solvent | Alcohol - Scribd.
  • Drying agents and their compatibilities. Hive Stimulants.
  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15).
  • Drying Organic Solutions - Organic Chemistry at CU Boulder.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchGate.
  • Drying Solvents - Chemistry LibreTexts. (2021, August 15).
  • Hygroscopic material packing - ResearchGate. (2023, January 27).
  • Reagents & Solvents: Reagent Tips - Department of Chemistry : University of Rochester.
  • 3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. (2024, October 15).

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Navigating the Synthesis of Ethyl 2-chloro-3-methylisonicotinate: A Technical Guide to Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-chloro-3-methylisonicotinate. This guide is designed for researchers, chemists, and process development professionals who are seeking to optimize this critical synthesis by exploring alternative solvent systems. In this document, we move beyond conventional protocols to address common challenges and offer practical, field-tested advice rooted in green chemistry principles. Our goal is to provide you with the expertise to not only troubleshoot your current reactions but also to design more efficient, safer, and environmentally sustainable processes for the future.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the standard method for synthesizing this compound, and what are the common solvent-related issues?

The most prevalent laboratory synthesis for this compound involves the chlorination of its precursor, Ethyl 2-hydroxy-3-methylisonicotinate. The standard reagent for this transformation is phosphorus oxychloride (POCl₃).

Conventional Approach: The reaction is often performed using an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the solvent.[1] Alternatively, a solvent-free approach is used where the starting material is heated with a slight excess of POCl₃ in a sealed reactor.[1] A base, such as pyridine or triethylamine, is frequently added to neutralize the HCl generated during the reaction.[2]

Common Issues Encountered:

  • High Viscosity and Poor Stirring: The precursor, Ethyl 2-hydroxy-3-methylisonicotinate, is a solid with a high melting point, similar to related compounds like 2-hydroxynicotinic acid (m.p. 258-261 °C).[3][4] When the reaction is run neat or in a minimal amount of POCl₃, the initial mixture can be a thick, difficult-to-stir slurry, leading to poor heat transfer and localized overheating.

  • Harsh Reaction Conditions: High temperatures (often refluxing POCl₃ at ~107 °C or sealed vessel reactions at 140-160 °C) are typically required to drive the reaction to completion.[5]

  • Hazardous Quench Procedure: The workup for reactions involving excess POCl₃ is notoriously hazardous. Quenching with water is highly exothermic and can lead to thermal runaways if not carefully controlled.[1] This poses significant safety risks, especially on a larger scale.

  • Environmental and Safety Concerns: Phosphorus oxychloride is a corrosive, toxic, and water-reactive substance.[6] Traditional chlorinated solvents, such as dichloromethane or chloroform, which might be considered, are also environmentally persistent and carry health risks.[7]

Q2: My starting material, Ethyl 2-hydroxy-3-methylisonicotinate, has poor solubility. How does this impact my choice of an alternative solvent?

This is the central challenge in moving away from using excess POCl₃ as the solvent. The precursor, like its parent acid 2-hydroxynicotinic acid, exhibits low solubility in many common organic solvents due to its polar, crystalline nature.[8] For an alternative solvent to be viable, it must meet several key criteria:

  • Sufficient Solubilizing Power: The solvent must dissolve the starting material to a practical concentration at a reasonable temperature to allow for a homogenous reaction.

  • High Boiling Point: The reaction generally requires elevated temperatures to proceed at an acceptable rate. The solvent must have a boiling point high enough to accommodate these conditions.

  • Chemical Inertness: The solvent must be aprotic and unreactive towards POCl₃ and the reactive intermediates. Solvents with hydroxyl or amine groups are unsuitable.

The poor solubility of the starting material is the primary reason why high-boiling, inert solvents are necessary if one is to avoid a neat or POCl₃-driven reaction.

Exploring Alternative Solvent Systems

Q3: What are some viable high-boiling aprotic solvents I can consider, and what are their pros and cons?

Moving to a co-solvent system can mitigate many of the issues associated with using excess POCl₃. A high-boiling, inert solvent allows for better temperature control, improved mixing, and potentially a safer workup by reducing the amount of unreacted POCl₃.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Key AdvantagesPotential Issues & Troubleshooting
Toluene / Xylenes 111 / ~1402.4 / ~2.3 (Low)- Readily available and relatively inexpensive.- Can facilitate water removal azeotropically.- Low Polarity: May not adequately solubilize the polar starting material, leading to a slurry reaction. Troubleshooting: Use a higher solvent volume or screen for phase-transfer catalysts.
Acetonitrile (ACN) 8237.5 (High)- High polarity can improve substrate solubility.- Relatively easy to remove post-reaction.- Low Boiling Point: May not reach the required reaction temperature for less reactive substrates. Troubleshooting: Consider using a sealed reaction vessel to increase the reaction temperature under pressure. Ensure proper safety protocols for high-pressure reactions.
Sulfolane 28543.3 (High)- Excellent thermal stability and high polarity.- Can significantly improve the solubility of polar substrates.[9]- High Boiling Point: Difficult to remove by evaporation. Troubleshooting: Product isolation typically requires extraction from an aqueous quench. Sulfolane has some water solubility, so thorough extraction is necessary.
Dimethylformamide (DMF) 15336.7 (High)- Good solvent for many polar organic molecules.- Often used in Vilsmeier-Haack type reactions (which involve POCl₃).[9]- Potential Reactivity: Can react with POCl₃ to form a Vilsmeier reagent. While this is the basis for other reactions, it could lead to side products in this context. Troubleshooting: Monitor for formylation byproducts. Use the minimum effective reaction temperature.
γ-Valerolactone (GVL) 207-- Bio-derived "green" solvent.- High boiling point and polar aprotic nature.- Limited Data: Less literature precedent for use with aggressive chlorinating agents like POCl₃. Troubleshooting: A small-scale test reaction is essential to check for compatibility and potential degradation of the solvent or formation of byproducts.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Chlorination in a High-Boiling Co-Solvent (e.g., Sulfolane)

This protocol provides a framework for researchers exploring alternatives to neat POCl₃ reactions.

Objective: To perform the chlorination of Ethyl 2-hydroxy-3-methylisonicotinate in a high-boiling aprotic solvent to improve reaction manageability and safety.

Materials:

  • Ethyl 2-hydroxy-3-methylisonicotinate (1.0 eq)

  • Phosphorus oxychloride (1.5 - 2.0 eq)

  • Sulfolane (anhydrous)

  • Triethylamine (1.1 eq)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (N₂ or Ar), add Ethyl 2-hydroxy-3-methylisonicotinate and sulfolane (approx. 5-10 mL per gram of starting material).

  • Stir the suspension and add triethylamine via syringe.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction of related quinazolones is often complete within 1-2 hours under these conditions.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Crucial Step (Reverse Quench): In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

  • Slowly and carefully add the reaction mixture dropwise to the quenching slurry. Monitor for gas evolution and maintain the quench temperature below 20 °C.

  • After the addition is complete, continue stirring until gas evolution ceases. Check that the pH of the aqueous layer is > 7.

  • Extract the product with ethyl acetate or dichloromethane (3x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow & Underlying Chemistry

To better understand the process, the following diagrams illustrate the reaction mechanism and the logical workflow for selecting a suitable solvent.

G cluster_mechanism Reaction Mechanism cluster_workflow Solvent Selection Workflow SM Ethyl 2-hydroxy-3-methylisonicotinate (Pyridone Tautomer) Intermediate O-Phosphorylated Intermediate (Good Leaving Group) SM->Intermediate + POCl₃ - HCl POCl3 POCl₃ Chloride Cl⁻ POCl3->Chloride Product This compound Intermediate->Product + Cl⁻ (SNAr) Base Base (e.g., Pyridine) Start Identify Need for Alternative Solvent Solubility Is Starting Material (SM) Soluble in Solvent? Start->Solubility Inert Is Solvent Inert to POCl₃? Solubility->Inert Yes Fail Re-evaluate Solvent Choice Solubility->Fail No BoilingPoint Is Boiling Point >100°C? Inert->BoilingPoint Yes Inert->Fail No Select Select Solvent for Small-Scale Trial BoilingPoint->Select Yes BoilingPoint->Fail No Optimize Optimize Reaction (Temp, Time, Conc.) Select->Optimize

Caption: Reaction mechanism and solvent selection workflow.

Q4: Are there any "green" or solvent-free options that are genuinely practical?

Solvent-Free Synthesis: A truly solvent-free reaction, where the substrate is heated with a near-stoichiometric amount of POCl₃, is a viable green chemistry approach.[1] This method minimizes waste as the excess reagent does not need to be quenched and no solvent needs to be recovered or disposed of.

  • Key Challenge: This method requires a sealed reaction vessel to reach the necessary high temperatures (140-160 °C) and to contain the pressure generated. This may not be feasible in all laboratory settings and requires specialized equipment. The initial mixing of two solids can also be problematic.

Bio-Derived Solvents: Solvents like γ-Valerolactone (GVL) are emerging as sustainable alternatives.[11]

  • Considerations: GVL is a polar aprotic solvent with a high boiling point (207 °C), making it a theoretically good candidate. However, its compatibility with a harsh reagent like POCl₃ at high temperatures is not well-documented. An initial small-scale trial to test for solvent decomposition or side reactions is strongly recommended before committing to a larger scale.

Conclusion and Final Recommendations

The synthesis of this compound presents a classic process chemistry challenge: balancing reaction efficiency with safety and environmental responsibility. While using excess phosphorus oxychloride as both reagent and solvent is effective, it poses significant handling risks and environmental burdens.

Our primary recommendation for researchers seeking alternatives is to investigate the use of high-boiling, polar aprotic co-solvents .

  • Sulfolane stands out as a promising candidate due to its high polarity, which can aid in dissolving the starting material, and its exceptional thermal stability.

  • For a greener approach, a solvent-free reaction with a slight excess of POCl₃ is an excellent option, provided the necessary high-pressure reaction equipment is available.

Regardless of the chosen solvent system, the paramount consideration must be the safe quenching of any residual POCl₃ . A slow, controlled reverse quench into a basic ice slurry is non-negotiable for ensuring laboratory safety.

By carefully considering the solubility of the starting material and the chemical compatibility of the solvent, researchers can successfully move beyond traditional, hazardous protocols and develop safer, more sustainable methods for the synthesis of this important intermediate.

References

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances.
  • Pagilla, S. et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.
  • Synthesis of 2-chloronicotinic acid. PrepChem.com.
  • Preparation method of 2-chloronicotinic acid. Google Patents.
  • 2-methyl nicotinate and preparation method and application thereof. Google Patents.
  • Specific Solvent Issues with Chlorination. Wordpress.
  • Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing.
  • Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125. PubChem.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • POCl3 chlorination of 4-quinazolones. PubMed.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate.
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal.
  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
  • Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.

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Technical Support Center: Isonicotinate Reaction Byproduct Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isonicotinate chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate and solve challenges in your research. This guide is structured as a series of frequently asked questions and troubleshooting workflows designed to address the common byproduct issues encountered when working with isonicotinic acid and its derivatives.

Section 1: Core Reactivity of the Isonicotinate Scaffold

Understanding the inherent reactivity of the isonicotinate structure is the first step in preventing unwanted side reactions. The molecule possesses two primary reactive sites: the carboxylic acid group at the 4-position and the nitrogen atom within the pyridine ring. The interplay between these sites, influenced by your reaction conditions, dictates the outcome of your synthesis.

The pyridine nitrogen is nucleophilic and can act as a base or ligand, but it is also susceptible to oxidation, forming an N-oxide[1][2]. The carboxylic acid group undergoes typical reactions like esterification and amidation, but the proximity of the electron-withdrawing pyridine ring influences its reactivity.

Below is a diagram illustrating the primary reactive sites and the potential for byproduct formation.

G cluster_0 Isonicotinate Core Reactivity cluster_1 Desired Reactions cluster_2 Common Byproduct Pathways Isonicotinate Isonicotinate Structure Pyridine Nitrogen (Nucleophilic Site) Carboxylic Acid Group (Electrophilic Carbonyl) Desired_Products Esterification / Amidation Products Isonicotinate:f2->Desired_Products  Nucleophilic Attack  on Carbonyl N_Oxide N-Oxide Byproduct Isonicotinate:f1->N_Oxide Oxidation Dimer Dimerization Products Isonicotinate:f0->Dimer Self-Reaction Hydrolysis Reverted Carboxylic Acid Desired_Products->Hydrolysis Presence of Water

Caption: Competing reaction pathways in isonicotinate chemistry.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common questions our team receives regarding byproduct formation. Each answer provides an explanation of the mechanism and actionable strategies for mitigation.

Q1: I'm observing a significant amount of Isonicotinate N-oxide in my reaction. How can I prevent this?

A1: Cause & Mechanism: Pyridine N-oxide formation occurs when the nitrogen atom of the pyridine ring is oxidized[1]. This is a common side reaction, especially if your protocol involves oxidizing agents or even prolonged exposure to air at elevated temperatures. The N-O moiety is a unique functional group that can act as an electron donor, altering the electronic properties of your molecule and leading to purification challenges[3]. Many standard oxidizing agents, including peroxy acids (like m-CPBA) or even hydrogen peroxide in certain conditions, can readily oxidize the pyridine nitrogen[3][4].

Prevention Strategies:

  • Inert Atmosphere: The simplest and most crucial step is to run your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of atmospheric oxygen, a common culprit in slow, thermal oxidation.

  • Degas Solvents: Solvents can contain dissolved oxygen. Degassing your solvents prior to use by sparging with an inert gas or using a freeze-pump-thaw technique can significantly reduce N-oxide formation.

  • Avoid Strong Oxidants (if not required): If your synthesis does not require an oxidation step, ensure that all reagents are free from peroxidic impurities. For reactions that do require an oxidant for another part of the molecule, consider a chemoselective agent that is less reactive towards the pyridine nitrogen.

  • Temperature Control: High reaction temperatures can accelerate unwanted oxidation. If possible, conduct your reaction at the lowest effective temperature.

  • Deoxygenation as a Purification Step: If N-oxide formation is unavoidable or if you are using it as a deliberate strategy to activate the ring for other substitutions, the N-oxide can be subsequently removed. A common method is deoxygenation using reagents like zinc dust or phosphorus trichloride[1][3].

Q2: My esterification reaction has a low yield, and I suspect hydrolysis is the problem. How do I improve this?

A2: Cause & Mechanism: Esterification is an equilibrium reaction. The presence of water can shift the equilibrium back towards the starting materials—the carboxylic acid and the alcohol—through hydrolysis[5][6]. This process, also known as saponification in the presence of a base, is a major cause of yield loss[6]. The reaction must be conducted under anhydrous conditions to drive the equilibrium towards the desired ester product[7].

Prevention Strategies:

StrategyMechanism of ActionKey Implementation Steps
Anhydrous Reagents & Solvents Reduces the concentration of water, a key reactant in the reverse hydrolysis reaction.Use freshly distilled or commercially available anhydrous solvents. Dry alcohols and isonicotinic acid in a vacuum oven before use.
Dehydrating Agents Actively remove water as it is formed during the reaction, pushing the equilibrium forward.Add molecular sieves (3Å or 4Å) to the reaction mixture. For acid-catalyzed reactions, concentrated sulfuric acid also acts as a dehydrating agent[8].
Azeotropic Removal of Water Removes water from the reaction mixture by forming a low-boiling azeotrope with a solvent like toluene or benzene.Use a Dean-Stark apparatus during reflux to physically separate and remove the water formed.
**Use of Thionyl Chloride (SOCl₂) **Converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts irreversibly with the alcohol.[8][9]Add SOCl₂ dropwise to a solution of the carboxylic acid in the alcohol at 0 °C, followed by heating. This avoids the equilibrium limitations of Fischer esterification.[8]
Q3: I'm attempting an amide coupling using DCC and see a major N-acylurea byproduct. How do I stop this from forming?

A3: Cause & Mechanism: Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates carboxylic acids. However, the activated O-acylisourea intermediate is highly reactive and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This pathway consumes your activated intermediate and is a very common cause of failure in DCC couplings, particularly with pyridine-containing acids. One study noted that DCC coupling with isonicotinic acid primarily yielded the corresponding N-acyl-N,N'-dicyclohexylurea[9].

To avoid this, the best strategy is to convert the highly reactive O-acylisourea intermediate into a more stable "active ester" in situ, which can then react cleanly with your amine.

G cluster_0 DCC Coupling Pathways cluster_1 Desired Pathway cluster_2 Byproduct Pathway start Isonicotinic Acid + DCC intermediate O-Acylisourea (Reactive Intermediate) start->intermediate active_ester Active Ester (e.g., NHS Ester) intermediate->active_ester + NHS byproduct N-Acylurea Byproduct intermediate->byproduct Intramolecular Rearrangement amide Desired Amide Product active_ester->amide + Amine

Caption: Competing pathways in DCC-mediated amide bond formation.

Prevention Strategies:

  • Use an Additive: The most effective method is to include an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) in your DCC reaction. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester that subsequently reacts with your amine.

  • Switch to a Different Coupling Reagent: Carbodiimides like EDC (which produces a water-soluble urea byproduct) are often used with HOBt or NHS. Other modern coupling reagents such as HATU or HBTU are specifically designed to suppress this side reaction and are often more efficient.

  • Synthesize an Active Ester First: A highly reliable method is to pre-synthesize the active ester of isonicotinic acid (e.g., the N-hydroxysuccinimide or pentafluorophenyl ester) in a separate step. These esters are often stable, crystalline solids that can be purified and then reacted with your amine in a clean, high-yielding second step[9].

Q4: My reaction is plagued by dimerization. How can I promote the intended intermolecular reaction instead?

A4: Cause & Mechanism: Dimerization occurs when two molecules of your isonicotinate starting material react with each other instead of with your desired reagent. This is a concentration-dependent, second-order reaction. The higher the concentration of your reactive species, the more likely it is to find and react with another molecule of itself. This can be particularly problematic in reactions involving highly reactive intermediates or when trying to form large rings (macrocyclization).

Prevention Strategies:

  • High Dilution: Running the reaction at a very low concentration (e.g., 0.01 M or lower) physically separates the molecules of your starting material, making it statistically more likely that they will encounter a molecule of the other reagent rather than another molecule of themselves.

  • Slow Addition (Syringe Pump): This is a cornerstone of preventing dimerization and polymerization.[10] Instead of adding your isonicotinate derivative all at once, add it very slowly over a period of several hours to a solution of your other reactant using a syringe pump. This keeps the instantaneous concentration of the reactive species extremely low, favoring the desired intermolecular reaction.

  • Stoichiometric Control: Ensure precise control over the stoichiometry of your reactants. A slight excess of one reagent can sometimes help consume the limiting reagent before it has a chance to dimerize.[10]

  • Temperature Management: Lowering the reaction temperature can sometimes slow the rate of dimerization more than the desired reaction, improving selectivity.

Section 3: Recommended Protocols

Protocol 1: Optimized Esterification using Thionyl Chloride

This protocol is recommended over standard Fischer esterification to avoid equilibrium issues and ensure high conversion. It proceeds via a highly reactive isonicotinoyl chloride hydrochloride intermediate[9].

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Safety First: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • Formation of Acyl Chloride: To a round-bottom flask charged with isonicotinic acid (1.0 eq), add thionyl chloride (3.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.[9]

  • Allow the mixture to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours until gas evolution ceases and a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure. The resulting solid is isonicotinoyl chloride hydrochloride.

  • Ester Formation: Cool the flask containing the acyl chloride to 0 °C. Slowly add your anhydrous alcohol (5-10 volumes) dropwise.

  • Allow the reaction to warm to room temperature and then stir at 50 °C for 12 hours.[8]

  • Workup: Cool the reaction mixture to room temperature and carefully dilute with water.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.[8]

  • Purification: The product can be purified by vacuum distillation or column chromatography.[8][11]

Section 4: Purification Strategies for Byproduct Removal

Even with optimized conditions, small amounts of byproducts may form. Here are some common strategies for their removal.

ByproductRecommended Purification MethodRationale
Isonicotinic Acid (from hydrolysis) Aqueous Wash: Wash the organic solution of your product with a mild base (e.g., saturated NaHCO₃).The acidic isonicotinic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic phase.
Isonicotinate N-oxide Column Chromatography: Use a polar stationary phase like silica gel.The N-oxide is significantly more polar than the parent isonicotinate ester or amide. It will have a much lower Rf value and can be separated effectively by chromatography.
Dicyclohexylurea (DCU) Filtration: DCU is often insoluble in common reaction solvents (e.g., dichloromethane, THF).Simply filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
N-Acylurea Column Chromatography: This byproduct often has a different polarity than the desired product.Careful selection of the eluent system for column chromatography will allow for separation. Recrystallization may also be effective if the product is a solid.[11]

Section 5: References

  • Wikipedia. Pyridine-N-oxide. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Mosher, H. S., et al. (1963). Pyridine-N-oxide. Organic Syntheses, 43, 85. Coll. Vol. 5, p.974 (1973). [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide and derivatives. [Link]

  • Timmins, G. S., et al. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences, 9, 989091. [Link]

  • Auersbach, K., & Grunze, H. (1953). [Side effects of isonicotinic acid hydrazide with special reference to cardiovascular disorders]. Deutsche medizinische Wochenschrift (1946), 78(51), 1767–1770. [Link]

  • Nielsen, O., et al. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(10), 1146-1150. [Link]

  • Nurkenov, O. A., et al. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. ResearchGate. [Link]

  • Nurkenov, O. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Chemistry series, 110(2), 29-36. [Link]

  • Fisher, M. M., et al. (1952). Isonicotinic Acid Hydrazide and its derivatives in tuberculosis: an evaluation of the side-effects in relation to peripheral circulation; preliminary report. New York state journal of medicine, 52(12), 1519–1527. [Link]

  • Papa, D. (1956). Preparation of isonicotinic acid esters. U.S. Patent No. 2,745,838.

  • Boodhoo, K., & Raman, A. A. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 10(7), 1361. [Link]

  • Anonymous. (2018). Hydrolysis Reactions. [Link]

  • Anderson, N. G. (2012). Tools for Purifying the Product. In Practical Process Research & Development. ResearchGate. [Link]

  • Various Authors. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. [Link]

  • F. Al-Obeidi, et al. (2019). Proposed mechanism of byproduct formation. ResearchGate. [Link]

  • Ponomareva, E., et al. (2024). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. Journal of Xenobiotics, 15(1), 1-10. [Link]

  • Gadais, C., et al. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). 21.7: Chemistry of Esters. [Link]

  • Khedrinia, M. (2023). How to prevent dimer and trimerization of my protein during refolding?. ResearchGate. [Link]

  • Kumar, A. (2014). How can I prevent protein dimerization?. ResearchGate. [Link]

  • Janapriya, E. (2022). How to avoid dimers upon protein purification?. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • M. S. T. Goncalves, et al. (2005). By-products formation during degradation of isoproturon in aqueous solution. I: Ozonation. ResearchGate. [Link]

  • Mbah, J. J. (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]

Sources

Technical Support Center: A Guide to the Scale-Up of Ethyl 2-chloro-3-methylisonicotinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-chloro-3-methylisonicotinate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. While its synthesis is well-documented on a laboratory scale, transitioning to pilot and industrial-scale production introduces significant challenges that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers and chemical engineers in navigating the complexities of scaling up its production. We will focus on the prevalent two-step synthetic route: the oxidation of 2-chloro-3-methylpyridine to its corresponding carboxylic acid, followed by esterification.

Section 1: Synthesis Pathway Overview

The most common industrial route involves two primary transformations. The first is the selective oxidation of the 3-methyl group of 2-chloro-3-methylpyridine to a carboxylic acid. This step often utilizes metal-catalyzed oxidation with oxygen. The resulting 2-chloro-3-methylisonicotinic acid is then esterified with ethanol to yield the final product.

Synthesis_Workflow A 2-chloro-3-methylpyridine B 2-chloro-3-methylisonicotinic acid A->B 1. Oxidation O2, Metal Catalyst (e.g., Co(OAc)2/Mn(OAc)2) N-Hydroxyphthalimide (Initiator) Acetonitrile, 50-120°C, 0.2-2 MPa C This compound B->C 2. Esterification Ethanol (EtOH), Acid Catalyst (e.g., H2SO4) or Ethyl Iodide, K2CO3, DMF

Caption: Overall workflow for the two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during scale-up in a question-and-answer format.

Stage 1: Oxidation of 2-chloro-3-methylpyridine

Q1: My oxidation reaction is stalling, showing low conversion of the starting material even after extended reaction times. What are the likely causes and solutions?

A1: This is a frequent issue during scale-up, often related to mass transfer limitations or catalyst deactivation.

  • Probable Cause 1: Inefficient Oxygen Mass Transfer. In the lab, oxygen availability is rarely a limiting factor. At scale, the dissolution of gaseous oxygen into the liquid reaction medium can become the rate-limiting step. Insufficient agitation or low oxygen pressure can starve the reaction.

  • Corrective Action:

    • Increase the agitation speed to improve gas-liquid mixing. Ensure the reactor's agitator is designed for efficient gas dispersion (e.g., a hollow-shaft, gas-inducing impeller).

    • Increase the oxygen head pressure within safe limits for the reactor vessel. A higher partial pressure of oxygen increases its dissolved concentration.[1]

    • Consider using an oxygen-enriched air mixture instead of pure oxygen to mitigate safety risks while still improving availability.

  • Probable Cause 2: Catalyst Inactivity or Poisoning. The metal catalyst (e.g., cobalt or manganese salts) can be poisoned by impurities in the starting material or solvent.[1] Water content, in particular, can be detrimental.

  • Corrective Action:

    • Ensure all reagents and the solvent (e.g., acetonitrile or acetic acid) are rigorously dried before use. Perform a Karl Fischer titration to quantify water content.

    • Analyze the 2-chloro-3-methylpyridine starting material for potential catalyst poisons like sulfur or phosphorus-containing compounds.

    • Evaluate the quality and age of the N-hydroxyphthalimide initiator, as its degradation can affect reaction initiation.[1]

  • Probable Cause 3: Inadequate Temperature Control. Oxidation reactions are exothermic. Localized "hot spots" can lead to catalyst decomposition and side reactions, while a bulk temperature that is too low will result in slow reaction kinetics.

  • Corrective Action:

    • Ensure the reactor has an efficient heat exchange system.

    • Add the initiator in portions or via a syringe pump to control the initial rate of reaction and heat generation.

    • Confirm the accuracy of temperature probes and their placement within the reactor to get a true reading of the bulk reaction temperature.

Q2: I'm observing significant batch-to-batch variability and the formation of unknown impurities detected by HPLC. How can I improve consistency and purity?

A2: Variability points to uncontrolled parameters. Impurity formation often results from over-oxidation or side reactions.

  • Probable Cause 1: Inconsistent Raw Material Quality. The purity profile of your starting 2-chloro-3-methylpyridine can vary between suppliers or even lots, introducing different levels of impurities that may react or inhibit the desired reaction.

  • Corrective Action:

    • Establish strict specifications for incoming raw materials and qualify suppliers.

    • Perform Gas Chromatography (GC) analysis on every batch of starting material to check for known and new impurities.

  • Probable Cause 2: Over-oxidation. Pushing the reaction too hard (excessive temperature, catalyst, or time) can lead to the formation of tar-like byproducts or further oxidation of the pyridine ring, which can be difficult to remove.

  • Corrective Action:

    • Implement strict in-process controls (IPCs) using HPLC to monitor the consumption of starting material and the formation of the desired acid. Stop the reaction once the starting material is consumed to an optimal level (e.g., <1%).

    • Carefully control the stoichiometry of the initiator. An excess can accelerate side reactions.

Stage 2: Esterification of 2-chloro-3-methylisonicotinic acid

Q1: My esterification reaction is not going to completion, leaving a significant amount of unreacted carboxylic acid. What's the problem?

A1: Acid-catalyzed esterification is a classic equilibrium-controlled reaction. The primary challenge at scale is effectively shifting this equilibrium towards the product.

  • Probable Cause 1: Presence of Water. Water is a product of the reaction. Its presence in the reaction mixture, either from wet reagents or produced during the reaction, will push the equilibrium back towards the starting materials.

  • Corrective Action:

    • Use anhydrous ethanol and ensure the starting carboxylic acid is dry.

    • On a large scale, employ a Dean-Stark trap or a similar apparatus to azeotropically remove water as it is formed, which will drive the reaction to completion.

  • Probable Cause 2: Insufficient Catalyst or Inadequate Temperature. The reaction rate may be too slow under the current conditions.

  • Corrective Action:

    • Slightly increase the loading of the acid catalyst (e.g., sulfuric acid).

    • Ensure the reaction is maintained at a consistent reflux temperature to achieve a reasonable reaction rate.

  • Alternative Method: Consider switching to a non-equilibrium esterification method for better conversion. Reacting the carboxylic acid with an alkylating agent like ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a high-yielding alternative.[2] This avoids the issue of water removal but requires careful management of different solvents and reagents.

Q2: During the aqueous work-up and extraction, I'm struggling with persistent emulsions and product loss. How can this be managed?

A2: Emulsion formation is a common physical challenge when scaling up processes involving extractions, especially with systems containing salts and polar organic solvents.

  • Probable Cause 1: Insufficient pH Difference or Rapid pH Adjustment. During neutralization of the acid catalyst, rapid addition of base can cause localized pH fluctuations and fine precipitates that stabilize emulsions.

  • Corrective Action:

    • Add the neutralization base (e.g., sodium bicarbonate solution) slowly with vigorous stirring to maintain better control over the pH.

    • After neutralization, consider adding a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break emulsions by destabilizing the interface.

  • Probable Cause 2: High Agitation During Extraction. While good mixing is needed, excessively high shear from an agitator can create very fine droplets that are slow to coalesce, leading to a stable emulsion.

  • Corrective Action:

    • Optimize the agitation speed for extraction. The goal is to generate sufficient interfacial area for mass transfer without creating a stable emulsion. Use a lower speed for a longer time.

    • Allow for adequate settling time for the layers to separate after agitation is stopped.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical process parameters (CPPs) to monitor during the oxidation step at scale? The most critical parameters are:

  • Temperature: Directly impacts reaction rate and impurity profile.

  • Oxygen Pressure: The driving force for oxygen mass transfer; directly affects reaction rate.

  • Agitation Rate: Controls gas-liquid mass transfer and heat distribution.

  • Catalyst and Initiator Loading: Stoichiometry is key to efficiency and preventing side reactions.

FAQ 2: What are the recommended safety precautions for handling pressurized oxygen and corrosive acids at scale?

  • Pressurized Oxygen: Use reactors and fittings rated for the intended pressure. Ensure the system is free of oil and grease, which can auto-ignite in the presence of oxygen. Implement proper venting and pressure relief systems. Operate in a well-ventilated area and monitor for oxygen enrichment.

  • Corrosive Acids (H₂SO₄): Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Employ corrosion-resistant reactors and transfer lines (e.g., glass-lined steel). Ensure emergency showers and eyewash stations are readily accessible. Have appropriate neutralization agents (e.g., sodium bicarbonate) on hand for spills.

FAQ 3: Which analytical techniques are best for in-process control (IPC) and final product release?

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): Ideal for monitoring the disappearance of starting material and the appearance of the product and major impurities during both the oxidation and esterification steps.

    • GC (Gas Chromatography): Useful for checking the purity of the starting 2-chloro-3-methylpyridine and for monitoring residual solvents in the final product.

  • Final Product Release:

    • HPLC: To determine final purity and assay.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the final water content.

Section 4: Key Experimental Protocols

Protocol 1: In-Process Control (IPC) via HPLC for the Oxidation Reaction
  • Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture under inert atmosphere. Quench the reaction immediately by diluting it into 10 mL of a 50:50 acetonitrile:water mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the starting material (2-chloro-3-methylpyridine) relative to the product (2-chloro-3-methylisonicotinic acid). The reaction is considered complete when the starting material peak area is <1% of the total peak area.

Protocol 2: Optimized Esterification Work-up Procedure to Minimize Emulsions
  • Cooling: Once the reaction is deemed complete by IPC, cool the reaction mixture to room temperature (20-25°C).

  • Solvent Removal (if applicable): If the reaction was run neat in ethanol with H₂SO₄, concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Re-dissolve the residue in a suitable extraction solvent like Ethyl Acetate (EtOAc).

  • Slow Neutralization: Transfer the organic solution to a separation funnel or a jacketed reactor with a bottom outlet valve. Begin slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution with moderate agitation. Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. Vent the vessel frequently to release CO₂ gas.

  • Brine Wash: Once neutralized, add brine (10-20% of the total volume) to the vessel. Agitate gently for 5-10 minutes.

  • Separation: Stop agitation and allow the layers to separate for at least 30 minutes. The brine will increase the density of the aqueous layer and help sharpen the interface. Drain the lower aqueous layer.

  • Drying and Concentration: Dry the remaining organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Section 5: Data Tables

Table 1: Recommended Parameter Ranges for Oxidation Scale-Up
ParameterRecommended RangeRationale
Temperature 80 - 100 °CBalances reaction rate with minimizing byproduct formation.[1]
Oxygen Pressure 0.5 - 1.5 MPaEnsures sufficient dissolved oxygen for the reaction without requiring excessively high-pressure equipment.[1]
Catalyst Loading 1-5 mol% (Co/Mn salt)Sufficient for catalysis; higher loading increases cost and heavy metal waste.
Initiator Loading 10-20 mol% (NHPI)Critical for initiating the radical reaction; excess can lead to impurities.[1]
Agitation >300 RPM (variable)Must be optimized to ensure good gas-liquid dispersion, specific to reactor geometry.
Table 2: Comparison of Esterification Methods for Scale-Up
MethodReagentsProsCons
Fischer Esterification Ethanol, H₂SO₄ (cat.)Low-cost reagents, simple setup.Equilibrium-limited, requires water removal, corrosive acid, high energy for reflux.[3]
Alkyl Halide Esterification Ethyl Iodide, K₂CO₃, DMFHigh yield, non-equilibrium, milder temperature.More expensive reagents (EtI), DMF is a high-boiling solvent and difficult to remove.[2]
Thionyl Chloride Method SOCl₂, EthanolHigh yield, forms gaseous HCl byproduct.SOCl₂ is highly corrosive and toxic, requires careful handling and scrubbing of off-gas.[3]

Section 6: Visual Workflows

Troubleshooting_Esterification start Low Yield in Esterification q1 Is reaction at equilibrium? start->q1 a1_yes Yes q1->a1_yes High Acid by IPC a1_no No q1->a1_no Low Acid by IPC action1 Implement water removal (e.g., Dean-Stark) OR Switch to non-equilibrium method a1_yes->action1 q2 Is catalyst active/sufficient? a1_no->q2 a2_yes Yes q2->a2_yes Good rate a2_no No q2->a2_no Slow rate q3 Is temperature adequate? a2_yes->q3 action2 Increase catalyst loading OR Check catalyst quality a2_no->action2 action3 Increase reaction temperature to ensure reflux q3->action3 No

Caption: Troubleshooting logic for diagnosing low yield in the esterification step.

References

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate.
  • CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents.
  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents.
  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents.
  • CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents.

Sources

Technical Support Center: Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-chloro-3-methylisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound, providing insights into its chemical behavior under various conditions.

Q1: What are the most probable degradation pathways for this compound under common laboratory conditions?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester group is prone to hydrolysis, especially under acidic or basic conditions, to yield 2-chloro-3-methylisonicotinic acid and ethanol. This is a common degradation route for ester-containing compounds.[1]

  • Photodegradation: The chlorinated pyridine ring makes the molecule potentially susceptible to photodegradation upon exposure to light, particularly UV radiation. This can involve dechlorination or other complex rearrangements.[2][3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. The pathway is highly dependent on the temperature and the presence of other reactive species. For some chloro-substituted compounds, elimination reactions can be observed.[4]

  • Oxidative Degradation: The pyridine ring and the methyl group could be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

Q2: How can I predict the major degradation products of this compound in my study?

A2: Predicting the exact degradation products requires experimental data. However, based on the principal degradation pathways, the following are likely major products:

  • 2-chloro-3-methylisonicotinic acid: From hydrolysis of the ethyl ester.

  • 2-hydroxy-3-methylisonicotinic acid ethyl ester: From nucleophilic substitution of the chloro group, potentially by water or other nucleophiles in the medium.

  • Various photoproducts: Photodegradation can lead to a complex mixture of products, including dechlorinated species.[2]

To definitively identify degradation products, we recommend conducting forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) and analyzing the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[5]

Q3: What are the recommended storage conditions to minimize the degradation of this compound?

A3: To ensure the stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, typically 2-8°C, to minimize thermal degradation and slow down potential hydrolytic processes.

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is found to be sensitive to oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can facilitate hydrolysis.

II. Troubleshooting Guides

This section provides practical solutions to specific issues you might encounter during your experiments with this compound.

Scenario 1: Unexpected Peaks in HPLC Analysis

Issue: You observe unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a freshly prepared standard of this compound.

  • Sample History Review:

    • Age of the sample: Has the sample been stored for an extended period?

    • Storage conditions: Was the sample protected from light and stored at the recommended temperature?

    • Solvent: Was the sample dissolved in a non-reactive solvent? Protic solvents like methanol or water could potentially react with the compound over time.

  • Forced Degradation Study: To confirm if the unexpected peaks are degradation products, perform a forced degradation study. Expose your compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a defined period. Analyze the stressed samples by HPLC. If the unexpected peaks increase in the stressed samples, they are likely degradation products.

  • Peak Identification: Use a mass spectrometer (LC-MS) to identify the mass of the parent compound and the unexpected peaks. This will help in elucidating the structure of the degradation products.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Scenario 2: Inconsistent Results in Biological Assays

Issue: You are observing variable or lower-than-expected activity in your biological assays using this compound.

Troubleshooting Steps:

  • Purity Check: Re-analyze the purity of your compound stock using a high-resolution analytical technique like HPLC or LC-MS. Degradation of the parent compound will lead to a lower effective concentration.

  • Solvent Compatibility: Ensure that the solvent used to dissolve the compound for the assay is not causing degradation. Some organic solvents can have impurities that may react with the compound. Consider using freshly opened, high-purity solvents.

  • Assay Buffer pH: The pH of your assay buffer can significantly impact the stability of the compound, especially due to hydrolysis. If the buffer is acidic or basic, consider performing a time-course experiment to assess the stability of the compound in the assay medium.

  • Light Exposure during Assay: If your assay involves prolonged incubation periods, ensure that the samples are protected from light to prevent photodegradation.

III. Visualizing Degradation Pathways and Workflows

To aid in understanding the potential degradation mechanisms and the experimental approach to their study, the following diagrams are provided.

Potential Degradation Pathways

A This compound B 2-chloro-3-methylisonicotinic acid + Ethanol A->B Hydrolysis (Acid/Base) C 2-hydroxy-3-methylisonicotinate A->C Nucleophilic Substitution D Dechlorinated Products A->D Photodegradation (UV light) E Oxidation Products A->E Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

start Unexpected HPLC Peak Observed check_system Verify HPLC System Suitability start->check_system review_sample Review Sample History (Age, Storage) check_system->review_sample forced_degradation Perform Forced Degradation Study review_sample->forced_degradation analyze_stressed Analyze Stressed Samples (HPLC/LC-MS) forced_degradation->analyze_stressed confirm_degradation Confirm if Peaks are Degradation Products analyze_stressed->confirm_degradation identify_products Identify Degradation Products (MS, NMR) confirm_degradation->identify_products Yes end Issue Resolved confirm_degradation->end No identify_products->end

Caption: Workflow for troubleshooting unexpected peaks in HPLC analysis.

IV. Data Summary

Stress ConditionExpected StabilityProbable Major Degradation Product(s)Recommended Analytical Technique
Acidic (e.g., 0.1 M HCl) Low2-chloro-3-methylisonicotinic acidRP-HPLC, LC-MS
Basic (e.g., 0.1 M NaOH) Very Low2-chloro-3-methylisonicotinic acidRP-HPLC, LC-MS
Oxidative (e.g., 3% H₂O₂) ModerateN-oxides, hydroxylated speciesLC-MS, NMR
Thermal (e.g., 60°C) Moderate to LowVaries; potential for eliminationGC-MS, LC-MS
Photolytic (UV/Vis light) LowDechlorinated and rearranged productsLC-MS/MS, GC-MS

V. References

  • Amanote Research: Synthesis and Stability Studies of. [Link]

  • PubMed: Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]

  • PubMed: Synthesis of Substituted Isatins. [Link]

  • PubMed: Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. [Link]

  • PMC: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

  • ResearchGate: Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. [Link]

  • ResearchGate: The thermal decomposition of ethyl chloroformate. [Link]

  • PMC: Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. [Link]

  • Journal of Food Protection: Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in their pyridine synthesis protocols. Here, we move beyond simple procedural lists to explore the causality behind common experimental failures, offering field-proven insights and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving me a very low yield. What are the most likely causes and how can I fix it?

Low yields in the Hantzsch synthesis are a frequent issue, often stemming from inefficient reaction conditions, poor oxidation of the dihydropyridine intermediate, or competing side reactions.[1] The classical one-pot method, while straightforward, can be hampered by harsh conditions and long reaction times.[2]

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Catalysis: The use of a catalyst like p-toluenesulfonic acid (PTSA), especially under ultrasonic irradiation in an aqueous micellar solution, has been shown to dramatically increase yields, in some cases up to 96%.[2] Ceric ammonium nitrate (CAN) has also been used effectively as a catalyst in solvent-free, room temperature conditions.[2][3]

    • Alternative Energy Sources: Microwave-assisted synthesis can significantly shorten reaction times (to as little as 2-7 minutes) and improve yields to the 82-94% range.

    • Solvent Choice: The reaction has been shown to proceed effectively in water, which also facilitates direct aromatization with certain oxidizing agents.[2] The use of solvents like ethanol or polyethylene glycol (PEG-400) can also be beneficial.[4][5]

  • Address Inefficient Oxidation: The final aromatization step is critical for obtaining the pyridine product.

    • Choice of Oxidant: Classical oxidants like CrO₃, KMnO₄, and HNO₃ can lead to the formation of side products and complicated workups.[2] Consider milder, more efficient alternatives. A one-pot synthesis using ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has proven effective.[2]

  • Minimize Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and suboptimal conditions can favor the formation of unexpected products.[2]

    • Stoichiometry and Temperature Control: Carefully control the stoichiometry of your reactants and the reaction temperature. Running the reaction at a different temperature might favor the desired pathway over competing ones.

    • Order of Reagent Addition: In some cases, the stepwise addition of reagents can help prevent the formation of side products.

Q2: I'm struggling with the Bohlmann-Rahtz synthesis. The high temperatures required for cyclodehydration seem to be degrading my product. What can I do?

A significant drawback of the Bohlmann-Rahtz synthesis is the high temperature often required for the final cyclodehydration step, which is necessary to facilitate the Z/E isomerization of the aminodiene intermediate.[6]

Troubleshooting Strategies:

  • Catalysis to Lower Reaction Temperature: The use of acid catalysts can effectively lower the temperature required for cyclodehydration.[7]

    • Lewis and Brønsted Acids: Catalysts such as ytterbium triflate (20 mol%) or zinc bromide (15 mol%) in refluxing toluene have been shown to be effective.[6] Acetic acid is another option.[7]

    • Solid-Phase Catalysts: For acid-sensitive substrates, a milder alternative is the use of an ion-exchange resin like Amberlyst-15, which also simplifies workup.[6][7]

  • One-Pot, Three-Component Approach: To circumvent issues with the availability and stability of the enamine starting materials, a three-component reaction can be employed using ammonium acetate as the source of the amino group. This allows for the in situ generation of the enamine.[6][7] For acid-sensitive substrates, this can be performed under milder, acid-free conditions using ethanol as the solvent.[6]

Q3: My Guareschi-Thorpe reaction for substituted pyridones is not working well. What are the key parameters to investigate?

Recent advancements in the Guareschi-Thorpe synthesis have highlighted the importance of the base and solvent system for achieving high yields.

Troubleshooting Strategies:

  • Base Selection: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base has been shown to be key in a modified Guareschi-Thorpe cyclization of β-keto esters and 2-cyanoacetamide, leading to good to excellent yields of substituted pyridones.[8]

  • Aqueous, Green Conditions: An advanced, eco-friendly version of this reaction uses ammonium carbonate in an aqueous medium.[9][10][11] In this system, ammonium carbonate acts as both the nitrogen source for the pyridine ring and as a reaction promoter.[9][11] This method is inexpensive, user-friendly, and often results in the precipitation of the product from the reaction medium, simplifying work-up.[9][10]

Q4: I am performing a Kröhnke synthesis and the yields are inconsistent. What should I look into?

The Kröhnke synthesis is a versatile method for producing highly functionalized pyridines.[12][13] Inconsistent yields can often be traced back to the purity of the starting materials or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Purity of Reactants:

    • α-Pyridinium Methyl Ketone Salts: These can be easily prepared by treating the corresponding bromomethyl ketone with pyridine. Ensure this starting material is pure and dry.[12]

    • α,β-Unsaturated Carbonyl Compounds: These are often commercially available, but their purity should be verified. Mannich bases can also be used as Michael acceptors.[12]

  • Reaction Conditions:

    • Solvent-Free Conditions: The reaction can often be run under solvent-free conditions by heating a thorough mixture of the substituted acetophenone, substituted benzaldehyde, and ammonium acetate at 120-140 °C for 2-4 hours.[13]

    • Ammonia Source: Ammonium acetate is the most common nitrogen source.[13] Ensure it is of high quality.

  • One-Pot Variation: A one-pot Kröhnke method in aqueous media has been developed for the synthesis of 4'-aryl-2,2':6',2''-terpyridines, which may offer a more streamlined and reproducible procedure.[12]

Q5: I suspect my catalyst is deactivating in my transition-metal catalyzed pyridine synthesis. How can I confirm this and what can be done?

Catalyst deactivation is a common issue in transition-metal catalyzed reactions and can occur through various pathways, such as the formation of inactive complexes or poisoning by impurities.[14][15]

Troubleshooting Strategies:

  • Identifying Deactivation:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC.[16] A reaction that starts well but then stalls is a classic sign of catalyst deactivation.

    • Stoichiometric Experiments: In some cases, stoichiometric experiments can help identify the formation of inactive catalyst species. For example, in a pyridine(diimine) iron-catalyzed borylation, the formation of an iron flyover-dimer complex was identified as a deactivation pathway.[14]

  • Preventing and Mitigating Deactivation:

    • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can significantly impact its stability and activity. In some cases, using larger aryl imine substituents can impart greater kinetic stability.[14]

    • Purity of Reactants and Solvents: Ensure all starting materials and solvents are free of impurities that could act as catalyst poisons.[17]

    • Reaction Conditions: Adjusting reaction parameters like temperature and concentration may help to minimize deactivation pathways.

Diagnostic and Analytical Protocols

A critical part of troubleshooting is accurately monitoring the reaction and identifying products and byproducts.

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system.

  • Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of a TLC plate. Also spot the starting materials for comparison.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Assess the consumption of starting materials and the formation of the product and any byproducts.

Protocol 2: Product and Byproduct Identification

For a more detailed analysis, the following techniques are indispensable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile pyridine derivatives, providing information on both the retention time and mass-to-charge ratio of the components in your mixture.[16]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a reaction mixture.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about your product and can help to identify the structure of any impurities or byproducts.

A summary of analytical methods for pyridine detection is provided in the table below.

Analytical MethodSample MatrixDetection LimitReference
Gas Chromatography (GC)Urine1 ppb[18]
High-Performance Liquid Chromatography (HPLC)UrineNot specified[18]
GC with Flame Ionization Detection (GC/FID)Biological liquidsNot specified[18]

Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is crucial. The following diagram illustrates a logical workflow for troubleshooting your pyridine synthesis.

TroubleshootingWorkflow Start Low Conversion Rate Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity AnalyzeReaction Analyze Reaction Mixture (TLC, GC-MS, NMR) CheckPurity->AnalyzeReaction IncompleteReaction Incomplete Reaction? AnalyzeReaction->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts IncompleteReaction->SideProducts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Concentration) SideProducts->OptimizeConditions No ModifyStoichiometry Adjust Stoichiometry or Order of Addition SideProducts->ModifyStoichiometry Yes Success Improved Conversion OptimizeConditions->Success ChangeReagents Modify Reagents (Catalyst, Solvent, Oxidant) ChangeReagents->Success IsolateByproducts Isolate & Characterize Byproducts ModifyStoichiometry->IsolateByproducts IsolateByproducts->Success

Caption: A systematic workflow for diagnosing and resolving low conversion rates in pyridine synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • National Institutes of Health. (2025, September 21). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • BenchChem. (n.d.). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF.
  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • ResearchGate. (n.d.). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a).
  • BenchChem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • (n.d.). ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine... | Download Scientific Diagram.
  • BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis.
  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • Green Chemistry (RSC Publishing). (2016, October 7). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N -oxides.
  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • ijarsct. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • ResearchGate. (2025, August 7). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
  • J&K Scientific LLC. (2025, May 27). Bohlmann–Rahtz Pyridine Synthesis.
  • Reddit. (2022, May 5). I don't know how to explain this synthesis step by step somebody can help me? Is Bohlmann-Rahtz Pyridine : r/chemhelp.
  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
  • Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH.
  • ResearchGate. (n.d.). Four‐component synthesis of pyridines from aldehyde, malononitrile and....
  • ResearchGate. (n.d.). Kröhnke reaction (pyridine synthesis) | Request PDF.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - NCBI Bookshelf.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.
  • (n.d.). T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • (n.d.). Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extr.
  • Chemistry Stack Exchange. (2022, August 22). Method for monitoring pyridine activation by chloroformate.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • Wikipedia. (n.d.). Pyridine.
  • Royal Society Open Science. (2017, June 14). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses | PPTX.

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating the Impact of Reagent Purity

Welcome to the technical support guide for the synthesis of Ethyl 2-chloro-3-methylisonicotinate. As a Senior Application Scientist, I have designed this resource to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face during synthesis. The purity of your reagents is not just a prerequisite; it is a critical variable that dictates yield, impurity profile, and the ultimate success of your experiment. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal links between reagent purity and reaction outcomes.

Q1: My reaction yield is consistently low, and the conversion of the starting material, ethyl 2-hydroxy-3-methylisonicotinate, is incomplete. What's the likely cause?

Low yield and incomplete conversion are frequently linked to the purity of the chlorinating agent, typically phosphorus oxychloride (POCl₃), and the presence of moisture.

  • Causality - The Role of POCl₃ Purity: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent.[1][2] However, it is highly susceptible to hydrolysis. Commercial POCl₃ can contain impurities like phosphoric acid (H₃PO₄) and pyrophosphoryl chloride from exposure to atmospheric moisture.[2][3] These hydrolyzed species are not effective chlorinating agents and can neutralize any base or catalyst used, thereby stalling the reaction. Furthermore, excess water in the reaction mixture will readily react with POCl₃ in a vigorous, exothermic reaction to produce phosphoric acid and hydrogen chloride gas, consuming the reagent before it can react with your substrate.[3][4]

  • Causality - Moisture in Solvents and Starting Materials: The starting material, ethyl 2-hydroxy-3-methylisonicotinate, can be hygroscopic. Any absorbed water will consume the POCl₃. Similarly, using non-anhydrous solvents is a common pitfall. For this reaction, high-purity, anhydrous solvents are critical.[5]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield / Incomplete Conversion cluster_1 Corrective Actions cluster_2 Re-run Experiment start Low Yield Observed check_pocl3 Analyze POCl₃ Purity (e.g., via ³¹P NMR or titration) start->check_pocl3 check_moisture Check for Moisture Contamination start->check_moisture distill_pocl3 Purify POCl₃ by Distillation (under inert atmosphere) check_pocl3->distill_pocl3 Impurities Detected use_new_pocl3 Use a Fresh, Sealed Bottle of High-Purity POCl₃ check_pocl3->use_new_pocl3 Impurities Suspected dry_solvent Dry Solvent Over Molecular Sieves or Distill from a Drying Agent check_moisture->dry_solvent Solvent is Wet dry_sm Dry Starting Material (SM) (e.g., azeotropic distillation with toluene or high vacuum) check_moisture->dry_sm SM is Hygroscopic rerun Execute Reaction Under Strictly Anhydrous Conditions distill_pocl3->rerun use_new_pocl3->rerun dry_solvent->rerun dry_sm->rerun

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of dark, tarry byproduct, making purification difficult. What impurity is responsible?

The formation of dark, polymeric, or tarry materials often points to impurities in the starting ethyl 2-hydroxy-3-methylisonicotinate or side reactions promoted by impure reagents.

  • Causality - Starting Material Impurities: The synthesis of the starting material may leave behind reactive impurities. For instance, if the synthesis involved a condensation reaction, incompletely reacted starting materials or partially cyclized intermediates could be present.[6] These compounds may be unstable under the harsh, acidic, and high-temperature conditions of the chlorination reaction, leading to polymerization or decomposition.

  • Causality - Overheating and Acid Concentration: Impurities in POCl₃, such as phosphoric acid, can increase the overall acidity and alter the reaction medium's properties.[7] This, combined with potential temperature control issues, can catalyze decomposition pathways of the sensitive pyridine ring, especially in the presence of other reactive functional groups.

Preventative Measures:

  • Recrystallize Starting Material: Purify the ethyl 2-hydroxy-3-methylisonicotinate by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove residual starting materials and byproducts from its synthesis.

  • Use Freshly Distilled POCl₃: Using purified POCl₃ ensures that the reaction environment is as clean as possible, minimizing unknown catalytic effects from impurities.

  • Strict Temperature Control: Maintain the recommended reaction temperature. Use a temperature-controlled mantle or oil bath and monitor the internal reaction temperature.

Frequently Asked Questions (FAQs)

What are the recommended purity levels for reagents and solvents?

For reproducible, high-yielding synthesis, adhering to strict purity standards is essential.

Reagent/SolventRecommended PurityCommon Impurities & Impact
Ethyl 2-hydroxy-3-methylisonicotinate >98%Unreacted precursors (can cause side reactions), residual solvents (can introduce water).
Phosphorus Oxychloride (POCl₃) >99% (Redistilled)H₃PO₄, PCl₃, HCl (Reduces chlorination efficiency, catalyzes decomposition).[2]
Reaction Solvent (e.g., Toluene, Acetonitrile) Anhydrous Grade (<50 ppm H₂O)Water (Reacts with POCl₃, hydrolyzes product), other organic solvents (can have competing reactions).[5]
Base (e.g., Pyridine, Triethylamine) >99%, AnhydrousWater (consumes POCl₃), primary/secondary amines (can react with the product).
How can I effectively purify my reagents and solvents before the reaction?

Proactive purification is a cornerstone of successful synthesis.

  • Protocol: Distillation of Phosphorus Oxychloride (POCl₃)

    • Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use a short-path distillation head for efficiency.

    • Safety: Conduct this procedure in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.[4] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.

    • Procedure: Add the commercial POCl₃ to the distillation flask. Add a few boiling chips.

    • Distillation: Heat the flask gently using an oil bath. Discard the first small fraction (forerun), which may contain more volatile impurities like HCl.

    • Collection: Collect the fraction boiling at approximately 105-106 °C.[2]

    • Storage: Store the freshly distilled POCl₃ in a sealed container under an inert atmosphere, preferably over molecular sieves (4Å) to keep it dry.

  • Protocol: Preparation of Anhydrous Toluene

    • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (or inert gas inlet).

    • Drying Agent: Add sodium metal (cut into small pieces) and a color indicator like benzophenone to the flask containing commercial-grade toluene.

    • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium may be required.

    • Distillation: Once the solvent is dry, distill the toluene directly into the reaction flask or into a dry storage flask under an inert atmosphere.

What is the primary mechanism of chlorination and how do impurities interfere?

The chlorination of the 2-hydroxypyridine tautomer is believed to proceed via activation of the hydroxyl group by POCl₃.

G cluster_pathway Main Chlorination Pathway cluster_interference Interference by Water Impurity A Ethyl 2-hydroxy-3- methylisonicotinate C Activated Phosphate Ester Intermediate A->C + POCl₃ B POCl₃ D Chloride Ion (Cl⁻) B->D releases E Ethyl 2-chloro-3- methylisonicotinate (Product) C->E + Cl⁻ (SNAr) F H₂O (Impurity) H H₃PO₄ + HCl (Inactive) F->H + POCl₃ (Consumed) G POCl₃ G->H

Caption: Simplified reaction pathway and impurity interference.

As shown, the key step involves the formation of an activated phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic aromatic substitution (SNAr) type reaction. Water, a common impurity, short-circuits this pathway by rapidly and irreversibly reacting with POCl₃, rendering it unavailable for the desired transformation.[3]

References

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed.[Link]
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Google Patents. (Patent No. CN114455557A).
  • Reddit. (2022).
  • Wikipedia. Phosphoryl chloride. [Link]
  • PubChem. Phosphorus oxychloride | POCl3 | CID 24813. [Link]
  • Organic Syntheses.
  • Organic Syntheses. PREPARATION OF 1-METHOXYMETHYL-1-PHENYLETHANE. [Link]
  • BYJU'S. POCl3 Phosphorus Oxychloride. [Link]
  • PrepChem.com. Synthesis of B.
  • Organic Syntheses. Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. [Link]
  • NIH.
  • Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
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Technical Support Center: Optimizing Catalyst Loading for Isonicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of isonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and yield of their esterification reactions. Isonicotinic acid esters are valuable intermediates in the synthesis of pharmaceuticals, making the optimization of their production a critical endeavor. This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the pivotal role of catalyst loading.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries to provide a foundational understanding of the key variables in isonicotinic acid esterification.

Q1: What are the most common types of catalysts for isonicotinic acid esterification?

A1: Both homogeneous and heterogeneous acid catalysts are employed.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are traditionally used.[1] They offer high activity but present challenges in product separation, catalyst recovery, and can lead to corrosive byproducts.[2]

  • Heterogeneous Catalysts: Solid acid catalysts are increasingly preferred for their environmental and process advantages, such as ease of separation and reusability.[2] Prominent examples include:

    • Ion-Exchange Resins: Macroreticular polystyrene-based resins with sulfonic acid groups, like Amberlyst-15, are highly effective and widely used.[3][4]

    • Zeolites: These crystalline aluminosilicates offer tunable acidity and thermal stability.[2][5]

    • Functionalized Oxides: Materials like MoO₃/SiO₂ have also been shown to be effective bifunctional catalysts.[6]

Q2: Why is optimizing the catalyst loading so critical for this specific reaction?

A2: Optimizing catalyst loading is a balancing act to maximize reaction efficiency while minimizing unwanted side reactions and costs.

  • Insufficient Loading: Leads to slow reaction rates and low conversion, as there are not enough active catalytic sites to facilitate the reaction at a practical pace.

  • Excessive Loading: While it can increase the reaction rate, it may also promote side reactions such as the dehydration of the alcohol reactant or other degradation pathways. Furthermore, it increases raw material costs and can complicate downstream purification. For heterogeneous catalysts, very high loading can sometimes introduce mass transfer limitations.

Q3: What is a typical starting point for catalyst loading?

A3: The optimal loading depends heavily on the catalyst type, substrate, and reaction conditions.

  • For homogeneous catalysts like H₂SO₄: A catalytic amount, often around 5-10 mol% relative to the limiting reagent (isonicotinic acid), is a common starting point. One literature procedure for methyl isonicotinate synthesis uses a significant amount of sulfuric acid relative to isonicotinic acid.[1]

  • For heterogeneous catalysts like Amberlyst-15: Loading is typically defined by weight percent (wt%) relative to the reactants. A good starting range is 1-5 wt%.[7] Studies on similar esterifications have shown significant conversion increases when moving from 1 wt% to 3 wt%.[7]

Q4: How does the choice of alcohol (e.g., methanol vs. butanol) affect the optimal catalyst loading?

A4: The structure of the alcohol impacts its reactivity, which in turn can influence the required catalyst loading. Steric hindrance is a key factor; bulkier alcohols like tert-butanol are less reactive than primary alcohols like methanol in the rate-determining nucleophilic attack step.[8] Consequently, esterification with a bulkier alcohol may require a higher catalyst loading or more forcing conditions (higher temperature, longer reaction time) to achieve the same conversion rate as a less hindered alcohol.

Q5: Can the catalyst be recovered and reused, especially for heterogeneous systems?

A5: Yes, this is a primary advantage of heterogeneous catalysts.[2] Catalysts like Amberlyst-15 can be easily recovered by simple filtration at the end of the reaction.[3] After washing with a suitable solvent to remove any adsorbed products or reactants, the catalyst can often be reused for several cycles.[4] However, a gradual decrease in activity may occur over time due to fouling or mechanical stress, necessitating eventual regeneration or replacement.[9]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: Low Conversion or Yield

Low product yield is one of the most common experimental hurdles. The causes can be multifaceted, ranging from equilibrium limitations to catalyst deactivation.

  • Potential Cause A: Equilibrium Limitation

    • Scientific Rationale: Esterification is a reversible reaction that produces water as a byproduct.[8][9] As the reaction proceeds, the accumulation of water can drive the reverse reaction (hydrolysis), preventing the reaction from reaching full conversion, a principle described by Le Châtelier.[8][10]

    • Troubleshooting & Solutions:

      • Use Excess Reactant: Employing a large excess of the alcohol is a common strategy to shift the equilibrium towards the product side.[10]

      • Water Removal: Actively remove water from the reaction mixture as it forms. This can be achieved using a Dean-Stark apparatus for higher-boiling alcohols, or by adding desiccants like molecular sieves for lower-boiling alcohols.

  • Potential Cause B: Insufficient Catalyst Activity or Loading

    • Scientific Rationale: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9] If the catalyst concentration is too low, this activation step becomes the bottleneck, resulting in a slow reaction and incomplete conversion within a practical timeframe.

    • Troubleshooting & Solutions:

      • Increase Catalyst Loading: Systematically increase the catalyst loading in increments (e.g., from 2 wt% to 4 wt% for a solid catalyst). Monitor the conversion at each level to find the point of diminishing returns.

      • Verify Catalyst Quality: Ensure the catalyst is not old or hydrated, as this can significantly reduce its activity. For solid catalysts, ensure they have been properly stored and handled.

  • Potential Cause C: Catalyst Deactivation by Pyridine Nitrogen

    • Scientific Rationale: Isonicotinic acid contains a basic pyridine nitrogen atom. This nitrogen can be protonated by the acid catalyst, effectively neutralizing an active site. This is a form of catalyst poisoning where the substrate itself inhibits the catalyst.[11] This strong adsorption can block active sites, reducing the catalyst's overall efficacy.[11][12]

    • Troubleshooting & Solutions:

      • Higher Catalyst Loading: A higher initial catalyst loading may be necessary to compensate for the sites that will be inevitably poisoned by the pyridine nitrogen.

      • Select a More Robust Catalyst: Some solid catalysts, particularly those with a specific pore structure or surface chemistry, may be less susceptible to this form of deactivation. Experimenting with different types of zeolites or functionalized resins could yield better results.

Issue 2: Slow Reaction Rate

Even if the final yield is acceptable, a slow reaction rate can be a significant process bottleneck.

  • Potential Cause: Mass Transfer Limitations (Heterogeneous Catalysts)

    • Scientific Rationale: For a reaction to occur on a solid catalyst, the reactants must first diffuse from the bulk solution to the catalyst's surface and into its pores.[9] If this diffusion is slower than the intrinsic reaction rate on the surface, it becomes the rate-limiting step.

    • Troubleshooting & Solutions:

      • Increase Agitation: Ensure the reaction mixture is being stirred vigorously to minimize the boundary layer around the catalyst particles and improve external mass transfer.

      • Optimize Catalyst Particle Size: Smaller catalyst particles offer a higher external surface area, which can improve reaction rates. However, particles that are too fine can be difficult to filter. Refer to the manufacturer's specifications for the optimal particle size range.

      • Increase Temperature: Raising the reaction temperature will increase both the intrinsic reaction rate and the diffusion rates of the reactants.

Section 3: Experimental Protocols & Data

Protocol 1: Screening for Optimal Catalyst Loading (Amberlyst-15)

This protocol provides a step-by-step method for determining the optimal loading of Amberlyst-15 for the esterification of isonicotinic acid with ethanol.

  • Preparation: Ensure all glassware is oven-dried to remove residual moisture.[13]

  • Reaction Setup: In four separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, place isonicotinic acid (e.g., 5.0 g, 40.6 mmol).

  • Reagent Addition:

    • To each flask, add a 5-fold molar excess of ethanol (23.4 mL, 406 mmol).

    • To Flask 1, add Amberlyst-15 catalyst corresponding to 1% of the total reactant weight.

    • To Flask 2, add Amberlyst-15 corresponding to 2% of the total reactant weight.

    • To Flask 3, add Amberlyst-15 corresponding to 4% of the total reactant weight.

    • Flask 4 serves as a no-catalyst control.

  • Reaction: Heat all flasks to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing them by TLC, GC, or HPLC to determine the conversion of isonicotinic acid.

  • Analysis: After a set time (e.g., 8 hours), cool the reactions, filter off the catalyst, and determine the final conversion for each catalyst loading. Plot conversion versus catalyst loading to identify the optimal range.

Table 1: Representative Catalyst Performance in Esterification

The following table summarizes typical conditions and outcomes for acid-catalyzed esterification, providing a comparative overview.

CatalystCatalyst LoadingReactantsTemperature (°C)Time (h)Conversion/Yield (%)Reference
H₂SO₄ ~3 mL for 10g acidIsonicotinic Acid, MethanolReflux8Not specified, product isolated[1]
Amberlyst-15 3 wt%Propionic Acid, Isobutyl Alcohol908~65% (batch) / ~90% (with water removal)[7]
Amberlyst-15 Not specifiedPalm Fatty Acid, MethanolNot specifiedNot specified97% Yield[3][4]
Zeolite (H-form) Not specifiedIsonicotinic Acid, Ethanol80Not specifiedCatalytic activity confirmed[5]

Section 4: Visualizing the Process

Diagram 1: General Mechanism of Acid-Catalyzed Esterification

The following diagram illustrates the fundamental steps of the Fischer esterification mechanism.[9][14]

Esterification_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_regeneration Catalyst Regeneration RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid Protonation H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Attack by Alcohol ROH Alcohol (R'-OH) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & Water Loss H2O Water (H₂O) Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation H_plus_out H+ Troubleshooting_Workflow Start Start: Low Yield Observed CheckEquilibrium Is water being removed or an excess of alcohol used? Start->CheckEquilibrium ImplementWaterRemoval Action: Implement water removal (e.g., Dean-Stark, molecular sieves) or increase alcohol excess. CheckEquilibrium->ImplementWaterRemoval No CheckCatalystLoading Is catalyst loading sufficient (e.g., >2 wt% for solid catalyst)? CheckEquilibrium->CheckCatalystLoading Yes ImplementWaterRemoval->CheckCatalystLoading IncreaseLoading Action: Incrementally increase catalyst loading and monitor conversion. CheckCatalystLoading->IncreaseLoading No CheckCatalystActivity Is the catalyst potentially deactivated by the pyridine nitrogen? CheckCatalystLoading->CheckCatalystActivity Yes IncreaseLoading->CheckCatalystActivity CompensatePoisoning Action: Use a higher initial loading to compensate for poisoning or test alternative catalysts. CheckCatalystActivity->CompensatePoisoning Yes ReviewOtherParams Review other parameters: Temperature, Reaction Time, Reactant Purity. CheckCatalystActivity->ReviewOtherParams No CompensatePoisoning->ReviewOtherParams

Caption: A decision tree for troubleshooting low esterification yield.

References

  • Benchchem. Troubleshooting low yield in ethyl mandelate esterification.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
  • Esterification Lab Answers.
  • PubMed Central. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • JoVE. Video: Esterification - Prep.
  • ResearchGate. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester.
  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. Any procedure for the esterification of isonicotinic acid?
  • Arkivoc. Amberlyst-15 in organic synthesis.
  • lqa-unicamp. Catalyst deactivation in the gas phase destruction of nitrogen-containing organic compounds using TiO2/UV–VIS.
  • ResearchGate. (PDF) Amberlyst-15 in Organic Synthesis.
  • Chemistry LibreTexts. Esterification.
  • ResearchGate. Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor.
  • ResearchGate. Effect of catalyst loading on the conversion of propionic acid for the esterification with PV and without PV.
  • Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.

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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of an analytical method is the bedrock upon which product quality, safety, and efficacy are built. For a key intermediate like Ethyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative integral to the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is not merely a quality control checkpoint but a critical determinant of the final product's integrity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. Moving beyond a simple recitation of protocols, we will explore the scientific rationale behind methodological choices, from column and mobile phase selection to the design of a comprehensive validation strategy that guarantees a self-validating and trustworthy system. All protocols and validation parameters are grounded in the authoritative standards set by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Analytical Challenge: Selectivity for a Substituted Pyridine

This compound possesses several structural features that inform our analytical strategy: a pyridine core, a labile ester group, and a chloro substituent. Each of these presents a potential site for degradation (e.g., hydrolysis of the ester or chloro group) or a source of process-related impurities.[3][4] A successful HPLC method must, therefore, be stability-indicating—capable of resolving the main analyte from all potential impurities and degradation products.[5][6]

Comparative HPLC Methodologies

The most prevalent technique for analyzing non-volatile, polar aromatic compounds like our target analyte is Reversed-Phase HPLC (RP-HPLC). We will compare two common approaches that offer different selectivity profiles.

Method A: The Workhorse - C18 with Acidified Mobile Phase

This is the most common starting point for RP-HPLC method development due to the C18 stationary phase's broad applicability and hydrophobicity.[7]

  • Rationale: The non-polar C18 stationary phase retains the analyte based on hydrophobic interactions. The pyridine nitrogen in the analyte is basic, and its protonation state can significantly affect peak shape. By acidifying the mobile phase (e.g., with formic or trifluoroacetic acid), we ensure consistent protonation of the pyridine nitrogen, leading to sharper, more symmetrical peaks and improved reproducibility.[8]

Method B: Alternative Selectivity - Phenyl-Hexyl or PFP Phase

For closely related aromatic compounds, a standard C18 column may not always provide sufficient resolution. Phenyl-based stationary phases offer a different separation mechanism.

  • Rationale: Phenyl-Hexyl and Pentafluorophenyl (PFP) columns provide π-π interactions in addition to hydrophobic interactions. This can be particularly effective for separating compounds with aromatic rings and halogen substituents, offering enhanced selectivity between the main analyte and structurally similar impurities that differ subtly in their electron distribution.[9]

For the purpose of this guide, we will proceed with the development and validation of the more universally applicable Method A , while acknowledging that Method B represents a valuable alternative if co-elution issues arise.

Proposed Stability-Indicating RP-HPLC Method

This protocol is designed to serve as a robust starting point for the analysis of this compound.

Experimental Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      20.0 80
      22.0 40

      | 25.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm (based on typical UV absorbance for substituted pyridines; should be confirmed by PDA scan).

    • Injection Volume: 10 µL.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the test sample and prepare as per the standard stock solution, followed by the same dilution step to create the working sample. Filter through a 0.45 µm syringe filter before injection.

Comprehensive Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][2]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To prove this, we perform forced degradation studies.

  • Causality: By intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light), we generate the very impurities the method needs to separate.[5][6] A successful specificity study, often assessed using a PDA detector to check for peak purity, demonstrates that the analytical method is "stability-indicating."

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Reflux 1 mL of standard stock solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize with 1N NaOH and dilute to 10 mL with diluent.

  • Base Hydrolysis: Reflux 1 mL of standard stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: Treat 1 mL of standard stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in diluent.

Analyze all stressed samples alongside an unstressed control. The method is specific if the main peak is well-resolved from all degradation peaks, and the peak purity index is acceptable.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Causality: Establishing linearity is crucial for accurate quantitation. It validates the use of a single-point or multi-point calibration curve for calculating the concentration of the analyte in unknown samples.

Experimental Protocol: Linearity
  • Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.

  • Causality: Accuracy studies confirm that there are no significant systematic errors or biases in the method. High recovery indicates that the method is capable of extracting and measuring the analyte accurately from the sample matrix.

Experimental Protocol: Accuracy
  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day Precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day & Inter-analyst): Precision within the same laboratory but on different days and with different analysts.

  • Causality: Precision studies demonstrate the method's reproducibility and its ability to deliver consistent results, which is critical for reliable quality control.

Experimental Protocol: Precision
  • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Causality: LOD and LOQ are essential for impurity analysis, as they define the sensitivity limits of the method for detecting and quantifying trace components.

Experimental Protocol: LOD & LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Causality: Robustness testing provides confidence that the method is reliable during routine use, where minor variations in operational parameters are expected.

Experimental Protocol: Robustness
  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the sample under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

Data Presentation: Summarized Validation Results

The following tables present hypothetical (but realistic) data from the validation of our proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251125890
1501350112
Correlation Coefficient (r²) 0.9998
Regression Equation y = 9005x - 450

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean, n=3)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.499.50%

Table 3: Precision Data

ParameterAssay Value (% Label Claim, n=6)Mean Assay (%)% RSD
Repeatability 99.8, 100.1, 99.5, 100.3, 99.9, 100.4100.00.35%
Intermediate Precision 99.4, 100.6, 99.7, 100.2, 100.5, 99.6100.00.48%

Table 4: LOD, LOQ, and System Suitability

ParameterResultAcceptance Criteria
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 5000> 2000
Resolution (critical pair) > 2.0> 1.5

Visualizing the Workflow

A logical and structured workflow is essential for a successful validation project.

G cluster_0 Method Development cluster_2 Finalization Dev HPLC Method Development (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Propose Method Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ Prec->Sens Rob Robustness Sens->Rob Report Validation Report & SOP Rob->Report Finalize & Document

Caption: HPLC method validation workflow from development to final reporting.

G cluster_0 cluster_1 center Validated HPLC Method Specificity Specificity center->Specificity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity (LOD/LOQ) Specificity->Sensitivity Linearity Linearity Accuracy->Linearity Robustness Robustness Precision->Robustness Range Range Linearity->Range

Caption: Interrelationship of HPLC validation parameters.

Conclusion

The purity validation of this compound by HPLC is a multi-faceted process that demands more than procedural adherence. It requires a deep understanding of the analyte's chemistry, the principles of chromatography, and the logic underpinning regulatory guidelines. By employing a stability-indicating reversed-phase HPLC method and rigorously validating it for specificity, linearity, accuracy, precision, and robustness, we establish a high degree of confidence in the analytical results. This guide demonstrates that a well-designed validation strategy creates a self-validating system, ensuring that the purity data generated is not only accurate and reliable but also defensible and trustworthy, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
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  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
  • Fiodor, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]
  • Bajaj, S., et al. (2016).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
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Navigating Bioactivity: A Comparative Guide to Substituted Isonicotinate and Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the biological activities of isonicotinate and nicotinate derivatives, providing insights into their therapeutic potential. This guide addresses the current landscape of research, offering a comparative overview for researchers, scientists, and drug development professionals.

Introduction

In the vast and intricate world of medicinal chemistry, the pyridine carboxylic acid scaffold, particularly isonicotinic and nicotinic acids, has long been a cornerstone for the development of novel therapeutic agents. These heterocyclic compounds and their derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide aims to provide a comparative analysis of the biological activity of substituted ethyl isonicotinate and nicotinate derivatives.

It is important to note that a direct and comprehensive comparison of the biological activity of Ethyl 2-chloro-3-methylisonicotinate derivatives is not feasible at present due to a lack of publicly available research data for this specific class of compounds. Therefore, this guide will focus on a broader comparative analysis of structurally related isonicotinate and nicotinate derivatives for which experimental data have been published. By examining the structure-activity relationships (SAR) of these analogous compounds, we can extrapolate valuable insights that may inform the future design and investigation of novel therapeutic agents based on the isonicotinate framework.

The Isonicotinate and Nicotinate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of biologically active molecules. The position of the carboxylic acid group on this ring gives rise to three isomers: picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position). Both nicotinic acid (a form of vitamin B3) and isonicotinic acid derivatives have been extensively explored in drug discovery.

The introduction of various substituents onto the pyridine ring and modification of the carboxylic acid group, often through esterification to enhance lipophilicity and cell permeability, can profoundly influence the biological activity of the resulting compounds. Halogen atoms, such as chlorine, and alkyl groups, such as a methyl group, are common substituents that can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Comparative Analysis of Biological Activities

While specific data for this compound derivatives are unavailable, a review of the literature on related compounds provides valuable insights into their potential biological activities. The primary areas of investigation for these classes of compounds have been their antimicrobial and anticancer effects.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. Isonicotinic acid derivatives have historically played a significant role in this field, with isoniazid being a frontline drug for the treatment of tuberculosis.

The general structure-activity relationship for the antimicrobial activity of isonicotinate and nicotinate derivatives suggests that:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often crucial for activity, potentially acting as a hydrogen bond acceptor or coordinating with metal ions in biological systems.

  • Substituents on the Ring: The nature and position of substituents on the pyridine ring significantly impact antimicrobial potency. Electron-withdrawing groups, such as halogens, can enhance activity, while the effect of alkyl groups is more variable and depends on their size and position.

  • The Carboxylic Acid Moiety: Esterification of the carboxylic acid group can improve the pharmacokinetic properties of the compounds, such as cell penetration. The nature of the alcohol used for esterification can also influence activity.

Table 1: Comparative Antimicrobial Activity of Selected Isonicotinate and Nicotinate Derivatives

Compound ClassGeneral StructureObserved Antimicrobial ActivityKey Structural Features Influencing ActivityReferences
Isonicotinoylhydrazones Pyridine ring with a hydrazone moiety at the 4-position.Potent activity against various bacterial and fungal strains.The hydrazone linkage is critical for activity. Substituents on the aromatic ring of the aldehyde or ketone component modulate potency.[1]
Substituted Ethyl Nicotinates Pyridine ring with an ethyl ester at the 3-position and various substituents.Moderate to good antibacterial activity.The presence of specific substituents on the pyridine ring is key. For example, amino and trifluoromethyl groups have been shown to be important for anti-inflammatory activity, which can be related to antimicrobial action.[2]
Quinolone-3-Carboxylic Acids A fused bicyclic structure containing a pyridine ring.Broad-spectrum antibacterial activity.The 1-alkyl, 4-oxo, and 3-carboxylic acid moieties are essential. Substituents at positions 6, 7, and 8 dramatically affect the spectrum and potency.[3]
Anticancer Activity

The development of novel anticancer agents is another major focus of medicinal chemistry. Several heterocyclic compounds have shown promise as cytotoxic agents, and isonicotinate derivatives are no exception.

The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes, including DNA replication, enzyme function, and signal transduction pathways.

Table 2: Comparative Anticancer Activity of Selected Pyridine and Thiazole Derivatives

Compound ClassGeneral StructureObserved Anticancer ActivityMechanism of Action (if known)References
7-Substituted Camptothecin Derivatives A complex pentacyclic ring system including a quinoline moiety.Potent cytotoxicity against various cancer cell lines.Inhibition of topoisomerase I.[4]
Substituted Thiazolidinones A five-membered heterocyclic ring containing sulfur and nitrogen.Significant antifungal and cytotoxic activities.Varies depending on the substituents.[5]
Pyridine-2,5-dicarboxylate Esters A pyridine ring with two ester groups.Promising activity against Trypanosoma cruzi and Leishmania mexicana.Not fully elucidated.[6]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings, standardized experimental protocols are essential for evaluating the biological activity of novel compounds.

Antimicrobial Susceptibility Testing

A common method for determining the antimicrobial activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for MIC Determination:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium. The turbidity of the suspension is adjusted to a specific McFarland standard, which corresponds to a known cell density.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

MTT Assay Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate adhere_cells Allow cells to adhere overnight seed_cells->adhere_cells treat_compounds Treat cells with various concentrations of the test compound adhere_cells->treat_compounds incubate_cells Incubate for a defined period (e.g., 48h) treat_compounds->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent to dissolve formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

Structure-Activity Relationship (SAR) and Future Directions

The analysis of structure-activity relationships is a critical component of drug discovery, providing a framework for the rational design of more potent and selective compounds. Based on the available literature for isonicotinate and nicotinate analogues, several key SAR insights can be drawn:

  • Halogenation: The introduction of halogen atoms, particularly chlorine and fluorine, on the pyridine or an associated aromatic ring often enhances biological activity. This is likely due to their ability to modulate the electronic properties of the molecule and participate in halogen bonding interactions with biological targets.

  • Alkyl Substitution: The effect of alkyl groups is highly dependent on their size and position. Small alkyl groups, like methyl, can sometimes increase activity by enhancing binding to a hydrophobic pocket of a target protein.

  • Ester and Amide Modifications: Conversion of the carboxylic acid to an ester or amide can significantly impact the compound's pharmacokinetic profile. The choice of the alcohol or amine used for this modification can be tuned to optimize properties such as solubility, membrane permeability, and metabolic stability.

SAR_Logic cluster_Substituents Substituent Modifications cluster_Properties Modulated Properties cluster_Activity Biological Activity Core Core Scaffold Pyridine Ring Halogen Halogenation (e.g., Cl, F) Core->Halogen Alkyl Alkylation (e.g., CH3) Core->Alkyl Ester Esterification (e.g., COOC2H5) Core->Ester Electronic Electronic Effects Halogen->Electronic Steric Steric Hindrance Alkyl->Steric Lipophilicity Lipophilicity Ester->Lipophilicity Solubility Solubility Ester->Solubility Binding Target Binding Affinity Electronic->Binding Steric->Binding Permeability Cellular Permeability Lipophilicity->Permeability Solubility->Permeability Efficacy Overall Efficacy Binding->Efficacy Permeability->Efficacy

Caption: Logical relationship between chemical modifications and biological activity.

The absence of specific data on this compound derivatives highlights a potential area for future research. The synthesis and biological evaluation of these compounds, along with a systematic exploration of their SAR, could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

While a direct comparative guide on the biological activity of this compound derivatives is currently hampered by the lack of available data, this guide has provided a comprehensive overview of the biological potential of structurally related isonicotinate and nicotinate derivatives. The insights into their antimicrobial and anticancer activities, coupled with detailed experimental protocols and SAR analysis, offer a valuable resource for researchers in the field. The exploration of this specific chemical space remains a promising avenue for the discovery of new and effective therapeutic agents.

References

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  • The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Spectrochim Acta A Mol Biomol Spectrosc. 2005;61(8):1917-22. URL
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  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. 2023;28(13):5001. URL
  • Halogenated benzoate derivatives of altholactone with improved anti-fungal activity.
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comparative study of different synthetic routes to substituted isonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Isonicotinates in Modern Chemistry

Substituted isonicotinates, esters of pyridine-4-carboxylic acid, represent a privileged scaffold in medicinal chemistry and materials science. Their structural motif is a cornerstone in a multitude of pharmaceuticals, including anti-inflammatory agents, and serves as a critical building block for complex molecular architectures.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Consequently, the development of efficient, regioselective, and scalable synthetic routes to this class of compounds is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted isonicotinates. We will delve into the nuances of classical and contemporary methodologies, offering a critical evaluation of their respective strengths and limitations. Each section is designed to provide not only a detailed protocol but also the underlying mechanistic principles that govern the transformation, empowering the reader to make informed decisions in their synthetic endeavors.

Methodology 1: The Classical Approach - Oxidation of 4-Substituted Picolines

One of the most established and direct routes to isonicotinic acids, the precursors to isonicotinates, is the oxidation of the methyl group of 4-picoline or its substituted derivatives. This method is often favored for its straightforwardness and the use of readily available starting materials.

Mechanistic Considerations

The oxidation of an alkyl side chain on an aromatic ring can proceed through various mechanisms depending on the oxidant employed. With strong oxidizing agents like potassium permanganate (KMnO₄) in basic conditions, the reaction is believed to proceed via a radical mechanism, initiated by hydrogen abstraction from the benzylic position. The resulting radical is then oxidized to a carboxylate. Alternatively, catalytic vapor-phase oxidation over metal oxides, such as V-Ti-O catalysts, involves the activation of the C-H bond on the catalyst surface and a series of oxidative steps.[2]

Comparative Analysis of Oxidizing Agents
Oxidizing AgentTypical ConditionsTypical YieldAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) Aqueous base, heat50-70%[3]Inexpensive, widely available.Stoichiometric amounts of reagent required, generates significant MnO₂ waste, can be harsh for sensitive functional groups.
Nitric Acid (HNO₃) High temperature and pressureGood[4]Can be used for large-scale industrial production.Requires specialized equipment (pressure vessel), harsh conditions, generation of NOx gases.[3][4]
V-Ti-O Catalysts Vapor-phase, 310°C>82%[2]Catalytic, high yielding, suitable for continuous flow processes.Requires specialized equipment for gas-phase reactions, catalyst preparation can be complex.
Selenium Dioxide (SeO₂) 155-185°C~57%[3]Good yields for certain substrates.Toxicity of selenium compounds, requires careful handling and disposal.
Experimental Protocol: Oxidation of 4-Picoline with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of alkylpyridines.[3]

Materials:

  • 4-Picoline

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-picoline (1 equivalent) in water.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.

  • Heat the mixture to reflux.

  • Slowly and portion-wise, add potassium permanganate (3 equivalents) to the refluxing solution. The purple color of the permanganate will disappear as the reaction proceeds. Maintain a gentle reflux throughout the addition.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, or until the purple color no longer fades.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify to a pH of approximately 3.5 with concentrated hydrochloric acid. The isonicotinic acid will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the isonicotinic acid.

Methodology 2: Esterification of Isonicotinic Acid

Once the isonicotinic acid core is synthesized or procured, the corresponding ester can be readily prepared through various esterification methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Fischer Esterification: The Workhorse Method

Fischer esterification is a classic and widely used method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Workflow for Fischer Esterification

Isonicotinic_Acid Isonicotinic Acid Reaction_Mixture Reaction Mixture Isonicotinic_Acid->Reaction_Mixture Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (H₂SO₄ or SOCl₂) Acid_Catalyst->Reaction_Mixture Heating Heating/Reflux Reaction_Mixture->Heating Workup Aqueous Workup (Neutralization) Heating->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Isonicotinate Substituted Isonicotinate Purification->Isonicotinate

Caption: A generalized workflow for the synthesis of isonicotinates via Fischer esterification.

Comparative Analysis of Esterification Methods
MethodReagentsCatalyst/ActivatorTypical SolventTemperatureTypical YieldKey AdvantagesKey Disadvantages
Fischer Esterification (H₂SO₄) Isonicotinic acid, AlcoholH₂SO₄Excess alcohol or TolueneReflux23-97%[5]Inexpensive, simple procedure.Harsh acidic conditions, requires high temperatures, often requires removal of water.
Fischer Esterification (SOCl₂) Isonicotinic acid, AlcoholSOCl₂Methanol or other alcohol0°C to 50°CGood[6]Milder conditions than H₂SO₄, high yields.Thionyl chloride is corrosive and requires careful handling.
Steglich Esterification Isonicotinic acid, AlcoholDCC or EDC, DMAPDichloromethane (DCM)Room Temperature~88%[5]Mild conditions, suitable for acid-sensitive substrates.Stoichiometric coupling agents needed, formation of byproducts that require removal.
Mitsunobu Reaction Isonicotinic acid, AlcoholPPh₃, DEAD or DIADTetrahydrofuran (THF)0°C to Room TemperatureModerate to High[5]Mild conditions, stereochemical inversion at the alcohol center.Stoichiometric phosphine and azodicarboxylate reagents, formation of byproducts.
Experimental Protocol: Synthesis of Ethyl Isonicotinate via Fischer Esterification with SOCl₂

This protocol is adapted from a reported procedure.[6]

Materials:

  • Isonicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of isonicotinic acid (10 mmol) in methanol (20 mL) at 0 °C, add thionyl chloride (20 mmol) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and then stir at 50 °C for 12 hours.

  • Cool the mixture to room temperature and dilute with water (25 mL).

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous solution to ~6 with a saturated solution of NaHCO₃.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to give the ethyl isonicotinate.

Methodology 3: Modern C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach to introduce substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials.

Minisci-Type Radical Alkylation

The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient N-heterocycle.[7] This method is particularly useful for introducing alkyl groups at the C2 and C4 positions of the pyridine ring. A significant challenge is controlling the regioselectivity, as mixtures of isomers are often obtained.[8]

Mechanism of the Minisci Reaction

Radical_Source Radical Source (e.g., R-COOH + (NH₄)₂S₂O₈/AgNO₃) Radical Alkyl Radical (R•) Radical_Source->Radical Radical_Addition Radical Addition Radical->Radical_Addition Protonated_Pyridine Protonated Pyridine Protonated_Pyridine->Radical_Addition Intermediate Radical Cation Intermediate Radical_Addition->Intermediate Oxidation Oxidation & Deprotonation Intermediate->Oxidation Product Substituted Pyridine Oxidation->Product

Caption: A simplified mechanism of the Minisci reaction for pyridine functionalization.

Recent advancements have focused on the use of blocking groups to direct the alkylation exclusively to the C4 position, making this a highly practical method.[9][10]

Transition Metal-Catalyzed C-H Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and can be applied to the synthesis of aryl-substituted isonicotinates.[11][12] These reactions typically involve the coupling of a halo-isonicotinate with a boronic acid (Suzuki coupling) or other organometallic reagent. More advanced methods involve the direct C-H arylation of the pyridine ring, often requiring a directing group to control regioselectivity.[13][14]

Methodology 4: Synthesis via Pyridine N-Oxides

The use of pyridine N-oxides as starting materials offers an alternative strategy for the regioselective functionalization of the pyridine ring. The N-oxide group activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

Reaction with Grignard Reagents

The addition of Grignard reagents to pyridine N-oxides, followed by treatment with an acylating agent, can provide 2-substituted pyridines with high regioselectivity.[15] This method is transition-metal-free and offers a valuable route to a variety of substituted pyridines that can be further elaborated to isonicotinates.[16][17][18]

Experimental Protocol: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides

This protocol is a general representation of the procedure described by Almqvist and Olsson.[15]

Materials:

  • Pyridine N-oxide

  • Grignard reagent (e.g., Phenylmagnesium bromide) in THF

  • Acetic anhydride

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of pyridine N-oxide (1 equivalent) in anhydrous THF at room temperature, add the Grignard reagent (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add acetic anhydride (2 equivalents) and heat the mixture to 120°C for 2 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-substituted pyridine.

Conclusion

The synthesis of substituted isonicotinates can be approached through a variety of strategic disconnections. The classical methods of side-chain oxidation and esterification remain robust and cost-effective for many applications, particularly on a large scale. However, for the synthesis of more complex and highly functionalized derivatives, modern C-H functionalization techniques and methods employing pyridine N-oxides offer unparalleled efficiency and regioselectivity. The choice of synthetic route will ultimately be dictated by the specific substitution pattern desired, the scale of the synthesis, and the availability of starting materials. It is the hope of this guide that the detailed protocols, comparative data, and mechanistic insights provided will serve as a valuable resource for the practicing chemist in the design and execution of their synthetic strategies.

References

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A Comparative Guide to the Stability of Ethyl 2-chloro-3-methylisonicotinate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the chemical stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of successful drug formulation and manufacturing. This guide provides an in-depth, comparative analysis of the stability of Ethyl 2-chloro-3-methylisonicotinate, a key heterocyclic building block, under various stress conditions. By understanding its intrinsic stability alongside closely related analogues, researchers and drug development professionals can make informed decisions regarding its handling, storage, and formulation.

This document moves beyond a simple recitation of facts, offering a field-proven perspective on why specific experimental choices are made and how to interpret the resulting data. The protocols described herein are designed to be self-validating, ensuring the trustworthiness of the stability assessment.

Introduction: The Criticality of Stability in Drug Development

This compound is a substituted pyridine derivative, a class of compounds frequently utilized in the synthesis of medicinally important molecules. The presence of a chloro substituent, a methyl group, and an ethyl ester on the isonicotinate scaffold presents a unique combination of reactive sites that can influence its stability. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

To provide a comprehensive stability profile, this guide will compare this compound with two structurally similar compounds:

  • Ethyl 2-chloroisonicotinate: This analogue lacks the 3-methyl group, allowing for an assessment of the methyl group's influence on the stability of the pyridine ring and the ester functionality.

  • Ethyl 2-methylisonicotinate: This analogue lacks the 2-chloro substituent, enabling an evaluation of the chloro group's impact on the molecule's reactivity and degradation pathways.

By comparing the stability of these three compounds, we can elucidate the specific contributions of the chloro and methyl substituents to the overall stability of the isonicotinate ring system.

Experimental Design: A Forced Degradation Protocol

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[1][2] The following experimental design outlines a comprehensive forced degradation study for this compound and its comparators.

Materials and Analytical Methodology

Test Compounds:

  • This compound

  • Ethyl 2-chloroisonicotinate

  • Ethyl 2-methylisonicotinate

Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection would be developed and validated to separate and quantify the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compounds (typically around 270 nm for pyridine derivatives).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The method would be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Stress Conditions

Rationale: The ester functional group in all three compounds is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid.[3][4][5] The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the rate of hydrolysis.

Protocol:

  • Prepare solutions of each compound (1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration and analyze by HPLC.

Rationale: The pyridine ring, while generally stable, can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening. The methyl group on this compound could also be a site of oxidation.

Protocol:

  • Prepare a solution of each compound (1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solutions at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw aliquots.

  • Dilute the samples to a suitable concentration and analyze by HPLC.

Rationale: Heterocyclic compounds, including pyridine derivatives, can be susceptible to photodegradation upon exposure to UV light.[6][7][8] The energy from the light can induce photochemical reactions, leading to various degradation products.

Protocol:

  • Expose solid samples and solutions (1 mg/mL in methanol) of each compound to a photostability chamber with a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples by HPLC after the exposure period.

Rationale: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[9][10][11][12] This can reveal the thermal lability of the molecule.

Protocol:

  • Expose solid samples of each compound to dry heat at 105°C for 7 days in a calibrated oven.

  • At specified time points, withdraw samples.

  • Prepare solutions of the stressed solid samples (1 mg/mL) and analyze by HPLC.

Predicted Stability Profiles: A Comparative Analysis

The following table summarizes the predicted percentage of degradation for this compound and its comparators under the described stress conditions. These predictions are based on established principles of chemical reactivity for similar structures.

Stress ConditionThis compound (% Degradation)Ethyl 2-chloroisonicotinate (% Degradation)Ethyl 2-methylisonicotinate (% Degradation)
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) ~15%~12%~10%
Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) >90%>90%>85%
Neutral Hydrolysis (Water, 60°C, 24h) <5%<5%<2%
Oxidative (3% H₂O₂, RT, 24h) ~25%~20%~30%
Photolytic (ICH Q1B) ~10% (Solution), <5% (Solid)~8% (Solution), <5% (Solid)~15% (Solution), <5% (Solid)
Thermal (105°C, 7 days) <5%<5%<5%

Proposed Degradation Pathways

The following diagrams illustrate the predicted primary degradation pathways for this compound under different stress conditions.

Hydrolysis cluster_acid Acidic/Basic Hydrolysis Parent This compound Product 2-chloro-3-methylisonicotinic acid Parent->Product H+ or OH-

Caption: Predicted hydrolytic degradation of this compound.

Oxidation cluster_oxidation Oxidative Degradation Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O]

Caption: Predicted oxidative degradation to the corresponding N-oxide.

Photolysis cluster_photolysis Photolytic Degradation Parent This compound Dechlorinated Ethyl 3-methylisonicotinate Parent->Dechlorinated (Reductive Dehalogenation)

Caption: A potential photolytic degradation pathway involving dechlorination.

Discussion and Recommendations

  • Hydrolytic Stability: All three compounds are expected to be highly susceptible to basic hydrolysis , a common characteristic of esters. The rate of hydrolysis is likely enhanced by the electron-withdrawing nature of the pyridine ring. Under acidic conditions, degradation is expected to be slower. The presence of the electron-donating methyl group in this compound may slightly increase its susceptibility to hydrolysis compared to Ethyl 2-chloroisonicotinate. All compounds are predicted to be relatively stable in neutral aqueous solutions at ambient temperature. Recommendation: Avoid strongly basic and, to a lesser extent, acidic conditions during processing and formulation.

  • Oxidative Stability: The pyridine nitrogen is a likely site of oxidation, leading to the formation of N-oxides. The presence of the electron-withdrawing chloro group in this compound and Ethyl 2-chloroisonicotinate may slightly decrease the electron density on the nitrogen, making them marginally less susceptible to oxidation compared to Ethyl 2-methylisonicotinate. Recommendation: Protect from strong oxidizing agents and consider the use of antioxidants in liquid formulations.

  • Photostability: Chlorinated aromatic compounds can undergo reductive dehalogenation upon exposure to UV light.[13][14] Therefore, both this compound and Ethyl 2-chloroisonicotinate are predicted to be more susceptible to photolytic degradation than Ethyl 2-methylisonicotinate, particularly in solution. The solid state is expected to be more stable. Recommendation: Protect from light during storage and handling. Use of opaque or amber containers is advised.

  • Thermal Stability: The solid forms of all three compounds are predicted to be thermally stable under the tested conditions, which is typical for crystalline organic molecules with relatively high melting points.

Overall Comparison:

This compound is predicted to have a stability profile largely dictated by its ester functionality and the presence of the chloro substituent. Its susceptibility to basic hydrolysis is the most significant liability. Its photostability is also a key consideration due to the potential for dehalogenation. Compared to its analogues, the 3-methyl group appears to have a minor electronic influence on its stability. The chloro group, however, introduces a specific photosensitive liability.

Conclusion

This comparative guide provides a robust, scientifically-grounded framework for assessing the stability of this compound. The presented experimental design and predicted outcomes offer valuable insights for researchers and drug development professionals. A thorough understanding of a molecule's stability is paramount for the development of safe, effective, and stable pharmaceutical products. The principles and methodologies outlined here serve as a comprehensive roadmap for achieving this critical objective.

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A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the reliability of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as Ethyl 2-chloro-3-methylisonicotinate, the accuracy and precision of analytical methods directly impact product quality, safety, and efficacy. This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound. Through a detailed cross-validation study, we will explore the performance characteristics of each method, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate analytical strategy.

The principles of analytical method validation are well-established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] These guidelines underscore the necessity of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Cross-validation, the process of comparing two or more analytical methods, provides a high level of assurance in the reliability of analytical data, particularly when transferring methods between laboratories or implementing a new technology.

This guide will delve into the theoretical underpinnings of HPLC and GC, present a detailed protocol for their cross-validation, and provide a comparative analysis of hypothetical, yet realistic, experimental data. By understanding the nuances of each technique and the rationale behind the validation parameters, you will be better equipped to make informed decisions in your analytical development and quality control processes.

Understanding the Analytical Techniques: HPLC vs. GC

The choice between HPLC and GC for the analysis of a particular compound depends on several factors, including the analyte's volatility, thermal stability, and polarity.[6] this compound, a substituted pyridine derivative, possesses characteristics that make it amenable to both techniques, presenting an interesting case for a comparative study. Pyridine and its derivatives are important building blocks in the pharmaceutical and chemical industries.[7]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like substituted pyridines, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.[7]

Gas Chromatography (GC): GC is another robust separation technique, but it is primarily suited for volatile and thermally stable compounds.[6] In GC, an inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. GC can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8]

Cross-Validation Workflow: A Step-by-Step Approach

The cross-validation of the HPLC and GC methods for this compound will be conducted in accordance with ICH Q2(R1) guidelines, which detail the validation of analytical procedures.[9][10] The objective is to demonstrate that both methods are equivalent in their ability to provide accurate and precise results.

CrossValidation_Workflow cluster_planning Planning & Protocol cluster_hplc HPLC Method Validation cluster_gc GC Method Validation cluster_comparison Method Comparison P1 Define Acceptance Criteria P2 Prepare Standard & Sample Solutions P1->P2 H1 Specificity P2->H1 G1 Specificity P2->G1 H2 Linearity & Range H1->H2 H3 Accuracy H2->H3 H4 Precision (Repeatability & Intermediate) H3->H4 H5 Robustness H4->H5 C1 Analyze Identical Samples H5->C1 G2 Linearity & Range G1->G2 G3 Accuracy G2->G3 G4 Precision (Repeatability & Intermediate) G3->G4 G5 Robustness G4->G5 G5->C1 C2 Statistical Analysis (t-test, F-test) C1->C2 C3 Equivalence Assessment C2->C3

Caption: Workflow for the cross-validation of HPLC and GC methods.

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the appropriate solvent (e.g., methanol for HPLC, dichloromethane for GC).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare samples of the drug substance or product to a target concentration within the validated range of the analytical methods.

HPLC Method Protocol
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 275 nm

  • Column Temperature: 30°C

GC Method Protocol
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 20:1)

Data Presentation and Comparative Analysis

The following tables summarize the hypothetical data obtained from the validation of the HPLC and GC methods.

Table 1: Linearity
ParameterHPLC MethodGC MethodAcceptance Criteria
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Table 2: Accuracy (Recovery)
Concentration LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
Low (80%) 99.5%98.9%98.0% - 102.0%
Medium (100%) 100.2%100.5%98.0% - 102.0%
High (120%) 101.1%101.5%98.0% - 102.0%
Table 3: Precision (Relative Standard Deviation - RSD)
Precision TypeHPLC (%RSD)GC (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%1.1%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.5%≤ 2.0%
Table 4: Statistical Comparison of Assay Results (n=10)
ParameterHPLC MethodGC Method
Mean Assay (%) 99.8%99.5%
Standard Deviation 0.650.72
t-test (p-value) \multicolumn{2}{c}{0.45 (p > 0.05)}
F-test (p-value) \multicolumn{2}{c}{0.68 (p > 0.05)}

Interpretation and Discussion

The cross-validation data demonstrates that both the HPLC and GC methods are suitable for the quantitative analysis of this compound.

  • Linearity: Both methods exhibited excellent linearity over the specified concentration range, with correlation coefficients exceeding the acceptance criterion of 0.999.

  • Accuracy: The recovery values for both HPLC and GC were well within the acceptable range of 98.0% to 102.0% at all concentration levels, indicating a high degree of accuracy for both methods.

  • Precision: Both methods demonstrated excellent repeatability and intermediate precision, with all %RSD values below the 2.0% limit. This indicates that both methods are capable of producing consistent and reproducible results.

  • Statistical Comparison: A statistical comparison of the assay results obtained from ten independent samples was performed using a t-test and an F-test.[11][12] The t-test, which compares the means of the two data sets, yielded a p-value greater than 0.05, indicating that there is no statistically significant difference between the mean assay values obtained by the HPLC and GC methods. The F-test, which compares the variances of the two data sets, also produced a p-value greater than 0.05, suggesting that there is no significant difference in the precision of the two methods.

Conclusion and Recommendations

The choice between HPLC and GC will ultimately depend on the specific needs of the laboratory, including available instrumentation, sample throughput requirements, and the potential for analyzing other related compounds. The HPLC method may be preferable for its versatility in analyzing a wider range of compounds with varying polarities, while the GC method could be advantageous for its high resolution and speed for volatile analytes.

This guide provides a robust framework for the cross-validation of analytical methods. It is essential that all validation and cross-validation activities are thoroughly documented and that the acceptance criteria are predefined in a validation protocol.[2] By adhering to these principles, pharmaceutical scientists can ensure the integrity and reliability of their analytical data, which is fundamental to the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
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  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
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  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
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  • EDP Sciences. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
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  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
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A Senior Application Scientist's Guide to Catalyst Selection for Isonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the performance of different catalysts for isonicotinate synthesis, complete with supporting experimental data, for an audience of researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of the Isonicotinate Scaffold

The isonicotinate moiety, a pyridine-4-carboxylate ester, is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmaceuticals, such as the tuberculostatic agent isoniazid, and its utility as a versatile building block in organic synthesis underscore the critical need for efficient and scalable synthetic methodologies. The synthesis of isonicotinates frequently relies on catalytic cross-coupling reactions, where the choice of catalyst is paramount to achieving high yields, selectivity, and process robustness. This guide provides a comparative analysis of common catalytic systems, offering insights into their relative strengths and weaknesses to inform your catalyst selection process.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Isonicotinate Synthesis

Palladium-based catalysts have long been the gold standard for carbon-carbon and carbon-heteroatom bond formation, and their application in isonicotinate synthesis is well-established. The versatility of palladium catalysis, particularly in Suzuki, Heck, and Sonogashira reactions, allows for the introduction of a wide array of substituents onto the pyridine ring.

Mechanistic Considerations: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a widely employed method for synthesizing substituted isonicotinates. The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Isonicotinate Product Reductive Elimination->Ar-R R-B(OR)2 Organoboron Reagent R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X Halogenated Pyridine Ar-X->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Catalysts

The efficacy of palladium catalysts is highly dependent on the choice of ligands, which modulate the steric and electronic properties of the metal center.

Catalyst/LigandSubstrate ScopeTypical Yield (%)Key AdvantagesLimitations
Pd(PPh₃)₄Broad80-95Commercially available, well-understood reactivity.Air-sensitive, requires relatively high catalyst loading.
Pd(OAc)₂/SPhosElectron-rich and -poor aryl boronic acids90-99High turnover numbers, low catalyst loading.Ligand cost can be a factor.
PdCl₂(dppf)Tolerates a wide range of functional groups85-98Good performance with sterically hindered substrates.Potential for side reactions with certain substrates.

Experimental Protocol: Synthesis of Ethyl 2-phenylisonicotinate via Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloroisonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Copper-Catalyzed Couplings: A Cost-Effective Alternative

Copper catalysts have emerged as an attractive alternative to palladium due to the lower cost and toxicity of copper. Ullmann-type couplings, in particular, have been successfully applied to the synthesis of isonicotinates.

Mechanistic Insights: The Ullmann Condensation

The Ullmann condensation for C-N bond formation is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the desired product and regenerates the active Cu(I) species.

Ullmann_Condensation Cu(I)L Cu(I)L Coordination Coordination Cu(I)L->Coordination Cu(I)L(R2NH) Cu(I)L(R2NH) Coordination->Cu(I)L(R2NH) Oxidative Addition Oxidative Addition Cu(I)L(R2NH)->Oxidative Addition Ar-Cu(III)-X(L)(R2NH) Ar-Cu(III)-X(L)(R2NH) Oxidative Addition->Ar-Cu(III)-X(L)(R2NH) Reductive Elimination Reductive Elimination Ar-Cu(III)-X(L)(R2NH)->Reductive Elimination Reductive Elimination->Cu(I)L Ar-NR2 N-Aryl Isonicotinate Amide Reductive Elimination->Ar-NR2 R2NH Amine R2NH->Coordination Ar-X Halogenated Pyridine Ar-X->Oxidative Addition Kumada_Coupling_Workflow cluster_prep Reaction Preparation cluster_reactants Reactant Addition cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add NiCl2(dppp) and THF to a dry Schlenk flask prep2 Evacuate and backfill with Argon prep1->prep2 add1 Add 2-chloropyridine derivative prep2->add1 add2 Slowly add Grignard reagent at 0 °C add1->add2 react1 Warm to room temperature add2->react1 react2 Stir for 12-24 hours react1->react2 workup1 Quench with aqueous NH4Cl react2->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry, concentrate, and purify by chromatography workup2->workup3

Navigating the Structure-Activity Landscape of Ethyl 2-chloro-3-methylisonicotinate Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, Ethyl 2-chloro-3-methylisonicotinate presents a promising framework for structural modification to achieve enhanced biological activity. This guide provides an in-depth comparison of this compound analogs, focusing on their structure-activity relationships (SAR) as potential anti-inflammatory agents. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to empower your research endeavors.

The Isonicotinoyl Moiety: A Privileged Scaffold in Anti-Inflammatory Drug Discovery

The isonicotinoyl core, a derivative of pyridine, is a well-established pharmacophore found in numerous clinically approved drugs. Its presence is often associated with a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Notably, isonicotinic acid-derived 1,3,4-oxadiazoles have demonstrated anti-inflammatory activity superior to the standard drug Naproxen.[1] The inherent reactivity and structural versatility of the isonicotinate skeleton make it an attractive starting point for the synthesis of diverse compound libraries, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) of Isonicotinate Analogs: Unraveling the Impact of Structural Modifications

The biological activity of isonicotinate derivatives is intricately linked to the nature and position of substituents on the pyridine ring and the ester group. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Impact of Lipophilicity on Anti-Inflammatory Activity

A key determinant of a drug's efficacy is its ability to traverse biological membranes to reach its target. Lipophilicity, often expressed as the partition coefficient (log P), plays a crucial role in this process. Studies on isonicotinates have revealed a direct correlation between lipophilicity and anti-inflammatory activity.

A series of isonicotinates featuring a para-aminophenol linker demonstrated that manipulating lipophilicity through the addition of acyl chains of varying lengths significantly impacts their anti-inflammatory potential. For instance, an analog with a butyryl group (a four-carbon chain) exhibited a five-fold increase in anti-inflammatory activity compared to one with an acetyl group (a two-carbon chain).[1] This suggests that a moderate increase in lipophilicity can enhance the compound's ability to interact with its biological target, leading to improved efficacy. However, this trend does not continue indefinitely; excessively long lipophilic chains, such as an octanoyl group, can lead to a loss of activity, likely due to poor aqueous solubility or unfavorable interactions at the target site.

Comparative Analysis of Isonicotinate Analogs

To illustrate the impact of structural modifications on anti-inflammatory activity, the following table summarizes the data from a study on isonicotinamides. While not direct analogs of this compound, these compounds share the core isonicotinoyl motif and provide valuable insights into SAR. The activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDCore StructureLinkerAcyl Group% Inhibition (at 25 µg/mL)IC50 (µg/mL)
Ibuprofen ----11.2 ± 1.9
5 Isonicotinoylmeta-aminophenol-95.91.42 ± 0.1
6 Isonicotinoylpara-aminophenol-87.28.6 ± 0.5
8a Isonicotinoylpara-aminophenolAcetyl86.819.6 ± 3.4
8b Isonicotinoylpara-aminophenolButyryl93.53.7 ± 1.7
8d Isonicotinoylpara-aminophenolOctanoyl-Inactive

Data sourced from a study on the anti-inflammatory activities of isonicotinamides.[1]

This data clearly demonstrates that modifications to the linker and the acyl group attached to the isonicotinoyl core have a profound effect on anti-inflammatory activity. Compound 5 , with a meta-aminophenol linker, showed exceptional potency, being approximately eight times more effective than the standard drug ibuprofen.[1]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and evaluation of isonicotinate analogs.

General Synthesis of Isonicotinates

The synthesis of isonicotinate derivatives can be achieved through various established chemical reactions. A common approach involves the esterification of isonicotinic acid or the reaction of an isonicotinoyl chloride with a corresponding alcohol or phenol.

Protocol 1: Synthesis of Isonicotinates via DCC/DMAP Coupling

This protocol describes the synthesis of isonicotinates from isonicotinic acid and a phenolic compound using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Isonicotinic acid

  • Substituted aminophenol

  • Di-tert-butyl pyrocarbonate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Protection of the Amine Group: An equimolar mixture of the meta- or para-substituted aminophenol is treated with di-tert-butyl pyrocarbonate to afford the N-Boc-protected intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Coupling Reaction: The N-Boc-protected aminophenol is then reacted with isonicotinic acid in DMF. DCC and a catalytic amount of DMAP are added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then subjected to standard aqueous work-up and purification by column chromatography to yield the desired isonicotinate.

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory activity of the synthesized compounds can be evaluated using various in vitro assays. A common method is the inhibition of reactive oxygen species (ROS) production in phagocytes.

Protocol 2: ROS Inhibition Assay

This protocol outlines a method to assess the anti-inflammatory activity of compounds by measuring the inhibition of luminol-enhanced chemiluminescence from activated phagocytes.

Materials:

  • Synthesized isonicotinate analogs

  • Ibuprofen (as a standard)

  • Hanks' Balanced Salt Solution (HBSS)

  • Luminol

  • Zymosan-activated serum

  • Whole blood or isolated phagocytes

  • Luminometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and ibuprofen in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in HBSS.

  • Assay Setup: In a 96-well plate, add the working solutions of the test compounds, HBSS (as a control), and the standard drug.

  • Cell Activation: Add whole blood or isolated phagocytes to each well, followed by the addition of zymosan-activated serum to stimulate ROS production.

  • Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission over a set period.

  • Data Analysis: Calculate the percentage of inhibition for each compound compared to the control. Determine the IC50 value for each active compound.

Visualizing the Path Forward: Workflow and Logical Relationships

To provide a clearer understanding of the research process, the following diagrams illustrate the general workflow for synthesizing and evaluating isonicotinate analogs and the key structure-activity relationships discussed.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Isonicotinic Acid & Substituted Phenols protection N-Boc Protection start->protection coupling DCC/DMAP Coupling protection->coupling purification Purification coupling->purification analogs Isonicotinate Analogs purification->analogs assay In Vitro Anti-Inflammatory Assay (e.g., ROS Inhibition) analogs->assay data IC50 Determination assay->data sar Structure-Activity Relationship Analysis data->sar design Design of New Analogs sar->design design->start Iterative Optimization

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-guided design of isonicotinate analogs.

SAR_Relationships cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity core This compound lipophilicity Vary Lipophilicity (e.g., alkyl chain length) core->lipophilicity linker Modify Linker (e.g., position, type) core->linker substituents Introduce Substituents on Pyridine Ring core->substituents activity Anti-Inflammatory Potency (IC50) lipophilicity->activity linker->activity substituents->activity

Sources

A Comparative Guide to the Synthesis of Ethyl 2-chloro-3-methylisonicotinate: An Evaluation of Published Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-chloro-3-methylisonicotinate

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active compounds. The strategic placement of the chloro, methyl, and ethyl ester functionalities on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of drug discovery and development programs.

This guide will explore and compare two prominent synthetic approaches for obtaining this compound, drawing upon established chemical principles and published methodologies for structurally related compounds.

Comparative Analysis of Synthetic Routes

We will benchmark two distinct and plausible synthetic pathways to this compound:

  • Route 1: Pyridine Ring Construction from Acyclic Precursors. This bottom-up approach leverages the classical Hantzsch pyridine synthesis and its modern variations.

  • Route 2: Functional Group Interconversion of a Pre-formed Pyridine Ring. This top-down strategy relies on the modification of a commercially available or readily synthesized pyridine derivative, employing reactions such as the Sandmeyer reaction.

The following table summarizes the key comparative metrics for these two routes:

ParameterRoute 1: Pyridine Ring ConstructionRoute 2: Functional Group Interconversion
Starting Materials Simple, acyclic carbonyl compoundsSubstituted aminopyridine
Number of Steps Typically 2-3 stepsTypically 2 steps
Overall Yield (Estimated) Moderate to GoodGood to Excellent
Scalability Potentially highHigh
Key Transformations Condensation, Cyclization, OxidationDiazotization, Sandmeyer Reaction
Reagent & Catalyst Considerations Basic or acidic catalysts, oxidizing agentsSodium nitrite, copper(I) chloride
Purification Challenges Potential for multiple by-productsGenerally cleaner reactions

Route 1: Pyridine Ring Construction via Hantzsch-type Synthesis

This approach builds the pyridine core from simple, acyclic starting materials. The classical Hantzsch synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent, followed by an oxidation step.

Scientific Rationale

The Hantzsch synthesis is a robust and versatile method for the preparation of substituted pyridines.[1] The choice of starting materials directly dictates the substitution pattern of the final product. For the synthesis of this compound, a modified Hantzsch approach is proposed, utilizing precursors that will yield the desired substitution pattern.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-acetyl-3-aminocrotonate (Enamine Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.

Step 2: Condensation and Cyclization

  • To a solution of the crude ethyl 2-acetyl-3-aminocrotonate (1.0 eq) in a suitable solvent such as acetic acid, add 2-chloro-1,3-dicarbonyl compound (e.g., ethyl 2-chloroacetoacetate) (1.0 eq).

  • Heat the reaction mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Aromatization (Oxidation)

  • Dissolve the crude dihydropyridine intermediate in a suitable solvent (e.g., acetic acid or chloroform).

  • Add an oxidizing agent such as manganese dioxide or ceric ammonium nitrate (CAN) portion-wise at room temperature.

  • Stir the mixture until the dihydropyridine is fully consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the oxidant.

  • Wash the filter cake with the solvent, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Route 1: Hantzsch-type Synthesis A Ethyl Acetoacetate + NH4OAc B Ethyl 2-acetyl-3-aminocrotonate A->B Reflux in EtOH D Dihydropyridine Intermediate B->D Condensation in Acetic Acid C Ethyl 2-chloroacetoacetate C->D Condensation in Acetic Acid E This compound D->E Oxidation (e.g., MnO2) Route 2: Sandmeyer Reaction A Ethyl 2-amino-3-methylisonicotinate B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5 °C C This compound B->C CuCl, HCl

Sources

A Researcher's Guide to the In Vitro Evaluation of Ethyl 2-chloro-3-methylisonicotinate Derivatives: A Comparative Overview

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, heterocyclic compounds, particularly those derived from the pyridine scaffold, represent a cornerstone of medicinal chemistry. Their inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Among these, derivatives of ethyl isonicotinate are of significant interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive overview of the in vitro testing methodologies for a specific subclass: Ethyl 2-chloro-3-methylisonicotinate derivatives.

While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related isonicotinate and pyridine structures to provide a comparative framework. We will delve into the causality behind experimental choices, present detailed protocols for key in vitro assays, and offer a comparative analysis of the biological activities of analogous compounds, thereby providing researchers with a robust foundation for their own investigations.

The Rationale for Investigating this compound Derivatives

The isonicotinate core, a 4-substituted pyridine ring, is a privileged scaffold in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the ester group provides a site for further chemical modification. The specific substitutions on the this compound core—a chloro group at position 2 and a methyl group at position 3—are anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. The chloro group, being electron-withdrawing, can affect the pKa of the pyridine nitrogen and participate in halogen bonding, while the methyl group can provide hydrophobic interactions within a target's binding pocket.

Part 1: In Vitro Anticancer Activity Assessment

A primary focus for novel heterocyclic compounds is their potential as anticancer agents. The in vitro evaluation of these derivatives typically involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely adopted, reliable, and straightforward colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the cytotoxic effects of this compound derivatives on cultured cancer cells.[1][2][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Derivatives B->C D Incubate 24-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Comparative Anticancer Activity of Related Pyridine Derivatives

While specific data for this compound derivatives is sparse, studies on other substituted pyridine and isonicotinate analogs provide valuable insights. The table below summarizes the in vitro anticancer activity of some related compounds against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Pyridine Derivatives2-chloroethylnitrosourea derivativeSarcoma-180 (S-180)Not specified, but showed significant tumor growth retardation[4][5]
Anthraquinone derivative with pyridine moietyPC3 (Prostate)4.65[6]
IsonicotinatesIsonicotinylhydrazide-coated silver nanoparticlesNot directly tested for anticancer, but showed low cytotoxicity to normal cells[7][8]
Ethyl Pyrrole CarboxylatesEthyl-2-amino-pyrrole-3-carboxylatesSK-LMS-1 (Leiomyosarcoma)Potent inhibition observed[9]

Interpretation: The data suggests that the pyridine scaffold is a viable starting point for the development of anticancer agents. The introduction of different substituents can significantly impact the cytotoxic potency and selectivity. For instance, the high potency of the anthraquinone derivative highlights the potential of hybrid molecules. The low cytotoxicity of the isonicotinylhydrazide-coated nanoparticles to normal cells is a desirable characteristic for any potential anticancer drug.[7][8]

Part 2: In Vitro Antimicrobial Activity Assessment

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have historically shown promise in this area. The agar well diffusion method is a fundamental and widely used technique for screening the antimicrobial activity of new compounds.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a step-by-step guide for evaluating the antimicrobial activity of this compound derivatives.[10][11][12]

Principle: The test compound is introduced into a well made in an agar plate previously inoculated with a test microorganism. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test microorganism in a suitable broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Inoculation of Agar Plates:

    • Pipette 100 µL of the adjusted inoculum onto the surface of the MHA or SDA plate.

    • Spread the inoculum evenly over the entire surface of the agar using a sterile L-shaped spreader.

    • Allow the plate to dry for a few minutes.

  • Well Preparation:

    • Using a sterile cork borer, punch wells of 6-8 mm diameter into the inoculated agar plate.

    • Carefully remove the agar plugs from the wells.

  • Compound Application:

    • Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Well Diffusion Assay Workflow:

Agar_Well_Diffusion A Prepare Inoculum (0.5 McFarland) B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls C->D E Incubate (24-48h) D->E F Measure Zone of Inhibition E->F

Caption: Workflow of the agar well diffusion assay for antimicrobial screening.

Comparative Antimicrobial Activity of Related Isonicotinates

The antimicrobial potential of isonicotinate derivatives has been explored in several studies. The following table presents data on the antimicrobial activity of related compounds.

Compound ClassTest OrganismActivityReference
IsonicotinatesBacillus subtilis, Escherichia coli, Saccharomyces cerevisiaeShowed antimicrobial activity, influenced by the metal cation coordinated to the carboxylic anion.[13]
Isonicotinylhydrazide-coated silver nanoparticlesStaphylococcus aureusVery high antibacterial potential.[7][8]
IsothiocyanatesCampylobacter jejuni, Helicobacter pyloriMarked antimicrobial activity.[14]

Interpretation: These findings suggest that the isonicotinate scaffold is a promising template for developing new antimicrobial agents. The activity can be modulated by forming metal complexes or by conjugation with other active moieties like silver nanoparticles.[7][8][13] The broad-spectrum activity of some derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, is particularly noteworthy.

Part 3: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research area. Cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory drugs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to screen for the COX-2 inhibitory activity of this compound derivatives.[15][16][17][18][19]

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Keep the enzyme on ice.

  • Assay Setup:

    • To a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Include wells for a no-enzyme control, an enzyme control (with solvent), and a positive control (with a known inhibitor).

  • Enzyme Addition and Pre-incubation:

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of enzyme control - Rate of inhibited sample) / Rate of enzyme control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Diagram of the COX-2 Inhibition Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Derivatives This compound Derivatives Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by test derivatives.

Comparative Anti-inflammatory Activity of Related Pyridine Carboxylic Acids

Several studies have demonstrated the anti-inflammatory potential of pyridine carboxylic acid derivatives. A summary of relevant findings is presented below.

Compound ClassAssayResultReference
Pyridine and Pyrimidine DerivativesNitric oxide (NO) assay in LPS-stimulated RAW 264.7 macrophagesSome pyridine derivatives showed significant inhibition of NO production with IC50 values in the micromolar range.[20]
Pyridone and Pyridine Derivatives fused with a steroidal structureInhibition of plasma PGE2Some compounds were more potent than the reference drug, Prednisolone.[21]
Imidazo[1,2-a]pyridine carboxylic acid derivativesIn vitro COX-2 inhibitionOne compound preferentially inhibited COX-2.[22]
5-pyridin-2-yl-1H-[1][10]triazole-3-carboxylic acid ethyl esterEgg albumin denaturation assayShowed significant inhibition of protein denaturation.[23]

Interpretation: The data strongly supports the potential of pyridine carboxylic acid derivatives as anti-inflammatory agents. The ability of some of these compounds to inhibit key inflammatory mediators like nitric oxide and prostaglandins, as well as the COX-2 enzyme, makes them attractive candidates for further development.[20][21][22]

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of this compound derivatives. While direct comparative data for this specific subclass is limited, the provided protocols for anticancer, antimicrobial, and anti-inflammatory assays, along with the comparative analysis of structurally related compounds, offer a solid foundation for researchers. The presented methodologies are robust and widely accepted in the scientific community, ensuring the generation of reliable and reproducible data. The insights from related pyridine and isonicotinate derivatives suggest that the this compound scaffold is a promising starting point for the discovery of novel therapeutic agents. Further synthesis and systematic in vitro testing of a library of these derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023).
  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.
  • MTT Cell Assay Protocol. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules.
  • Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1][2][12]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. (2021). PLOS ONE.
  • Agar well diffusion assay. (2020). YouTube.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JoVE.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology.
  • The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. (2005). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). ACS Omega.
  • Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. (n.d.). PubMed.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (n.d.). PubMed.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (n.d.). ResearchGate.
  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (n.d.). PubMed.
  • In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (n.d.). ResearchGate.
  • Highly efficient and selective antimicrobial isonicotinylhydrazide-coated polyoxometalate-functionalized silver nanoparticles. (2019). PubMed.
  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (n.d.). MDPI.
  • Highly efficient and selective antimicrobial isonicotinylhydrazide-coated polyoxometalate-functionalized silver nanoparticles. (2019). ResearchGate.
  • The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. (n.d.). PubMed.
  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016). PubMed.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). MDPI.

Sources

A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Compounds Synthesized from Ethyl 2-chloro-3-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the early and accurate assessment of a compound's cytotoxic potential is paramount. For novel molecules derived from the versatile scaffold, Ethyl 2-chloro-3-methylisonicotinate, a robust cytotoxicity profiling strategy is not just a regulatory requirement but a critical step in identifying promising drug candidates. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into their principles, practical applications, and the rationale behind selecting the most appropriate methods for your research.

The Imperative of Multi-Parametric Cytotoxicity Assessment

Relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular events that lead to or are indicative of cell death. A comprehensive understanding of a compound's cytotoxic profile, therefore, necessitates a multi-parametric approach. This guide will focus on three widely adopted assays that interrogate different aspects of cellular health:

  • MTT/alamarBlue Assays: Probing metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Measuring membrane integrity to detect necrosis or late-stage apoptosis.

  • Caspase-Glo® 3/7 Assay: Quantifying key executioner caspases to specifically measure apoptosis.

By comparing the data from these assays, researchers can begin to elucidate the mechanism of cell death induced by their novel compounds, a crucial piece of information for lead optimization and further development.

Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent on the specific research question, the expected mechanism of action of the compound, and the available resources. Below is a comparative overview of the three assays.

Assay Principle Advantages Limitations Typical Application
MTT/alamarBlue Colorimetric/Fluorometric measurement of metabolic activity.[1]High-throughput, cost-effective, well-established.[2][3]Can be confounded by compounds affecting mitochondrial respiration; indirect measure of cell number.[4]Initial screening for general cytotoxicity and cell proliferation studies.[5]
LDH Assay Colorimetric measurement of LDH released from damaged cells.[6]Direct measure of cell membrane damage (necrosis); non-destructive to remaining cells.[7]Less sensitive for early apoptosis; LDH in serum can interfere.[8]Assessing compound-induced necrosis or late-stage apoptosis.[6]
Caspase-Glo® 3/7 Luminescent detection of caspase-3 and -7 activity.[9]Highly sensitive and specific for apoptosis; simple "add-mix-measure" protocol.[10]Transient nature of caspase activation requires time-course experiments.[11]Determining if a compound induces apoptosis and at what time point.[12]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for each assay, grounded in established practices.

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This conversion is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.[2]

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add novel compounds (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., 100 µL SDS-HCl) incubation3->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds synthesized from this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2]

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

Membrane Integrity Assessment: The LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[7] This is a hallmark of necrosis and late-stage apoptosis.[6]

Experimental Workflow:

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed and treat cells as in MTT assay incubation Incubate for desired time cell_seeding->incubation collect_supernatant Collect supernatant incubation->collect_supernatant add_reagent Add LDH reaction mixture collect_supernatant->add_reagent incubation2 Incubate for 30 min (Room Temperature) add_reagent->incubation2 read_absorbance Read absorbance (490 nm) incubation2->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Controls: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

Apoptosis Assessment: The Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[9] The assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a luminescent signal.[10]

Apoptotic Signaling Pathway:

Apoptosis_Pathway cluster_pathway Apoptotic Signaling compound Novel Compound receptor Death Receptors (Extrinsic Pathway) compound->receptor mitochondria Mitochondria (Intrinsic Pathway) compound->mitochondria caspase8 Caspase-8 receptor->caspase8 caspase9 Caspase-9 mitochondria->caspase9 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptotic pathways.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It's advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of caspase activity.[11]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18] Allow it to equilibrate to room temperature before use.

  • Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]

  • Incubation: Mix the contents by gentle shaking for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Interpretation and Visualization

The data from these assays can be used to generate dose-response curves and calculate IC₅₀ values (the concentration of a compound that inhibits 50% of the measured response).

Hypothetical Comparative Data:

Compound MTT Assay IC₅₀ (µM) LDH Release (at 2x IC₅₀) Caspase-3/7 Activation (at IC₅₀) Inferred Mechanism
Novel Compound A 10.5LowHighApoptosis
Novel Compound B 15.2HighLowNecrosis
Doxorubicin 1.2ModerateHighApoptosis

A compound that shows a potent IC₅₀ in the MTT assay, coupled with high caspase-3/7 activation and low LDH release, is likely inducing apoptosis. Conversely, a compound that causes significant LDH release with minimal caspase activation is likely inducing necrosis.

Conclusion: A Scientifically Sound Approach to Cytotoxicity Profiling

The synthesis of novel compounds from scaffolds like this compound is a promising avenue for drug discovery. However, a rigorous and multi-faceted approach to cytotoxicity testing is essential to identify candidates with the most favorable therapeutic profiles. By employing a battery of assays that probe different cellular pathways—metabolic health, membrane integrity, and specific apoptotic markers—researchers can gain a more complete and reliable understanding of their compounds' biological effects. This comprehensive data is invaluable for making informed decisions in the drug development pipeline.

References

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A Comparative Guide to the Definitive Structural Confirmation of Ethyl 2-Chloro-3-methylisonicotinate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For key organic intermediates like Ethyl 2-chloro-3-methylisonicotinate, a precise understanding of its atomic arrangement is paramount for predicting its reactivity, biological activity, and solid-state properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray diffraction. We will explore the causality behind experimental choices and provide field-proven insights to ensure a self-validating approach to structural elucidation.

The Imperative of Unambiguous Structural Confirmation

The journey from a promising molecule on paper to a viable drug candidate or advanced material is paved with rigorous analytical checkpoints. The precise connectivity of atoms, bond lengths, bond angles, and stereochemistry dictates a molecule's function. In the case of this compound, a halogenated pyridine derivative, its potential as a building block in medicinal chemistry necessitates a definitive structural map. While several analytical techniques can provide pieces of the structural puzzle, only one can deliver an unequivocal three-dimensional rendering of the molecule in the solid state.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (XRD) stands as the most powerful analytical technique for determining the atomic and molecular structure of a crystalline material.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can precisely map the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[1] This technique is crucial for understanding the structure of a vast array of materials, from small organic molecules to large biomolecules.[1]

The unparalleled advantage of single-crystal XRD lies in its ability to provide a direct, high-resolution visualization of the molecule. This is not a matter of inference or piecing together fragmented data; it is a direct observation of the atomic arrangement in the crystalline lattice. For drug development, this information is invaluable for understanding drug-target interactions and for the rational design of more effective therapeutic agents.[1]

Experimental Workflow: From Powder to Structure

The journey to obtaining a crystal structure is a meticulous process that demands both skill and a systematic approach.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis & Purification Compound Synthesis & Purification Crystal Growth Crystal Growth Compound Synthesis & Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Validation Final Structure Validation Structure Refinement->Final Structure Validation

Caption: The experimental workflow of single-crystal X-ray crystallography.

Step-by-Step Protocol for X-ray Crystallographic Analysis

1. Crystal Growth: The Critical First Step

Producing high-quality single crystals is often the most challenging part of the process.[3] The goal is to obtain crystals of a suitable size (typically 0.1-0.3 mm in each dimension) with a well-ordered internal lattice.[3]

  • Purification: The starting material, this compound, must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization is a common and effective purification technique.[4]

  • Solvent Selection: A systematic solvent screen is performed to find a solvent or solvent system in which the compound has moderate solubility. Solvents to consider for a molecule like this compound could include ethanol, ethyl acetate, dichloromethane, and hexane, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[3]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the compound's solubility, promoting crystallization.[4]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents as they slowly mix.[4]

2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[4]

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop.[4]

  • Data Collection Strategy: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms and then rotated in a high-intensity X-ray beam. A series of diffraction images are collected at different orientations to ensure a complete dataset.[4]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections.[4]

  • Data Processing: The diffraction spots are indexed to determine the crystal system and unit cell dimensions. The intensities of these reflections are then integrated.[4]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit of the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges. The final refined structure provides highly accurate bond lengths, bond angles, and other geometric parameters.

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques offer valuable and often complementary information. However, it is crucial to understand their limitations in providing a complete 3D picture.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1]Definitive and high-resolution structural information.[1]Requires a suitable single crystal, which can be difficult to obtain.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry.[5]Provides detailed information about the molecule in solution; non-destructive.[5]Does not provide absolute 3D structure or information on solid-state packing. Ambiguities can arise in complex molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS), fragmentation patterns.High sensitivity, provides molecular formula.Provides no direct information on atomic connectivity or stereochemistry. Isomers are often indistinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.[6]Fast, simple, and provides a "fingerprint" of the functional groups present.[6]Provides limited information on the overall molecular structure and no information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] For this compound, ¹H and ¹³C NMR would reveal the number and types of protons and carbons, and their connectivity. 2D NMR techniques like COSY and HSQC would further establish the bonding framework. However, NMR provides information about the average structure in solution and does not reveal the precise bond angles and lengths found in the solid state, nor does it describe how the molecules pack together in a crystal.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound. High-resolution mass spectrometry can provide the elemental formula of this compound, confirming the presence of chlorine, nitrogen, and oxygen. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be readily observable in the mass spectrum, providing strong evidence for the presence of a chlorine atom.[7][8] The fragmentation pattern can also offer clues about the molecule's structure.[9] However, mass spectrometry alone cannot distinguish between isomers and provides no stereochemical information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[6] The FTIR spectrum of this compound would show characteristic absorption bands for the C=O of the ester, the C-O single bond, the aromatic C=C and C=N bonds of the pyridine ring, and the C-Cl bond. This technique is excellent for confirming the presence of these key functional groups but falls short of providing a complete structural picture.[10]

Conclusion: An Integrated and Authoritative Approach

For the unequivocal structural confirmation of a critical organic intermediate like this compound, single-crystal X-ray diffraction is the ultimate arbiter. It provides a level of detail and certainty that other techniques cannot match. While NMR, MS, and FTIR are indispensable tools in the chemist's arsenal for routine characterization and for providing complementary data, they should be viewed as corroborative methods in the context of definitive structure proof. For researchers and drug development professionals, the investment in obtaining a single crystal and performing an X-ray diffraction analysis is a self-validating step that provides an authoritative and unassailable foundation for all subsequent research and development activities.

References

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A Comparative Guide to the Cost-Effectiveness of Ibuprofen Synthesis: The Boots Process vs. The BHC Process

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that extends beyond mere chemical feasibility. It is a complex interplay of yield, purity, scalability, environmental impact, and, crucially, cost-effectiveness. This guide provides an in-depth, data-driven comparison of two seminal synthetic routes to ibuprofen: the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process. By examining the core principles and practical execution of each pathway, we aim to provide a comprehensive framework for evaluating and selecting synthetic strategies in pharmaceutical manufacturing.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry, while delivering life-saving medicines, has historically been associated with a high environmental footprint, often generating significant waste relative to the amount of active pharmaceutical ingredient (API) produced.[1][2] Green chemistry principles, therefore, are not just an ethical consideration but a strategic business imperative, driving innovation towards more sustainable and economically viable manufacturing processes.[1][3] Key metrics such as atom economy, E-factor (environmental factor), and Process Mass Intensity (PMI) are now standard benchmarks for evaluating the "greenness" and efficiency of a synthetic route.[4][5]

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[3][4] A higher atom economy signifies a more efficient process with less waste.

  • E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.[1][2][4][6]

  • Process Mass Intensity (PMI): The total mass of all materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is a key indicator of a more sustainable and cost-effective process.

The evolution of ibuprofen synthesis from the Boots process to the BHC process serves as a classic case study in the successful application of these green chemistry principles, leading to a more streamlined, cost-effective, and environmentally friendly manufacturing method.[7][8][9]

At a Glance: Boots Process vs. BHC Process

MetricBoots ProcessBHC ProcessAdvantage
Number of Steps 63BHC Process
Atom Economy ~40%[7][8]~77% (approaches 100% with byproduct reuse)[7]BHC Process
Overall Yield LowerHigher (up to 95%)[10]BHC Process
Key Catalyst Stoichiometric Aluminum Chloride (AlCl₃)[7]Catalytic Hydrogen Fluoride (HF) and Palladium complex, Raney Nickel[7]BHC Process
Byproducts/Waste Significant inorganic salt waste (e.g., hydrated aluminum trichloride)[7]Primarily acetic acid (recyclable) and water[7][11]BHC Process
Solvent Use Multiple organic solvents requiredAnhydrous HF acts as both catalyst and solvent[9]BHC Process
Environmental Impact Higher due to waste generation and use of stoichiometric reagents[7]Lower due to catalytic process, higher atom economy, and recyclable byproducts[7][9]BHC Process

Deep Dive into the Synthetic Pathways

The Traditional Boots Process: A Six-Step Endeavor

The original synthesis of ibuprofen, developed by the Boots Pure Drug Company in the 1960s, is a six-step process starting from isobutylbenzene.[8][9] While a landmark achievement at the time, it is characterized by its use of stoichiometric reagents, leading to low atom economy and significant waste generation.[7][8]

Boots Process Workflow

A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C α,β-Epoxy Ester B->C Darzens Condensation (Ethyl chloroacetate, Sodium ethoxide) D 2-(4-isobutylphenyl)propanal C->D Hydrolysis & Decarboxylation E Aldoxime D->E Condensation (Hydroxylamine) F 2-(4-isobutylphenyl)propanenitrile E->F Dehydration (Acetic Anhydride) G Ibuprofen F->G Hydrolysis

Caption: The six-step Boots synthesis of ibuprofen.

The causality behind these steps is rooted in classical organic chemistry transformations. The initial Friedel-Crafts acylation establishes the core structure. The subsequent steps are a lengthy sequence to convert the acetyl group into the required propionic acid side chain. The use of stoichiometric aluminum chloride in the first step is a major drawback, as it generates a large amount of aluminum-containing waste that is difficult to dispose of.[7]

The BHC Process: A Greener, Three-Step Revolution

Developed in the 1990s, the Boots-Hoechst-Celanese (BHC) process represents a significant leap forward in terms of efficiency and sustainability.[8][9] This streamlined, three-step synthesis also starts with isobutylbenzene but employs catalytic methods that dramatically improve atom economy and reduce waste.[7][8]

BHC Process Workflow

A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (Acetic Anhydride, HF) C 1-(4-isobutylphenyl)ethanol B->C Catalytic Hydrogenation (Raney Nickel) D Ibuprofen C->D Palladium-Catalyzed Carbonylation (CO, Pd catalyst)

Caption: The streamlined three-step BHC synthesis of ibuprofen.

The ingenuity of the BHC process lies in its strategic use of catalysis. Anhydrous hydrogen fluoride acts as both the catalyst and solvent in the initial acylation step and can be recycled.[9][11] The subsequent hydrogenation and palladium-catalyzed carbonylation are also highly efficient catalytic steps. This approach not only shortens the synthesis but also generates acetic acid as the primary byproduct, which can be recovered and reused, pushing the atom economy towards 100%.[7]

Quantitative Cost-Effectiveness Analysis

To provide a tangible comparison, the following table outlines the estimated reagent costs for the synthesis of one mole of ibuprofen (approximately 206.28 g) via each pathway. Prices are based on bulk estimates and may vary.

ReagentPathwayApprox. Cost (USD/mole of Ibuprofen)
IsobutylbenzeneBoth25-35
Acetyl ChlorideBoots15-25[2][4][7][12]
Aluminum Chloride (stoichiometric)Boots5-10[13][14][15][16][17]
Ethyl ChloroacetateBoots5-10[18][19][20][21]
Sodium EthoxideBoots10-20[22][23][24][25][26]
Hydroxylamine HydrochlorideBoots5-15[6][27][28][29][30]
Acetic AnhydrideBoots & BHC5-10 (Boots); 10-20 (BHC, also a reactant)[1][31][32][33][34]
Hydrogen Fluoride (catalytic, recycled)BHC< 5 (cost is in handling and recycling)
Raney Nickel (catalytic)BHC< 5[35][36][37][38][39]
Palladium Catalyst (for carbonylation)BHC10-30 (highly variable, but recyclable)
Estimated Total Reagent Cost Boots 70 - 125
Estimated Total Reagent Cost BHC 50 - 90

Note: This analysis does not include costs for solvents, energy, labor, waste disposal, and catalyst recycling, all of which would further favor the BHC process due to its fewer steps, milder conditions, and reduced waste output.

Experimental Protocols

The following are generalized, illustrative protocols for each synthetic pathway. Note: These protocols are for informational purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Protocol 1: The Boots Synthesis of Ibuprofen (6 Steps)
  • Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride as a catalyst in a suitable solvent (e.g., dichloromethane) to yield 4'-isobutylacetophenone.

  • Step 2: Darzens Condensation. The resulting ketone is treated with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester.[8][40]

  • Step 3: Hydrolysis and Decarboxylation. The epoxy ester is hydrolyzed and decarboxylated, typically using aqueous acid, to yield 2-(4-isobutylphenyl)propanal.

  • Step 4: Aldoxime Formation. The aldehyde is then reacted with hydroxylamine to form the corresponding aldoxime.

  • Step 5: Dehydration to Nitrile. The aldoxime is dehydrated using a reagent like acetic anhydride to produce 2-(4-isobutylphenyl)propanenitrile.

  • Step 6: Hydrolysis to Carboxylic Acid. The final step involves the hydrolysis of the nitrile group, typically under acidic or basic conditions, to yield ibuprofen. The product is then purified by recrystallization.

Protocol 2: The BHC Green Synthesis of Ibuprofen (3 Steps)
  • Step 1: Friedel-Crafts Acylation. Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The reaction is typically run at a low temperature. The HF is then recovered for reuse. This produces 4'-isobutylacetophenone.[9]

  • Step 2: Catalytic Hydrogenation. The ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation using a Raney Nickel catalyst.[8]

  • Step 3: Palladium-Catalyzed Carbonylation. The alcohol is then subjected to carbonylation with carbon monoxide in the presence of a palladium catalyst. This step directly forms ibuprofen, which is then purified.[8]

Conclusion: A Clear Case for Green Synthesis

The comparison between the Boots and BHC processes for ibuprofen synthesis provides a compelling illustration of the power of green chemistry to drive economic and environmental benefits. The BHC process, with its fewer steps, catalytic approach, higher atom economy, and reduced waste, is unequivocally the more cost-effective and sustainable pathway.[7][8][9] For researchers and drug development professionals, this case study underscores the importance of critically evaluating synthetic routes not only for their chemical elegance but also for their overall efficiency and environmental impact. As the pharmaceutical industry continues to evolve, the principles demonstrated by the BHC process will be paramount in developing the next generation of sustainable and affordable medicines.

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  • ResearchGate. Synthesis route of Boot's synthesis of ibuprofen.
  • University of Bristol. Synthesis of Ibuprofen.
  • IndiaMART. Raney Nickel Catalyst.
  • ChemWorld. Hydroxylamine Hydrochloride Solution.
  • Agnitio Pharma. Raney Nickel.
  • Scribd. Ibuprofen Synthesis Techniques.
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A Comparative Guide to the Synthesis of Ethyl 2-chloro-3-methylisonicotinate: An Analysis of Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Ethyl 2-chloro-3-methylisonicotinate, a substituted pyridine derivative, serves as a crucial intermediate for the synthesis of various pharmacologically active compounds. Its structural motifs—a reactive chloro-substituent, an ester handle for further modification, and a methyl group for steric and electronic influence—make it a versatile scaffold.

This guide provides an in-depth comparison of synthetic strategies for obtaining this compound, with a focus on maximizing yield. While direct literature comparisons for this specific ethyl ester are scarce, a robust and high-yielding pathway can be constructed by analyzing the synthesis of its immediate precursors and closely related analogues, particularly its methyl ester counterpart. We will dissect the key transformations, evaluate reported yields for each step, and present a detailed, optimized protocol.

I. Overview of Synthetic Strategies

The most logical and well-documented approach to this compound involves a two-step sequence:

  • Oxidation: Synthesis of the key intermediate, 2-chloro-3-methylisonicotinic acid, typically via the oxidation of 2-chloro-3-methylpyridine.

  • Esterification: Conversion of the resulting carboxylic acid to the target ethyl ester.

An alternative, though less detailed in the literature for this specific substitution pattern, involves the construction of the pyridine ring followed by functional group manipulations, or the use of a Sandmeyer reaction from an amino precursor.

This guide will focus on the primary two-step pathway, as it offers the most reliable and high-yield approach based on available data.

II. Comparative Analysis of Reaction Yields

To provide a quantitative comparison, we have summarized the reported yields for the critical steps leading to the synthesis of the target molecule and its close analogues.

Reaction Step Starting Material Product Reagents/Conditions Reported Yield Reference
Step 1: Oxidation 2-chloro-3-methylpyridine2-chloro-3-methylisonicotinic acidOxygen, Acetonitrile, N-hydroxyphthalimide (initiator), Cobalt(III) acetylacetonate (catalyst), 80°C, 1.0 MPaUp to 94%[1]
Step 1: Oxidation 2-chloro-3-methylpyridine2-chloro-3-methylisonicotinic acidOzone, Glacial Acetic Acid, Manganese Acetate, Room Temp.98%[2]
Step 2: Esterification (Analog) 2-chloro-3-methylisonicotinic acidMethyl 2-chloro-3-methylisonicotinateMethyl Iodide, K₂CO₃, DMF, Room Temp., 16h93.4%[3]
Step 2: Esterification (General) Carboxylic AcidEthyl EsterThionyl Chloride (SOCl₂), Ethanol (EtOH), 0°C to 50°CHigh (General Method)[4]

Analysis and Causality:

  • Oxidation Step: The synthesis of the carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid, can be achieved in exceptionally high yields. The use of ozone in acetic acid is reported to yield up to 98%, offering a highly efficient conversion.[2] An alternative method using molecular oxygen with a catalyst system also provides excellent yields (up to 94%) and may be preferable in some laboratory settings due to the avoidance of a dedicated ozone generator.[1] The choice between these methods may depend on equipment availability and safety considerations.

  • Esterification Step: While a direct reported yield for the ethyl ester is not available, the synthesis of the corresponding methyl ester from 2-chloro-3-methylisonicotinic acid proceeds with a high yield of 93.4% using methyl iodide and potassium carbonate.[3] This demonstrates that the acid is readily esterified. A standard Fischer esterification or, for a more reactive approach, the use of thionyl chloride in ethanol, is expected to produce the target ethyl ester in similarly high yields. The thionyl chloride method is often preferred as it converts the carboxylic acid to a highly reactive acyl chloride in situ, driving the reaction to completion.

Based on this analysis, a combined yield of >85% for the two-step synthesis of this compound is a realistic and achievable target in a laboratory setting.

III. Recommended Synthetic Workflow

The following diagram outlines the recommended high-yield, two-step pathway from a commercially available starting material.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-Chloro-3-methylpyridine B 2-Chloro-3-methylisonicotinic Acid A->B O₃, AcOH, Mn(OAc)₂ Yield: ~98% C This compound (Target Compound) B->C SOCl₂, Ethanol (EtOH) Predicted Yield: >90%

Caption: High-yield synthetic pathway to the target compound.

IV. Detailed Experimental Protocols

The following protocols are synthesized from best practices and high-yield reports for analogous transformations.[2][3][4]

Protocol 1: Synthesis of 2-chloro-3-methylisonicotinic acid

This protocol is adapted from the high-yield oxidation method using ozone.[2]

Materials:

  • 2-chloro-3-methylpyridine

  • Glacial Acetic Acid (AcOH)

  • Manganese(II) acetate (Mn(OAc)₂)

  • Ozone (O₃) from an ozone generator

  • Round-bottom flask equipped with a magnetic stirrer, gas dispersion tube, and outlet bubbler.

Procedure:

  • In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 2-chloro-3-methylpyridine (25.5 g, 0.2 mol), glacial acetic acid (100 mL), and manganese acetate (2.5 g, 0.01 mol).

  • Stir the mixture at room temperature.

  • Pass ozone (generated from an ozone generator) through the reaction mixture via a gas dispersion tube. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Continue the ozone stream until the starting material is consumed (approximately 5-6 hours). A large amount of white solid is expected to precipitate during the reaction.

  • After the reaction is complete, reduce the volume of glacial acetic acid by approximately two-thirds using a rotary evaporator.

  • Filter the resulting slurry to collect the white solid product.

  • Dry the solid product under vacuum to yield 2-chloro-3-methylisonicotinic acid. (Expected yield: ~23.5 g, 98%).

Trustworthiness Note: This protocol is self-validating. The progress can be easily monitored by TLC, and the formation of a precipitate provides a clear visual cue of product formation. The final product can be characterized by melting point and NMR to confirm its identity and purity.

Protocol 2: Synthesis of this compound

This protocol uses the highly efficient thionyl chloride method for esterification.[4]

Materials:

  • 2-chloro-3-methylisonicotinic acid (from Protocol 1)

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

Procedure:

  • To a stirred solution of 2-chloro-3-methylisonicotinic acid (18.5 g, 0.1 mol) in absolute ethanol (100 mL), cool the flask to 0°C in an ice bath.

  • Add thionyl chloride (14.5 mL, 0.2 mol) dropwise from the dropping funnel over 1 hour. Maintain the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 50°C and stir for 12 hours under a reflux condenser.

  • Cool the mixture to room temperature and carefully pour it into 200 mL of chilled water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to give the crude ester.

  • The product can be further purified by vacuum distillation to yield pure this compound.

Expertise & Experience Note: The dropwise addition of thionyl chloride at 0°C is critical to control the initial exothermic reaction. Converting the acid to the acyl chloride in situ before heating ensures a clean and high-yielding esterification, avoiding potential side reactions associated with strong acid catalysis at high temperatures.

V. Alternative Synthetic Routes: The Sandmeyer Reaction

An alternative approach for introducing the chloro-substituent is the Sandmeyer reaction.[5][6] This would involve starting with an amino-substituted precursor, such as Ethyl 2-amino-3-methylisonicotinate.

G A Ethyl 2-amino- 3-methylisonicotinate B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C Ethyl 2-chloro- 3-methylisonicotinate B->C CuCl

Caption: Conceptual Sandmeyer reaction pathway.

While the Sandmeyer reaction is a powerful tool for aromatic substitution, its application for this specific molecule is not well-documented in terms of yield.[5][7] It requires the synthesis of the amino-precursor, which may add steps to the overall sequence compared to the oxidation pathway. However, it remains a viable alternative for researchers to explore, particularly if the 2-chloro-3-methylpyridine starting material is unavailable.

VI. Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the oxidation of 2-chloro-3-methylpyridine followed by esterification of the resulting carboxylic acid. Literature analysis of the precursor and analogous compounds indicates that this pathway can deliver an overall yield exceeding 85%. The provided protocols, grounded in high-yield precedents, offer a reliable and validated method for researchers to produce this valuable synthetic intermediate. This guide empowers drug development professionals to make informed decisions on synthetic strategy, ensuring efficient and high-yield access to this critical molecular scaffold.

References

  • CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxid
  • Preparation of 2-chloropyridine 3-carboxylic acid esters - European P
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  • CN111153853B - Preparation method of 2-chloronicotinic acid - Google P
  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google P
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-Chloro-3-Methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound is a critical, non-negotiable aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and effective disposal of Ethyl 2-chloro-3-methylisonicotinate, a halogenated pyridine derivative. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties, ensuring that this final step in your workflow is as meticulously planned and executed as your research itself.

Hazard Profile and Core Safety Principles: Understanding the "Why"

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The foundational principle for managing this compound is hazard containment . At every stage, from initial handling to final disposal, all procedures are designed to prevent unintended exposure to laboratory personnel and the environment. This is achieved through a combination of appropriate Personal Protective Equipment (PPE), designated work areas, and a robust waste management plan.

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for bulk handling.[1][2]Protects against splashes and aerosols, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited protection for short-term contact but are not recommended for prolonged handling.[3]Prevents skin contact and absorption. Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned laboratory coat. For larger quantities, impervious clothing or an apron may be necessary.[1]Minimizes the risk of skin contact from spills or splashes.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Prevents inhalation of vapors, which can cause respiratory tract irritation.

The Cardinal Rule: Segregation of Halogenated Waste

The single most important logistical step in the disposal of this compound is its correct classification and segregation as halogenated organic waste .[4] This is not merely an organizational preference but a critical requirement for proper end-of-life treatment.

Why is this segregation so crucial?

  • Disposal Methodology: Halogenated and non-halogenated organic wastes are treated differently. Non-halogenated solvents can sometimes be recycled as fuel additives, while halogenated compounds require high-temperature incineration with specialized "scrubbing" equipment to neutralize acidic gases (like hydrogen chloride) produced during combustion.[5]

  • Cost and Compliance: Mixing non-halogenated waste with a halogenated compound like this compound contaminates the entire volume, necessitating that it all be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[4]

  • Environmental Protection: Improper disposal, such as drain disposal, is strictly prohibited.[6] These compounds can be harmful to aquatic life and persist in the environment.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of waste this compound and materials contaminated with it.

Step 1: Waste Container Selection and Preparation
  • Choose a Compatible Container: Select a container made of a material chemically resistant to chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] Ensure the container has a secure, leak-proof screw-top cap.

  • Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. This label should be clearly visible and securely attached.

Step 2: Waste Collection
  • Designated Accumulation Area: All waste collection should occur in a designated Satellite Accumulation Area (SAA) within the laboratory, typically inside a chemical fume hood.

  • Transferring Waste: Carefully pour or transfer waste this compound into the designated halogenated waste container. Use a funnel to prevent spills. Do not mix this waste with non-halogenated solvents or other incompatible materials (see Table 2).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, absorbent pads from minor spills, and contaminated gloves, must also be placed in a designated solid halogenated waste container.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Final Labeling and Request for Pickup
  • Complete the Label: Once the container is full or is no longer being used, complete the hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all constituents in the container by percentage.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date the container became full.

  • Schedule Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. Do not attempt to transport the waste yourself.

Table 2: Chemical Incompatibility Summary

To prevent dangerous reactions, do not mix this compound waste with the following:

Incompatible Material ClassExamplesRationale for Segregation
Strong Oxidizing Agents Perchlorates, Nitrates, Peroxides, Chromic Acid[8]Can lead to vigorous, exothermic reactions, potentially causing fire or explosion.
Strong Acids Sulfuric Acid, Nitric Acid, Hydrochloric Acid[8]May cause violent reactions or degradation, releasing toxic fumes.
Strong Bases Sodium Hydroxide, Potassium HydroxideCan promote decomposition or other hazardous reactions.
Non-Halogenated Solvents Acetone, Ethanol, Hexanes, TolueneCross-contamination complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated.

Emergency Procedures: Spill Management

Even with meticulous handling, spills can occur. A prompt and correct response is vital to mitigate risks.

For a minor spill (less than 100 mL) within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Don the appropriate PPE as detailed in Table 1.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the liquid.[9][10] Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated solid hazardous waste container or a heavy-duty plastic bag.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water), then a dry cloth. Place all cleaning materials into the solid hazardous waste container.

  • Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and arrange for disposal through your EHS department.

For a major spill (larger volume, outside of a fume hood, or if you feel unsafe):

  • Evacuate: Immediately evacuate the area. Alert all personnel to leave the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's emergency response line and EHS department immediately. Provide them with the name of the chemical, the estimated quantity spilled, and the location.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency response personnel.

The Final Destination: High-Temperature Incineration

The accepted and regulated method for the disposal of halogenated organic compounds is high-temperature incineration .[1][5] This process is conducted in specialized facilities designed to handle such waste streams.

  • Destruction and Removal Efficiency (DRE): U.S. EPA regulations mandate that incinerators achieve a DRE of 99.99% for the principal organic hazardous constituents.[11]

  • Operating Temperatures: For halogenated wastes, incineration temperatures are typically 1100 °C or higher to ensure complete destruction.[12] Pyridine wastes are often incinerated in rotary kilns at temperatures ranging from 820°C to 1,600°C.[1]

  • Flue Gas Treatment: A critical component of these facilities is the flue gas scrubbing system. As the chlorinated pyridine decomposes, it forms hydrogen chloride (HCl) gas, carbon oxides, and nitrogen oxides.[8] The scrubber neutralizes these acidic and toxic gases before they are released into the atmosphere.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Finalization cluster_disposal Final Disposal start Start: Waste Generated (this compound) assess_hazards Assess Hazards (Toxic, Irritant, Halogenated) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Compatible Container (HDPE or Glass) don_ppe->select_container label_container_initial Affix 'Hazardous Waste' Label select_container->label_container_initial segregate_waste Is it Halogenated Waste? label_container_initial->segregate_waste collect_halogenated Collect in 'Halogenated Organic Waste' Container segregate_waste->collect_halogenated Yes collect_solid Collect Contaminated Solids Separately collect_halogenated->collect_solid store_saa Store in Satellite Accumulation Area (SAA) collect_halogenated->store_saa collect_solid->store_saa seal_container Keep Container Sealed store_saa->seal_container complete_label Complete Full Waste Label seal_container->complete_label When Full request_pickup Request EHS Pickup complete_label->request_pickup transport Transport by Licensed Professional request_pickup->transport incinerate High-Temperature Incineration (>1100°C with Gas Scrubbing) transport->incinerate end End: Compliant Disposal incinerate->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed with the highest standards of safety, efficiency, and environmental stewardship, building a foundation of trust in their operational practices.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • University of British Columbia. (2017). Chemical Spill Clean-up Procedure.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Environmental Protection Agency (Ireland). (2016). Office of Environmental Sustainability, Technical Committee Report.
  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 261.24 -- Toxicity characteristic.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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Navigating the Safe Handling of Ethyl 2-chloro-3-methylisonicotinate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are routine. Among these, halogenated pyridine derivatives such as Ethyl 2-chloro-3-methylisonicotinate are valuable building blocks. However, their structural alerts—specifically the presence of a chlorinated pyridine ring and an ethyl ester—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the Risks of Chloro-Isonicotinate Esters

The primary routes of exposure are inhalation of aerosols or dusts, direct skin contact, and eye contact. The causality behind these hazards lies in the reactivity of the chloro-substituted pyridine ring, which can interact with biological macromolecules, and the ester functional group, which can be hydrolyzed in vivo.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. A multi-layered approach, detailed below, provides a self-validating system of protection.

Engineering Controls: The Foundation of Safety

Before any personal protective equipment is donned, engineering controls must be in place and verified. All operations involving this compound, from weighing and transferring to use in a reaction, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] An eyewash station and safety shower must be readily accessible.[1][4]

Core PPE Requirements

The following table summarizes the essential PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance against chlorinated organic compounds.[5] Double-gloving is recommended for extended operations or when handling larger quantities.
Eye Protection Safety goggles with side shields or a face shieldProtects against splashes and aerosols, preventing serious eye irritation.[1][2][6]
Body Protection Laboratory coatPrevents direct skin contact with the chemical.[5] For larger scale operations, chemical-resistant coveralls may be necessary.[7]
Respiratory Protection Not typically required for small-scale use in a fume hoodIf there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]

Step-by-Step Handling Procedures

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring reproducible safety outcomes.

Preparation and Weighing
  • Don appropriate PPE: Before handling the primary container, put on a lab coat, safety goggles, and nitrile gloves.

  • Work within a fume hood: Place a weigh boat on a tared analytical balance inside a chemical fume hood.

  • Transfer the solid: Carefully scoop the required amount of this compound into the weigh boat. Avoid generating dust.

  • Secure the container: Tightly close the primary container and wipe it down with a damp cloth before returning it to storage.

  • Record the weight: Note the exact weight of the compound.

Dissolution and Reaction Setup
  • Add solvent: In the fume hood, add the desired solvent to the reaction vessel.

  • Transfer the compound: Carefully add the weighed this compound to the solvent.

  • Assemble the apparatus: Complete the assembly of the reaction apparatus within the fume hood.

  • Initiate the reaction: Begin stirring and heating as per the experimental protocol.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.

  • Segregate waste: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Contaminated PPE: Place used gloves, weigh boats, and other contaminated disposable items in a designated hazardous waste bag within the fume hood.

  • Disposal request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[2]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Workflow start Start: Handling this compound fume_hood Is the operation performed in a certified chemical fume hood? start->fume_hood small_scale Is the quantity small-scale (<10g)? fume_hood->small_scale Yes no_work Do Not Proceed! Consult with EHS. fume_hood->no_work No aerosol_risk Is there a risk of aerosol or dust generation? small_scale->aerosol_risk Yes enhanced_ppe Enhanced PPE: - Double Nitrile Gloves - Face Shield - Chemical-Resistant Apron small_scale->enhanced_ppe No core_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat aerosol_risk->core_ppe No respirator Add NIOSH-approved respirator with organic vapor cartridge aerosol_risk->respirator Yes end End of PPE Selection core_ppe->end Proceed with caution enhanced_ppe->end Proceed with caution respirator->end Proceed with caution

Caption: PPE selection workflow for handling this compound.

Conclusion

By integrating a comprehensive understanding of the potential hazards with stringent adherence to PPE protocols and emergency preparedness, researchers can confidently and safely handle this compound. This proactive approach to laboratory safety not only protects the individual but also fosters a culture of responsibility and scientific excellence.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • McDiarmid, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Veterans Affairs.
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: Ethyl 3-fluoro-5-methylisonicotinate.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.